molecular formula C17H13ClFNO4 B133425 Clodinafop-propargyl CAS No. 105512-06-9

Clodinafop-propargyl

Cat. No.: B133425
CAS No.: 105512-06-9
M. Wt: 349.7 g/mol
InChI Key: JBDHZKLJNAIJNC-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clodinafop-propargyl is a carboxylic ester resulting from the formal condensation of the carboxy group of clodinafop with the hydroxy group of prop-2-yn-1-ol. It is widely used as a herbicide for the control of annual grass weeds in cereal crops. It has a role as an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor, a herbicide and an agrochemical. It is a carboxylic ester, an aromatic ether, an organochlorine compound, an organofluorine compound, a member of pyridines and a propyzamide. It is functionally related to a prop-2-yn-1-ol and a clodinafop.
This compound is used as a herbicide for weed control in wheat.
an herbicide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-ynyl (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDHZKLJNAIJNC-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032354
Record name Clodinafop-propargyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cream-colored odorless solid; [HSDB] light beige crystalline solid; [MSDSonline]
Record name Clodinafop-propargyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4450
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In organic solvents at 25 °C (g/L): ethanol - 92; acetone - 880; toluene - 690; n-hexane - 0.0086; n-octanol - 25, Soluble in most organic solvents, In water, 2.5 ppm at 20 °C, In water, 4.0 mg/L at 25 °C
Record name CLODINAFOP-PROPARGYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.37 g/mL at 22 °C, Liquid; density: 1.076 g/mL; pH 4-6 /End-use product/
Record name CLODINAFOP-PROPARGYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000002 [mmHg], VP: 5.3X10-6 Pa at 20 °C, 2.40X10-8 mm Hg at 25 °C
Record name Clodinafop-propargyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4450
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CLODINAFOP-PROPARGYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystals, Crystalline solid, Cream powder

CAS No.

105512-06-9
Record name Clodinafop-propargyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105512-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clodinafop-propargyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105512069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clodinafop-propargyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]-, 2-propyn-1-yl ester, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLODINAFOP-PROPARGYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEH394TY6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLODINAFOP-PROPARGYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

59.5 °C, MP: 48.2-57.1 °C /Technical/
Record name CLODINAFOP-PROPARGYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clodinafop-Propargyl on Acetyl-CoA Carboxylase (ACCase)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clodinafop-propargyl is a potent and selective aryloxyphenoxypropionate (FOP) herbicide widely utilized for the post-emergence control of grass weeds in broadleaf crops. Its herbicidal activity is derived from the specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway of susceptible plant species. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on ACCase, detailing the biochemical consequences of its inhibitory action, the basis for its selectivity, and the mechanisms underlying the development of resistance. Detailed experimental protocols for the study of this herbicide-enzyme interaction are provided, along with a compilation of quantitative data on its inhibitory efficacy. Visual diagrams of the relevant biochemical pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction

This compound belongs to the aryloxyphenoxypropionate (APP or FOP) class of herbicides, which are systemic and selective graminicides.[1][2] Upon application, it is rapidly absorbed by the leaves and translocated to the meristematic tissues, where it exerts its phytotoxic effects.[3] The primary target of this compound is the enzyme Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2).[1][4] This guide delves into the intricate details of this interaction, providing a technical resource for professionals in the fields of plant science, herbicide development, and molecular biology.

The Role of ACCase in Plant Metabolism

ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[5][6] This reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[6][7] Malonyl-CoA serves as the carbon donor for the elongation of fatty acid chains by the fatty acid synthase (FAS) complex.[4]

In plants, two main isoforms of ACCase exist: a heteromeric (prokaryotic-type) form located in the plastids of most plants, and a homomeric (eukaryotic-type) form found in the cytosol.[5][8] Grasses (Poaceae) are unique in that they possess a homomeric ACCase in their plastids, which is the primary target of FOP herbicides like this compound.[9]

Fatty acids are indispensable for plant growth and development, serving as:

  • Structural components of cell membranes: Phospholipids and glycolipids are fundamental to the integrity and function of all cellular membranes.[1]

  • Energy reserves: Triacylglycerols act as a major energy store in seeds and other tissues.[10]

  • Signaling molecules: Certain fatty acids and their derivatives are involved in various signaling pathways.[11]

  • Protective barriers: The plant cuticle, composed of cutin, is a polyester of fatty acids that prevents water loss and protects against environmental stresses.[1]

Mechanism of Action: Inhibition of ACCase

This compound is a pro-herbicide that is rapidly hydrolyzed in planta to its biologically active form, clodinafop acid.[12] The herbicidal action of clodinafop is achieved through the potent and specific inhibition of the ACCase enzyme.[3]

Molecular Interaction with the Carboxyltransferase (CT) Domain

The inhibition of ACCase by clodinafop occurs at the carboxyltransferase (CT) domain of the enzyme.[6] This domain is responsible for transferring the carboxyl group from biotin to acetyl-CoA.[6] While the precise crystal structure of this compound bound to plant ACCase is not available, studies with other FOP herbicides and molecular docking simulations have provided significant insights into the binding mechanism.[13][14]

Biochemical Consequences of ACCase Inhibition

The inhibition of ACCase by clodinafop leads to a cascade of metabolic disruptions:

  • Depletion of Malonyl-CoA: The immediate effect is a rapid decrease in the cellular pool of malonyl-CoA.

  • Cessation of Fatty Acid Biosynthesis: Without the supply of malonyl-CoA, the fatty acid synthase complex cannot elongate fatty acid chains, leading to a halt in the production of new fatty acids.[3]

  • Disruption of Membrane Synthesis: The lack of fatty acids prevents the synthesis of new phospholipids and glycolipids, which are essential for the formation of new cell membranes required for cell growth and division.[4] This is particularly detrimental in the rapidly growing meristematic tissues.

  • Loss of Membrane Integrity: Existing membranes may also be affected, leading to increased permeability and leakage of cellular contents.[3]

  • Inhibition of Growth and Development: The inability to produce new cells and maintain existing ones leads to a cessation of growth, particularly in the meristems.

  • Visible Symptoms: Macroscopically, this manifests as chlorosis and necrosis of new leaves, followed by the decay of the growing points, and ultimately, plant death within one to three weeks.[3][16]

cluster_pathway Fatty Acid Biosynthesis Pathway Clodinafop_propargyl This compound (Pro-herbicide) Clodinafop_acid Clodinafop Acid (Active Herbicide) Clodinafop_propargyl->Clodinafop_acid Hydrolysis in planta ACCase Acetyl-CoA Carboxylase (ACCase) (Plastidic Homomeric Form in Grasses) Clodinafop_acid->ACCase Inhibition Malonyl_CoA Malonyl-CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA Carboxylation Catalyzed by ACCase Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Elongation via FAS Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Membranes Cell Membranes, Cuticle, etc. Fatty_Acids->Membranes Growth Cell Division & Plant Growth Membranes->Growth Death Plant Death Growth->Death

Mechanism of Action of this compound.

Quantitative Data on ACCase Inhibition

The efficacy of this compound as an ACCase inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the resistance index (RI). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The RI is the ratio of the IC50 or GR50 (the dose required to reduce growth by 50%) of a resistant population to that of a susceptible population.

Weed SpeciesBiotypeParameterValueReference
Avena fatuaSusceptibleGR50 (g ai/ha)~5-10[17]
Avena fatuaResistant (Ile-2041-Asn)GR50 (g ai/ha)>350[7]
Avena fatuaResistantRI (LD50)5 - 7[4]
Avena fatuaResistantRI (GR50)1.43 - 7.07[17]
Lolium rigidumSusceptibleGR50 (g ai/ha)5.8[10]
Lolium rigidumResistant (BO2, Ile-1781-Leu)GR50 (g ai/ha)117.8[10]
Lolium rigidumResistant (AH3, Ile-2041-Asn)GR50 (g ai/ha)1833.4[10]
Lolium rigidumResistantRI (GR50)20.4 - 316.3[10]
Lolium rigidumResistantRI (LD50)29.1 - 174.2[10]

Mechanisms of Resistance

The intensive use of ACCase-inhibiting herbicides has led to the evolution of resistance in many grass weed populations. Resistance mechanisms are broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR).[4]

Target-Site Resistance (TSR)

TSR is the most common mechanism of resistance to ACCase inhibitors and involves modifications to the ACCase enzyme itself.[18] This typically occurs through single nucleotide polymorphisms (SNPs) in the ACCase gene, leading to amino acid substitutions in the CT domain.[5] These substitutions can reduce the binding affinity of the herbicide to the enzyme, rendering it less effective. Several mutations in the ACCase gene have been identified that confer resistance to this compound, including:

  • Ile-1781-Leu: This mutation is one of the most common and confers broad cross-resistance to many FOP and DIM herbicides.[13]

  • Ile-2041-Asn/Val: This mutation also confers resistance to FOP herbicides, including this compound.[7][13]

  • Asp-2078-Gly: This mutation can confer resistance to both FOPs and DIMs.[1]

  • Trp-2027-Cys: This mutation has been associated with resistance to some FOP herbicides.[6]

Non-Target-Site Resistance (NTSR)

NTSR mechanisms do not involve alterations to the target enzyme but rather reduce the amount of active herbicide reaching the target site.[4] These mechanisms can include:

  • Enhanced Metabolism: The most common form of NTSR involves the rapid detoxification of the herbicide by metabolic enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[1]

  • Reduced Herbicide Uptake or Translocation: Alterations in the leaf cuticle or transport processes can limit the absorption and movement of the herbicide to the meristematic tissues.

  • Sequestration: The herbicide may be sequestered in cellular compartments, such as the vacuole, where it cannot interact with its target enzyme.

Start Suspected Resistant Weed Population Collection Seed Collection from Field & Susceptible Control Start->Collection Greenhouse Greenhouse Screening (Dose-Response Assay) Collection->Greenhouse Confirmation Resistance Confirmed? Greenhouse->Confirmation TSR Target-Site Resistance (TSR) Investigation Confirmation->TSR Yes NTSR Non-Target-Site Resistance (NTSR) Investigation Confirmation->NTSR Yes No_Resistance Population is Susceptible Confirmation->No_Resistance No Sequencing ACCase Gene Sequencing TSR->Sequencing Metabolism Metabolic Assays (e.g., with P450 inhibitors) NTSR->Metabolism Mutation Identify Amino Acid Substitutions Sequencing->Mutation End_TSR TSR Mechanism Identified Mutation->End_TSR Detoxification Analyze Herbicide Metabolites Metabolism->Detoxification End_NTSR NTSR Mechanism Identified Detoxification->End_NTSR

Experimental Workflow for Herbicide Resistance Mechanism Identification.

Experimental Protocols

Protocol for ACCase Extraction and In Vitro Inhibition Assay (Malachite Green Colorimetric Method)

This protocol provides a non-radioactive method for determining the in vitro inhibition of ACCase by this compound.[1]

Materials:

  • Fresh or frozen leaf tissue from susceptible and resistant weed biotypes

  • Liquid nitrogen

  • Extraction buffer: 100 mM Tricine-KOH (pH 8.0), 500 mM NaCl, 50 mM β-mercaptoethanol, 2 mM EDTA, 1 mM PMSF, and 10% (v/v) glycerol.

  • Assay buffer: 100 mM Tricine-KOH (pH 8.3), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 5 mM ATP, 15 mM NaHCO3.

  • Acetyl-CoA solution

  • Clodinafop acid solutions at various concentrations

  • Malachite green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Extraction:

    • Grind 1-2 g of leaf tissue to a fine powder in liquid nitrogen using a mortar and pestle.

    • Homogenize the powder in 5-10 mL of ice-cold extraction buffer.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • ACCase Activity Assay:

    • In a 96-well microplate, prepare the reaction mixtures containing:

      • 50 µL of assay buffer

      • 10 µL of clodinafop acid solution (or solvent control)

      • 20 µL of enzyme extract

    • Pre-incubate the mixture at 32°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of acetyl-CoA solution.

    • Incubate at 32°C for 30 minutes.

  • Detection of Phosphate Release:

    • Stop the reaction by adding 100 µL of malachite green reagent.

    • Incubate at room temperature for 20 minutes to allow color development.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the rate of ADP production from a phosphate standard curve.

    • Express ACCase activity as nmol ADP/min/mg protein.

    • Plot the percentage of ACCase inhibition against the logarithm of the clodinafop acid concentration to determine the IC50 value.

Protocol for Whole-Plant Dose-Response Assay

This protocol is used to determine the level of resistance to this compound at the whole-plant level.[17]

Materials:

  • Seeds of susceptible and suspected resistant weed populations

  • Pots with a suitable growing medium

  • Growth chamber or greenhouse with controlled conditions

  • This compound formulated product

  • Laboratory sprayer calibrated to deliver a precise volume

Procedure:

  • Plant Growth:

    • Sow seeds in pots and grow them under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Thin seedlings to a uniform number per pot (e.g., 5-10 plants).

  • Herbicide Application:

    • When plants reach the 3-4 leaf stage, treat them with a range of this compound doses (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, and 8x the recommended field rate).

    • Include an untreated control for each population.

    • Use a laboratory sprayer to ensure uniform application.

  • Assessment:

    • After 21 days, assess plant survival and shoot fresh or dry weight.

    • Express the data as a percentage of the untreated control.

  • Data Analysis:

    • Use a log-logistic dose-response model to analyze the data and calculate the GR50 (the herbicide dose that causes a 50% reduction in growth) for each population.

    • Calculate the resistance index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Conclusion

This compound is a highly effective herbicide that acts by inhibiting the ACCase enzyme, a crucial component of the fatty acid biosynthesis pathway in susceptible grasses. The specificity of this inhibition for the plastidic homomeric ACCase in grasses provides the basis for its selectivity. However, the widespread use of this herbicide has led to the evolution of resistance, primarily through target-site mutations in the ACCase gene and enhanced metabolic detoxification. A thorough understanding of the mechanism of action and the molecular basis of resistance is essential for the development of sustainable weed management strategies and the design of new, effective herbicides. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working in this field.

References

An In-depth Technical Guide to the Physicochemical Properties of Clodinafop-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clodinafop-propargyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family.[1][2] It is widely utilized for the control of annual grass weeds in cereal crops such as wheat.[3] Its herbicidal activity stems from the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of lipids in susceptible grass species.[1][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mode of action and environmental fate.

Physicochemical Properties

The physicochemical characteristics of a pesticide are fundamental to understanding its environmental behavior, efficacy, and potential for non-target effects. The key properties of this compound are summarized in the tables below.

Table 1: Identification and General Properties of this compound
PropertyValueReference(s)
IUPAC Name prop-2-ynyl (2R)-2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoate[3]
CAS Number 105512-06-9[3]
Molecular Formula C₁₇H₁₃ClFNO₄[5]
Molecular Weight 349.74 g/mol [5][6]
Physical State Colorless to light beige crystalline solid/powder[1][3]
Odor Odorless[3]
Table 2: Quantitative Physicochemical Data of this compound
PropertyValueConditionsReference(s)
Melting Point 48.2 - 57.1 °CN/A[3][7]
Boiling Point Decomposes before boilingN/A[8]
Water Solubility 4.0 mg/L25°C[3][5]
Vapor Pressure 3.19 x 10⁻⁶ Pa (2.39 x 10⁻⁸ mmHg)25°C[5][9]
Partition Coefficient (log Kow) 3.9025°C[3][5]
Hydrolysis Half-life 184 dayspH 5, 20°C[10]
2.7 - 64 hourspH 7, 20-25°C[3][10]
2.2 hourspH 9, 20°C[10]
Aqueous Photolysis Half-life 20.5 - 24.1 dayspH 5[9]
Soil Aerobic Metabolism Half-life (DT₅₀) < 1 dayLaboratory[10]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound, based on internationally recognized guidelines.

Determination of Melting Point (OECD 102)

The melting point of this compound is determined using the capillary tube method as described in OECD Guideline 102.

  • Apparatus : A melting point apparatus with a heated block and a thermometer or a digital temperature sensor. Glass capillary tubes, sealed at one end.

  • Procedure :

    • A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a rate of approximately 10-20°C per minute until it is about 30°C below the expected melting point.

    • The heating rate is then slowed to 1-2°C per minute.

    • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Vapor Pressure (OECD 104)

The vapor pressure of this compound is determined using the gas saturation method, a dynamic method suitable for substances with low vapor pressures, as outlined in OECD Guideline 104.

  • Apparatus : A constant temperature chamber, a system for passing a controlled flow of an inert gas (e.g., nitrogen) over the substance, and a trapping system to collect the vaporized substance.

  • Procedure :

    • A known amount of this compound is placed in a sample boat within the constant temperature chamber.

    • A slow, constant stream of dry nitrogen gas is passed over the sample, allowing the gas to become saturated with the vapor of the substance.

    • The gas stream is then passed through a trapping system (e.g., a sorbent tube) that quantitatively collects the vaporized this compound.

    • The amount of substance trapped is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed through the system, and the temperature.

Determination of Water Solubility (OECD 105)

The water solubility of this compound is determined using the flask method, as it is sparingly soluble in water, following OECD Guideline 105.

  • Apparatus : A constant temperature water bath, glass flasks with stoppers, a magnetic stirrer, and an analytical method for quantification (e.g., HPLC).

  • Procedure :

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is sealed and agitated in a constant temperature water bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, the mixture is allowed to stand to allow undissolved material to settle.

    • A sample of the aqueous phase is taken, carefully avoiding any undissolved particles (filtration or centrifugation may be necessary).

    • The concentration of this compound in the aqueous sample is determined by HPLC.

    • The process is repeated until three consecutive samples show concentrations that do not differ by more than a predefined percentage, indicating that equilibrium has been reached.

Determination of Partition Coefficient (n-octanol/water) (OECD 107)

The n-octanol/water partition coefficient (Kow) of this compound is determined using the shake-flask method as described in OECD Guideline 107.

  • Apparatus : Centrifuge tubes with screw caps, a mechanical shaker, a centrifuge, and an analytical method for quantification in both phases (e.g., HPLC).

  • Procedure :

    • n-octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

    • A known amount of this compound is dissolved in either water or n-octanol.

    • A measured volume of this solution is added to a centrifuge tube containing a measured volume of the other solvent.

    • The tube is sealed and shaken in a mechanical shaker at a constant temperature until equilibrium is reached.

    • The tube is then centrifuged to ensure complete separation of the two phases.

    • The concentration of this compound in both the n-octanol and water phases is determined by HPLC.

    • The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The logarithm of this value (log Kow) is reported.

Hydrolysis as a Function of pH (OECD 111)

The rate of hydrolysis of this compound is determined at different pH values following OECD Guideline 111.

  • Apparatus : Constant temperature incubator, sterile buffer solutions at pH 4, 7, and 9, and an analytical method for quantification (e.g., HPLC).

  • Procedure :

    • Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

    • A known concentration of this compound is added to each buffer solution.

    • The solutions are maintained at a constant temperature (e.g., 25°C) in the dark.

    • Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and any major degradation products using HPLC.

    • The rate of hydrolysis and the half-life at each pH are calculated from the disappearance curve of this compound.

Soil Metabolism and Degradation (OECD 307 & USEPA OCSPP 835.2240)

The degradation of this compound in soil is assessed under aerobic conditions (OECD 307) and the effect of light is evaluated through soil photolysis studies (USEPA OCSPP 835.2240).

  • Soil Selection and Preparation : A representative agricultural soil is collected, sieved, and characterized for properties such as texture, organic carbon content, and pH.

  • Aerobic Soil Metabolism (OECD 307) :

    • The soil moisture is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

    • The soil is treated with a known concentration of this compound (often radiolabeled for metabolite tracking).

    • The treated soil is incubated in the dark at a constant temperature (e.g., 20°C).

    • Soil samples are collected at various time intervals and extracted.

    • The extracts are analyzed by HPLC to determine the concentration of the parent compound and its metabolites. The rate of degradation (DT₅₀) is calculated.

  • Soil Photolysis (USEPA OCSPP 835.2240) :

    • A thin layer of treated soil is applied to a suitable surface (e.g., glass plates).

    • The soil is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Control samples are kept in the dark under the same temperature and moisture conditions.

    • Samples are collected at various time intervals, extracted, and analyzed by HPLC.

    • The rate of photolysis is determined by comparing the degradation in the light-exposed samples to the dark controls.

Visualizations

Mode of Action: Inhibition of Acetyl-CoA Carboxylase

This compound's herbicidal effect is initiated by its absorption through the leaves of the target grass weed. It is then translocated to the meristematic tissues, the sites of active growth.[1] Inside the plant, it is rapidly hydrolyzed to its active form, clodinafop acid. This active metabolite inhibits the enzyme Acetyl-CoA Carboxylase (ACCase), which catalyzes the first committed step in fatty acid biosynthesis.[4][11] The disruption of fatty acid synthesis leads to a failure in the production of new cell membranes, ultimately causing cessation of growth and death of the weed.

This compound Mode of Action cluster_inhibition Enzymatic Inhibition cluster_biosynthesis Biosynthesis Pathway CP This compound (Applied to leaves) Hydrolysis Hydrolysis in Plant CP->Hydrolysis Translocation CA Clodinafop Acid (Active Metabolite) Hydrolysis->CA ACCase Acetyl-CoA Carboxylase (ACCase) CA->ACCase Inhibition MalonylCoA Malonyl-CoA ACCase->MalonylCoA FAS Fatty Acid Synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACCase MalonylCoA->FAS Membranes Cell Membrane Production FAS->Membranes Growth Plant Growth Membranes->Growth Death Plant Death

Caption: Mode of action of this compound via ACCase inhibition.

Experimental Workflow: Soil Degradation Study

The study of this compound's degradation in soil involves a systematic workflow to ensure accurate and reproducible results. This workflow encompasses soil preparation, application of the herbicide, incubation under controlled conditions, periodic sampling, extraction of residues, and finally, analysis to determine the rate of degradation.

Soil Degradation Experimental Workflow start Start soil_prep Soil Collection & Preparation (Sieving, Characterization) start->soil_prep moisture_adj Moisture Adjustment soil_prep->moisture_adj application Application of This compound moisture_adj->application incubation Incubation (Dark, Constant Temp) application->incubation sampling Periodic Sampling (e.g., Day 0, 1, 3, 7, 14...) incubation->sampling sampling->incubation Continue Incubation extraction Solvent Extraction of Soil Samples sampling->extraction Time Point Reached analysis HPLC Analysis (Quantification of Parent & Metabolites) extraction->analysis data_analysis Data Analysis (Degradation Kinetics, DT₅₀) analysis->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Clodinafop-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for Clodinafop-propargyl, a selective post-emergence herbicide. The document details various synthesis routes, experimental protocols for key reactions, and quantitative data to facilitate comparison and implementation in a research or industrial setting.

Introduction

This compound is an aryloxyphenoxypropionate herbicide used to control grass weeds in cereal crops.[1] Its efficacy is attributed to the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in susceptible grass species.[2] The active ingredient is the (R)-enantiomer. This guide will focus on the chemical synthesis of this specific stereoisomer.

Synthesis Routes

The commercial production of this compound can be achieved through several synthetic pathways. The primary routes involve the synthesis of two key intermediates: (R)-2-(4-hydroxyphenoxy)propionic acid and (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propanoic acid (commonly referred to as clodinafop acid). These intermediates are then subjected to esterification to yield the final product. A "one-pot" synthesis method has also been developed to streamline the process.

Multi-Step Synthesis via (R)-2-(4-hydroxyphenoxy)propionic acid

This common route involves the synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid, followed by its reaction with 5-chloro-2,3-difluoropyridine and subsequent esterification.

Synthesis Pathway A: Multi-Step Route

Multi_Step_Synthesis cluster_0 Step 1: Synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid cluster_1 Step 2: Synthesis of Clodinafop Acid cluster_2 Step 3: Esterification Hydroquinone Hydroquinone R-HPPA (R)-2-(4-hydroxyphenoxy) propionic acid Hydroquinone->R-HPPA Base (e.g., NaOH) S-2-Chloropropionic_acid S-2-Chloropropionic_acid S-2-Chloropropionic_acid->R-HPPA Clodinafop_Acid (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy) phenoxy]propanoic acid R-HPPA->Clodinafop_Acid Base (e.g., K2CO3) Solvent (e.g., Water, Acetonitrile) 5-chloro-2,3-difluoropyridine 5-chloro-2,3-difluoropyridine 5-chloro-2,3-difluoropyridine->Clodinafop_Acid Clodinafop_propargyl This compound Clodinafop_Acid->Clodinafop_propargyl Esterification Catalyst (e.g., Sulfonic acid) Propargyl_alcohol Propargyl alcohol Propargyl_alcohol->Clodinafop_propargyl

Caption: Multi-step synthesis of this compound.

"One-Pot" Synthesis

To improve efficiency, a "one-pot" synthesis has been developed, which combines the formation of the ether linkage and esterification in a single reaction vessel without isolating the intermediate acid.[3]

Synthesis Pathway B: One-Pot Synthesis

One_Pot_Synthesis Start Starting Materials: (R)-2-(4-hydroxyphenoxy)propionic acid 5-chloro-2,3-difluoropyridine Propargyl chloride Reaction One-Pot Reaction Start->Reaction Base (e.g., K2CO3) Solvent (e.g., DMF) Product This compound Reaction->Product

Caption: "One-Pot" synthesis of this compound.

Experimental Protocols

Synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid

This key intermediate can be synthesized from hydroquinone and (S)-2-chloropropionic acid.[4][5]

Protocol 1: Synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid

  • Reaction Setup: In a reaction vessel, dissolve hydroquinone and sodium hydroxide in water under an inert atmosphere (e.g., nitrogen).

  • Addition of Reactant: Add (S)-2-chloropropionic acid to the solution.

  • Reaction Conditions: Heat the mixture to 70°C and maintain for approximately 3 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the (S)-2-chloropropionic acid is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture.

    • Adjust the pH to 6 with hydrochloric acid.

    • Extract with a suitable organic solvent (e.g., MIBK) to remove disubstituted impurities.

    • Adjust the pH of the aqueous layer to 1 with hydrochloric acid to precipitate the product.

  • Purification: Filter the precipitate and purify by recrystallization from water to obtain R-(+)-2-(4-hydroxyphenoxy)propionic acid as a white solid.[5]

Synthesis of (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propanoic acid (Clodinafop Acid)

This intermediate is formed by the reaction of (R)-2-(4-hydroxyphenoxy)propionic acid with 5-chloro-2,3-difluoropyridine.

Protocol 2: Synthesis of Clodinafop Acid

  • Salt Formation: In a reactor, add (R)-2-(4-hydroxyphenoxy)propionic acid, water, an aprotic polar solvent (e.g., acetonitrile), and a base such as potassium hydroxide. Stir the mixture at room temperature for about 3 hours to form the salt.[6]

  • Condensation Reaction: Add 5-chloro-2,3-difluoropyridine to the reaction mixture. Heat the mixture to reflux (approximately 75-85°C) and monitor the reaction by HPLC until the starting material is consumed (typically <1%).[6]

  • Isolation:

    • Remove the solvent by distillation under reduced pressure.

    • Add water to the residue and stir to dissolve.

    • Adjust the pH to ≤3.5 with hydrochloric acid to precipitate the solid product.

  • Purification: Filter the solid, wash with water, and dry to obtain Clodinafop acid.[6]

Esterification to this compound

The final step is the esterification of Clodinafop acid with propargyl alcohol.

Protocol 3: Esterification of Clodinafop Acid

  • Reaction Setup: Dissolve Clodinafop acid in an organic solvent such as toluene. Add an esterification catalyst (e.g., methanesulfonic acid, p-toluenesulfonic acid).[7]

  • Addition of Propargyl Alcohol: Add propargyl alcohol to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 70-120°C and maintain until the reaction is complete, as monitored by HPLC.[7]

  • Work-up and Purification:

    • Cool the reaction mixture.

    • Wash the solution with an aqueous saturated sodium bicarbonate solution, followed by a wash with dilute hydrochloric acid.

    • Separate the organic layer and remove the solvent under reduced pressure.

    • The crude product can be further purified by recrystallization or chromatography.

"One-Pot" Synthesis of this compound

This method combines the synthesis of the intermediate acid and its esterification into a single process.[3]

Protocol 4: "One-Pot" Synthesis

  • Reaction Setup: In a suitable solvent such as DMF, combine (R)-2-(4-hydroxyphenoxy)propionic acid, 5-chloro-2,3-difluoropyridine, and an acid-binding agent like potassium carbonate.

  • First Stage Reaction: Heat the mixture to a specified temperature (e.g., 106°C) for a set time (e.g., 3 hours) to form the intermediate clodinafop acid potassium salt.[3]

  • Esterification: Add propargyl chloride to the reaction mixture and continue heating (e.g., at 70°C for 5 hours) to form this compound.[3]

  • Isolation and Purification: After the reaction is complete, the product is isolated by extraction and purified.

Quantitative Data

The following tables summarize the quantitative data for the different synthesis routes and key steps, compiled from various sources.

Table 1: Synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid

Starting MaterialsReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Hydroquinone, (S)-2-chloropropionic acidNaOHWater70372.2>99.0[5]
p-Nitrophenol, (S)-2-chloropropionic acidNaOH, NaNO2, H2SO4Water0-10 (diazotization)-71.4-72.299.5-99.7[5]

Table 2: Synthesis of Clodinafop Acid

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Optical Purity (%)Reference
(R)-2-(4-hydroxyphenoxy)propionic acidKOH, 5-chloro-2,3-difluoropyridineWater, Acetonitrile75-85-94.899.298.2[6]
(R)-2-(4-hydroxyphenoxy)propionic acidKOH, 5-chloro-2,3-difluoropyridineWater, Acetonitrile95697.199.199.2[6]
(R)-2-(4-hydroxyphenoxy)propionic acidK2CO3, 5-chloro-2,3-difluoropyridineWater106385.298.2-[3]

Table 3: Esterification to this compound

Starting MaterialReagentsCatalystSolventTemperature (°C)Yield (%)Purity (%)Optical Purity (%)Reference
Clodinafop acidPropargyl alcoholTrifluoromethanesulfonic acid amine saltToluene8094.499.599.3[7]
Clodinafop acidPropargyl alcohol-Toluene-93.899.099.5[6]

Table 4: "One-Pot" Synthesis of this compound

Starting MaterialsReagentsSolventOverall Yield (%)Purity (%)Reference
(R)-2-(4-hydroxyphenoxy)propionic acid, 5-chloro-2,3-difluoropyridine, propargyl chlorideK2CO3DMF~8495.6[3]

Conclusion

The synthesis of this compound can be accomplished through various routes, with the multi-step synthesis via key intermediates being a well-documented and high-yielding approach. The "one-pot" method offers a more streamlined process with a good overall yield. The choice of synthesis route will depend on factors such as available starting materials, desired purity, and scalability. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important herbicide.

References

Degradation of Clodinafop-Propargyl: A Technical Guide to its Fate in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clodinafop-propargyl is a selective, post-emergence herbicide widely used for the control of annual grass weeds in cereal crops.[1][2] As a member of the aryloxyphenoxypropionate class of herbicides, its efficacy is rooted in the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in susceptible grass species.[3] The environmental fate of this compound is of significant interest to researchers and environmental scientists due to its potential impact on soil and aquatic ecosystems. This technical guide provides an in-depth overview of the degradation pathways of this compound in both soil and water, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex processes involved.

Degradation Pathways

The primary route of dissipation for this compound in the environment is through the de-esterification to its corresponding acid, clodinafop acid.[4] This transformation is mediated by both abiotic hydrolysis and microbial metabolism.[4] Clodinafop acid is considered the major degradation product and is itself subject to further breakdown.[4][5]

Degradation in Soil

In soil environments, this compound is rapidly degraded. The aerobic soil metabolism half-life of the parent compound is typically less than a day to 1.5 days.[1][6] The principal metabolite formed is clodinafop acid, which is then further degraded.[5][6] The aerobic soil metabolism half-life of clodinafop acid is reported to be between 1 and 2.4 days.[4]

Microbial activity plays a crucial role in the degradation of this compound in soil.[6] Studies have isolated specific bacterial strains, such as Pseudomonas sp. and Rhodococcus wratislaviensis, that are capable of utilizing this compound as a carbon source.[7][8] The degradation process can lead to the formation of several metabolites, including 4-(5-chloro-3-fluoro-pyridin-2-yloxy)-phenol (CGA-193468) and 5-chloro-3-fluoro-pyridin-2-ol (CGA-302371).[4] Ultimately, the degradation pathway can lead to the formation of bound residues and mineralization to carbon dioxide.[6]

Degradation in Water

In aquatic environments, the degradation of this compound is influenced by factors such as pH and sunlight. The herbicide is unstable under neutral and alkaline conditions, with hydrolysis being a key degradation process.[6] The hydrolysis half-life is significantly shorter at higher pH values.[1][6] The primary product of hydrolysis is clodinafop acid.[4][6]

Photodegradation also contributes to the breakdown of this compound in water. The aqueous photolysis half-life has been reported to be in the range of 20.5 to 24.1 days in a pH 5 buffer solution.[4] Photolysis leads to the formation of a variety of degradation products, including clodinafop acid, prop-2-ynyl-2-[(5-chloro-3-hydroxy-2-pyridyloxy) phenoxy] propanoate, ethyl 2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoate, and 1-hydroxypropanyl-2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoate.[9][10]

In aquatic systems, the overall degradation of this compound and its primary metabolite, clodinafop acid, is influenced by both water and sediment. The half-life of clodinafop acid in an aerobic aquatic system (total water and sediment) has been reported to be 41 days.[4]

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of this compound and its major metabolite, clodinafop acid, in soil and water.

Table 1: Half-life of this compound in Soil and Water

EnvironmentConditionHalf-life (t½)Reference(s)
Soil Aerobic Metabolism0.5 - 1.5 days[1][6]
Aerobic Soil22.93 days (total toxic residue)[4]
Water Hydrolysis (pH 4)18 days[4]
Hydrolysis (pH 5)26 days[4]
Hydrolysis (pH 7)6.1 days[4]
Hydrolysis (pH 9)3.9 days[4]
Photodegradation (pH 5)20.5 - 24.1 days[4]
Aquatic System Aerobic (Total System)46.57 days (total toxic residue)[4]
Anaerobic (Total System)344.67 days (total toxic residue)[4]

Table 2: Half-life of Clodinafop Acid in Soil and Water

EnvironmentConditionHalf-life (t½)Reference(s)
Soil Aerobic Metabolism1 - 2.4 days[4]
Dissipation1.89 - 3.01 days[5][11]
Aquatic System Aerobic (Total System)41 days[4]

Experimental Protocols

Detailed experimental protocols for studying the degradation of this compound are crucial for obtaining reliable and reproducible data. The following sections outline typical methodologies for soil and water degradation studies, as well as analytical procedures.

Soil Degradation Study

A typical soil degradation study involves incubating soil treated with this compound under controlled laboratory conditions.

  • Soil Collection and Characterization: Soil is collected from a relevant agricultural area. The soil is characterized for properties such as texture (sand, silt, clay content), pH, organic matter content, and microbial biomass.

  • Test Substance Application: A stock solution of this compound, often radiolabeled (e.g., with ¹⁴C), is prepared in a suitable solvent. This solution is applied to the soil samples to achieve the desired concentration.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity). For aerobic studies, the incubation flasks are continuously purged with air, and evolved ¹⁴CO₂ is trapped in a suitable solution (e.g., potassium hydroxide) to measure mineralization. For anaerobic studies, the flasks are purged with an inert gas like nitrogen.

  • Sampling: Soil samples are collected at predetermined intervals over the course of the experiment.

  • Extraction: Residues of this compound and its metabolites are extracted from the soil samples using an appropriate solvent system. A common extraction procedure involves shaking and sonication with a mixture of acetone and an acidic or basic aqueous solution.[4]

  • Analysis: The extracts are analyzed to identify and quantify the parent compound and its degradation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.[7][9]

Water Degradation Study

Water degradation studies, including hydrolysis and photolysis, are conducted to assess the fate of this compound in aquatic environments.

  • Hydrolysis Study:

    • Sterile aqueous buffer solutions of different pH values (e.g., 4, 7, and 9) are prepared.

    • This compound is added to these solutions.

    • The solutions are incubated in the dark at a constant temperature.

    • Samples are taken at various time points and analyzed by HPLC to determine the concentration of the parent compound and the formation of clodinafop acid.[4]

  • Photolysis Study:

    • A solution of this compound in a buffered aqueous solution (e.g., pH 5) is prepared.

    • The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Control samples are kept in the dark to differentiate between photolytic and hydrolytic degradation.

    • Samples are collected at regular intervals and analyzed by HPLC or other suitable methods to quantify the parent compound and identify photoproducts.[4][6]

Analytical Methods

The accurate quantification of this compound and its metabolites is essential for degradation studies.

  • Extraction from Soil: A common method involves extracting soil samples with a mixture of acetone and a pH 3 buffer. The organic solvent is then evaporated, and the remaining aqueous extract is partitioned with a solvent like hexane-diethyl ether to isolate clodinafop acid, while other metabolites can be extracted with dichloromethane.[1]

  • Extraction from Water: Water samples can be acidified and then extracted with an organic solvent such as dichloromethane or ethyl acetate to isolate this compound and its metabolites.

  • Clean-up: Solid-phase extraction (SPE) with cartridges like C18 is often used to clean up the extracts and remove interfering substances before analysis.[6]

  • Quantification:

    • HPLC: Reversed-phase HPLC with UV detection is a common technique for the analysis of this compound and its acidic metabolites.[1][9]

    • GC-MS: For analysis by GC-MS, the acidic metabolites may need to be derivatized, for example, by methylation with diazomethane.[4]

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry provides high sensitivity and selectivity for the analysis of these compounds in complex environmental matrices.[7]

Visualizations

The following diagrams, created using the DOT language, illustrate the degradation pathways and a general experimental workflow.

This compound Degradation in Soil This compound This compound Clodinafop Acid Clodinafop Acid This compound->Clodinafop Acid Hydrolysis/Microbial Action CGA-193468 CGA-193468 Clodinafop Acid->CGA-193468 Microbial Degradation CGA-302371 CGA-302371 Clodinafop Acid->CGA-302371 Microbial Degradation CO2 CO2 Clodinafop Acid->CO2 Mineralization Bound Residues Bound Residues CGA-193468->Bound Residues CGA-302371->Bound Residues This compound Degradation in Water This compound This compound Clodinafop Acid Clodinafop Acid This compound->Clodinafop Acid Hydrolysis (pH dependent) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis CGA-215010 CGA-215010 Photodegradation Products->CGA-215010 CGA-193468 CGA-193468 Photodegradation Products->CGA-193468 CGA-302371 CGA-302371 Photodegradation Products->CGA-302371 Experimental Workflow for Degradation Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil/Water Collection Soil/Water Collection Characterization Characterization Soil/Water Collection->Characterization Test Substance Application Test Substance Application Characterization->Test Substance Application Controlled Conditions (Temp, Moisture, Light) Controlled Conditions (Temp, Moisture, Light) Test Substance Application->Controlled Conditions (Temp, Moisture, Light) Sampling at Intervals Sampling at Intervals Controlled Conditions (Temp, Moisture, Light)->Sampling at Intervals Extraction Extraction Sampling at Intervals->Extraction Cleanup (e.g., SPE) Cleanup (e.g., SPE) Extraction->Cleanup (e.g., SPE) Quantification (HPLC, GC-MS) Quantification (HPLC, GC-MS) Cleanup (e.g., SPE)->Quantification (HPLC, GC-MS) Data Analysis Data Analysis Quantification (HPLC, GC-MS)->Data Analysis

References

Metabolic Fate of Clodinafop-Propargyl in Wheat and Barley: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clodinafop-propargyl is a selective post-emergence herbicide used for the control of annual grass weeds in cereal crops. Its selectivity between tolerant crops like wheat and sensitive crops like barley is primarily determined by the rate and pathway of its metabolic detoxification within the plant. This technical guide provides an in-depth overview of the metabolic fate of this compound in wheat and barley, detailing the known metabolic pathways, summarizing quantitative data, and outlining typical experimental protocols used in its study.

Executive Summary

In both wheat and barley, the pro-herbicide this compound is rapidly hydrolyzed to its biologically active form, clodinafop acid. The basis for selectivity lies in the subsequent detoxification of clodinafop acid. Wheat exhibits a robust and rapid metabolism of clodinafop acid, involving hydroxylation of the pyridine ring and subsequent conjugation with sugars to form non-toxic metabolites. This process is often enhanced by the safener cloquintocet-mexyl. In contrast, barley metabolizes clodinafop acid at a significantly slower rate, leading to the accumulation of the phytotoxic acid and resulting in crop injury.

Metabolic Pathways

The metabolism of this compound proceeds in several phases, beginning with the activation of the herbicide and followed by detoxification and conjugation.

Phase I: Activation and Initial Detoxification

The initial and critical step in the metabolism of this compound is the cleavage of the propargyl ester bond by esterase enzymes to release the active herbicide, clodinafop acid.[1][2] This occurs rapidly in both wheat and barley.

Following the formation of clodinafop acid, the primary detoxification mechanism in tolerant species like wheat is the hydroxylation of the pyridine ring. This reaction is catalyzed by cytochrome P450 monooxygenases.[3] In wheat, this hydroxylation is a rapid and efficient process. While this pathway is also present in barley, evidence suggests it is significantly slower, which is a key factor in its susceptibility.

Phase II: Conjugation

The hydroxylated metabolites of clodinafop acid are further detoxified by conjugation with glucose. This process, facilitated by glucosyltransferases, renders the molecule more water-soluble and allows for its sequestration into the vacuole or cell wall, effectively removing it from sites of action. In wheat, the safener cloquintocet-mexyl has been shown to enhance the glycosylation of clodinafop metabolites.[4]

Metabolic Pathway of this compound

Clodinafop_Metabolism cluster_wheat Metabolism in Wheat (Tolerant) cluster_barley Metabolism in Barley (Susceptible) CP This compound CA_W Clodinafop Acid CP->CA_W Esterase (Rapid) OH_CA_W Hydroxylated Clodinafop Acid CA_W->OH_CA_W Cytochrome P450 (Rapid Hydroxylation) Conj_W Glucose Conjugates (Detoxified) OH_CA_W->Conj_W Glucosyltransferase (Rapid Conjugation) CP_B This compound CA_B Clodinafop Acid (Accumulates) CP_B->CA_B Esterase (Rapid) OH_CA_B Hydroxylated Clodinafop Acid CA_B->OH_CA_B Cytochrome P450 (Slow Hydroxylation) Conj_B Glucose Conjugates OH_CA_B->Conj_B Glucosyltransferase (Slow Conjugation)

Metabolic pathway of this compound in wheat and barley.

Quantitative Data

The differential metabolism of this compound and its primary metabolite, clodinafop acid, is evident in their respective half-lives in wheat and soil. While specific comparative data for barley is limited in the reviewed literature, the available information for wheat provides a baseline for its rapid detoxification.

CompoundMatrixHalf-lifeReference
This compoundWheat Plant6.00 days[1][2]
Clodinafop acidWheat Plant0.67 - 1.24 days[1][2]
This compoundSoil2.35 - 11.20 days[1][2]
Clodinafop acidSoil7.04 - 11.22 days[1][2]

Experimental Protocols

The study of this compound metabolism in plants typically involves the use of radiolabeled compounds to trace the fate of the herbicide. Below is a generalized experimental workflow.

Experimental Workflow for Plant Metabolism Study

Experimental_Workflow A Plant Cultivation (Wheat and Barley seedlings) B Application of 14C-Clodinafop-propargyl (Foliar application) A->B C Incubation (Controlled environment, various time points) B->C D Sample Harvesting (Shoots and roots separated) C->D E Extraction (e.g., Acetonitrile/water) D->E F Radioactivity Measurement (Liquid Scintillation Counting) E->F G Metabolite Separation (HPLC, TLC) E->G H Metabolite Identification (LC-MS/MS, GC-MS) G->H I Data Analysis (Quantification of parent and metabolites) H->I

A typical experimental workflow for a plant metabolism study.

1. Plant Material and Growth Conditions: Wheat (Triticum aestivum) and barley (Hordeum vulgare) plants are grown under controlled environmental conditions (e.g., growth chamber with defined light, temperature, and humidity).

2. Herbicide Application: Radiolabeled this compound (commonly 14C-labeled on the phenyl or pyridine ring) is applied to the leaves of the plants at a specific growth stage.

3. Sample Collection and Extraction: At various time points after application, plants are harvested and separated into different tissues (e.g., treated leaf, other shoots, roots). The plant material is then homogenized and extracted with a suitable solvent system, such as acetonitrile/water, to isolate the herbicide and its metabolites.

4. Analysis and Quantification:

  • Total Radioactivity: The total amount of radioactivity in the extracts and the remaining plant material (non-extractable residues) is determined by liquid scintillation counting (LSC).

  • Metabolite Profiling: The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Thin-Layer Chromatography (TLC) to separate the parent compound from its metabolites.

  • Metabolite Identification: The chemical structures of the separated metabolites are elucidated using mass spectrometry techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Conclusion

The metabolic fate of this compound is a clear determinant of its selectivity in wheat and barley. The rapid detoxification pathway in wheat, involving hydroxylation and conjugation, effectively prevents the accumulation of the phytotoxic clodinafop acid. In barley, the slower rate of these detoxification reactions leads to herbicide sensitivity. Further research focusing on a direct comparative quantitative analysis of the full metabolic profile in both species would provide a more complete understanding of the precise enzymatic and genetic basis for this differential tolerance. Such knowledge is crucial for the development of new herbicides and safeners with improved crop selectivity.

References

Clodinafop-Propargyl: A Technical Guide to its Mode of Action and Herbicidal Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biochemical and physiological mechanisms underpinning the herbicidal activity and selectivity of clodinafop-propargyl. It includes quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of its molecular interactions and metabolic pathways.

Executive Summary

This compound is a highly effective post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOP) chemical class. It is designed for the selective control of annual grass weeds, particularly wild oats (Avena spp.), in cereal crops like wheat. Its mode of action is the specific inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway of susceptible grass species. The herbicide's selectivity is achieved through a combination of rapid metabolic detoxification in the tolerant crop, a process enhanced by the safener cloquintocet-mexyl, and inherent structural differences in the target ACCase enzyme between grass weeds and broadleaf crops.

Mode of Action: Inhibition of Fatty Acid Synthesis

This compound is a pro-herbicide that is rapidly absorbed through the leaves of the target weed.[1] Once inside the plant, it undergoes hydrolysis to its biologically active form, clodinafop acid.[2]

The primary molecular target of clodinafop acid is the plastidic acetyl-CoA carboxylase (ACCase) enzyme.[3][4] This enzyme catalyzes the first committed step in de novo fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[5] By inhibiting ACCase, clodinafop halts the production of fatty acids, which are essential for building and maintaining cell membranes and for energy storage.[6]

The disruption of lipid biosynthesis leads to a cascade of downstream effects, including the loss of cell membrane integrity, cessation of cell division and growth, particularly in meristematic regions (growing points), and ultimately, cell leakage and death.[6][7] Visible symptoms, such as chlorosis (yellowing) and necrosis, typically appear within one to three weeks following application.[1][7]

cluster_plant Susceptible Grass Weed CP This compound (Foliar Application) CA Clodinafop Acid (Active Form) CP->CA Hydrolysis ACCase ACCase Enzyme (Plastid) CA->ACCase Inhibition MalonylCoA Malonyl-CoA ACCase->MalonylCoA Blocked Carboxylation AcetylCoA Acetyl-CoA AcetylCoA->ACCase FAS Fatty Acid Synthesis MalonylCoA->FAS Membranes Cell Membrane Formation & Repair FAS->Membranes Death Cell Death & Plant Necrosis Membranes->Death Disruption

Figure 1. Biochemical pathway of this compound's mode of action in a susceptible grass weed.

Herbicidal Selectivity

The efficacy of this compound is highly selective, enabling the control of grass weeds within grass crops such as wheat. This selectivity is multifactorial, relying on both metabolic detoxification and subtle differences at the target site.

Metabolic-Based Selectivity

The primary mechanism for selectivity in wheat is its ability to rapidly metabolize this compound and its active acid form into non-phytotoxic compounds.[1][4] In tolerant wheat plants, clodinafop acid is quickly hydroxylated and subsequently conjugated with glucose (glycosylation), rendering it inactive.[8] This detoxification process is significantly faster in wheat than in susceptible weeds like wild oats, which are unable to metabolize the herbicide at a sufficient rate, leading to its accumulation and toxicity.[4]

The Role of the Safener Cloquintocet-Mexyl

To enhance crop safety, commercial formulations of this compound for use in wheat include the safener cloquintocet-mexyl.[2][9] This compound works by inducing the expression of genes that encode detoxification enzymes, particularly cytochrome P450 monooxygenases and glutathione S-transferases (GSTs).[8] This upregulation accelerates the breakdown of the herbicide in the crop, providing a high margin of safety.[1][4] The safener does not protect the target weeds, which lack the same robust metabolic response.[2]

cluster_weed Susceptible Weed (e.g., Avena fatua) cluster_wheat Tolerant Crop (Wheat) CP_W This compound CA_W Clodinafop Acid CP_W->CA_W Hydrolysis ACCase_W ACCase Enzyme CA_W->ACCase_W Inhibition Death_W Plant Death ACCase_W->Death_W Fatty Acid Synthesis Blocked CP_C This compound CA_C Clodinafop Acid CP_C->CA_C Hydrolysis Safener Cloquintocet-Mexyl (Safener) P450 Detoxification Enzymes (e.g., Cytochrome P450s) Safener->P450 Upregulates Metabolites Non-toxic Metabolites P450->Metabolites CA_C->P450 Metabolism Growth_C Normal Growth Metabolites->Growth_C

Figure 2. Comparative metabolic fate of this compound in a susceptible weed vs. safened wheat.
Target-Site-Based Selectivity

While metabolic degradation is the key selectivity mechanism in wheat, inherent differences in the ACCase enzyme contribute to the natural tolerance of all broadleaf (dicot) plants. The plastidic ACCase in grasses is a homodimeric protein, which is highly sensitive to FOP herbicides. In contrast, broadleaf plants possess a heteromeric ACCase in their plastids, which is structurally different and insensitive to this class of herbicides.[10]

While direct comparative data for clodinafop is limited, studies on other FOP and DIM herbicides illustrate this principle. For example, the concentration of haloxyfop and tralkoxydim required for 50% inhibition (I50) of ACCase activity from a susceptible monocot (maize) was significantly lower than that required for a resistant dicot (soybean).

Quantitative Efficacy Data

The efficacy of this compound is quantified by determining the dose required to reduce weed growth by 50% (GR50) or the dose required to kill 50% of the plant population (LD50). These values are typically established through whole-plant dose-response bioassays.

Weed SpeciesBiotypeHerbicideGR₅₀ (g a.i. ha⁻¹)Resistance Index (RI)Reference
Avena fatuaSusceptibleThis compound~10.2-[6]
Avena fatuaResistant (Abasolo)This compound72.17.07[6]
Avena fatuaResistant (Cueramaro)This compound35.43.47[6]
Avena ludovicianaSusceptibleThis compound22.37-
Avena ludovicianaResistant (ES4)This compound>270.9>12
Avena ludovicianaResistant (S2)This compound81.23.8
Table 1. Growth Reduction (GR₅₀) values of this compound on susceptible and resistant biotypes of Avena spp.
Weed SpeciesBiotypeHerbicideLD₅₀ (g a.i. ha⁻¹)Resistance Index (RI)Reference
Avena sterilisSusceptibleThis compound~11.9-[8]
Avena sterilisResistantThis compound119.210.0[8]
Avena fatuaSusceptibleThis compound--[10]
Avena fatuaResistant (AF-SS-4)This compound-5 to 7[10]
Avena fatuaResistant (AF-SS-5)This compound-5 to 7[10]
Table 2. Lethal Dose (LD₅₀) values of this compound on susceptible and resistant biotypes of Avena spp.

Experimental Protocols

Protocol for In Vitro ACCase Inhibition Assay

This protocol outlines a method for extracting ACCase from plant tissue and measuring its inhibition by clodinafop acid. This can be adapted for both radiometric and colorimetric assays.

cluster_workflow ACCase Inhibition Assay Workflow Harvest 1. Harvest fresh leaf tissue (e.g., Avena fatua, Triticum aestivum) Grind 2. Grind tissue to fine powder in liquid nitrogen Harvest->Grind Extract 3. Homogenize in ice-cold extraction buffer Grind->Extract Centrifuge 4. Centrifuge to remove debris (collect supernatant) Extract->Centrifuge Assay 5. Set up reaction mixture: - Enzyme extract - Buffer, ATP, Acetyl-CoA - Test inhibitor (Clodinafop acid) Centrifuge->Assay Incubate 6. Incubate at controlled temperature (e.g., 32°C) Assay->Incubate Measure 7. Measure ACCase activity (e.g., ¹⁴C incorporation or malachite green assay) Incubate->Measure Analyze 8. Calculate % inhibition and determine I₅₀ value Measure->Analyze

Figure 3. General experimental workflow for an in vitro ACCase inhibition assay.

1. Enzyme Extraction:

  • Harvest approximately 10 grams of fresh, young leaf tissue from susceptible (e.g., Avena fatua) and tolerant (e.g., Triticum aestivum) plants.

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Suspend the powder in ~40 mL of ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 10% glycerol, 5 mM DTT, 1 mM EDTA, 0.5% PVP, and 1 mM PMSF).

  • Stir the homogenate on ice for 30 minutes, then filter through four layers of cheesecloth.

  • Centrifuge the filtrate at high speed (e.g., 22,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • The resulting supernatant is the crude enzyme extract. Determine the protein concentration using a standard method like the Bradford assay.

2. Inhibition Assay (Colorimetric - Malachite Green Method):

  • Prepare a series of dilutions of the inhibitor (clodinafop acid) in an appropriate solvent.

  • In a 96-well plate, combine the following in each well:

    • 150 µL of enzyme assay buffer (e.g., 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, and 25 mM ATP).

    • 25 µL of the enzyme extract (standardized to a consistent protein concentration).

    • 25 µL of the inhibitor dilution (or solvent for the control).

  • Initiate the reaction by adding 25 µL of acetyl-CoA (final concentration ~4.5 mM).

  • Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 20-30 minutes).

  • The reaction produces ADP, which can be quantified using a malachite green-based phosphate detection kit, which measures the release of inorganic phosphate from ATP hydrolysis.

  • Read the absorbance at the appropriate wavelength (e.g., ~620 nm).

3. Data Analysis:

  • Express the activity in each treatment as a percentage of the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Use a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the I₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol for Whole-Plant Dose-Response Bioassay

This protocol describes a method to determine the GR₅₀ or LD₅₀ of this compound on target weeds.

1. Plant Cultivation:

  • Sow seeds of the test population (e.g., a suspected resistant Avena fatua biotype) and a known susceptible standard population in pots filled with a sterile potting medium.

  • Grow the plants in a greenhouse or controlled environment chamber with standardized conditions (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod).

  • Thin seedlings to a uniform number per pot (e.g., 5-10 plants).

2. Herbicide Application:

  • When plants reach the 2-4 leaf stage, prepare a range of herbicide doses. For this compound, a typical range might be 0, 7.5, 15, 30, 60, 120, and 240 g a.i./ha.[6]

  • Include a recommended adjuvant (e.g., mineral oil) in the spray solution as per the product label.[6]

  • Apply the herbicides using a precision track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).

  • Include an untreated control for each population. Replicate each treatment 3-4 times.

3. Assessment and Data Collection:

  • Return the plants to the controlled environment and water as needed.

  • After a set period (typically 21-28 days), assess the plants.

  • For LD₅₀ determination, count the number of surviving and dead plants in each pot and calculate the mortality percentage.

  • For GR₅₀ determination, harvest the above-ground biomass from each pot, dry it in an oven at a set temperature (e.g., 70-80°C) until a constant weight is achieved, and record the dry weight.

4. Data Analysis:

  • Express the dry weight data as a percentage of the untreated control for that population.

  • Use statistical software to fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the dose-response data (either mortality % or biomass % vs. herbicide dose).

  • From the fitted curve, calculate the GR₅₀ or LD₅₀ value for each population.

  • The Resistance Index (RI) is calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.

References

Toxicological Profile of Clodinafop-Propargyl and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clodinafop-propargyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class, primarily used for the control of grassy weeds in cereal crops. Its herbicidal activity is mediated through the inhibition of acetyl-CoA carboxylase (ACCase) in susceptible plant species. In mammals and the environment, this compound is rapidly hydrolyzed to its primary metabolite, clodinafop acid. This technical guide provides a comprehensive overview of the toxicological profile of this compound and its metabolites, summarizing key findings from a range of toxicological studies. The document includes detailed quantitative data, descriptions of experimental methodologies, and visual representations of metabolic and toxicological pathways to facilitate a thorough understanding of its potential risks to human health and the environment.

Chemical Identity

PropertyThis compound
IUPAC Name prop-2-ynyl (2R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propanoate
CAS Number 105512-06-9
Molecular Formula C₁₇H₁₃ClFNO₄
Molecular Weight 349.7 g/mol
Structure

Metabolism

This compound is rapidly metabolized in animals, plants, and soil primarily through the hydrolysis of the propargyl ester bond to form its free acid metabolite, clodinafop acid (CGA-193469).[1][2][3][4][5] This is the major and most significant metabolite. Further degradation of clodinafop acid can occur, leading to the formation of other minor metabolites.[6][7] In rats, the major metabolite found in urine and feces was clodinafop acid, accounting for a significant portion of the administered dose.[8]

CP This compound CA Clodinafop Acid (CGA-193469) CP->CA Hydrolysis Metabolites Further Metabolites CA->Metabolites Degradation

Caption: Metabolic pathway of this compound.

Toxicological Profile

Acute Toxicity

This compound exhibits low to moderate acute toxicity via the oral, dermal, and inhalation routes of exposure.[9][10] It is classified as a slight eye irritant and a skin sensitizer, but not a skin irritant.[8][9][10]

Table 1: Acute Toxicity of this compound

Study TypeSpeciesGuidelineResultsToxicity Category
Acute OralRatOECD 401LD₅₀: 1392 mg/kg (male), 2271 mg/kg (female)[8]III[10]
Acute DermalRat/RabbitOECD 402LD₅₀: >2000 mg/kg[8]III[10]
Acute InhalationRatOECD 403LC₅₀: >2.3 mg/L[8]IV[10]
Primary Eye IrritationRabbitOECD 405Slight eye irritant[8][9]III[8]
Primary Skin IrritationRabbitOECD 404Non-irritant[8]IV[8]
Dermal SensitizationGuinea PigOECD 406Skin sensitizer[8][9]-
Sub-chronic and Chronic Toxicity

The primary target organ for this compound in sub-chronic and chronic studies across multiple species (rats, mice, and dogs) is the liver.[6][10][11] Observed effects include increased liver weight, hepatocellular hypertrophy, and changes in liver enzyme levels.[8][12][13] Other effects noted at higher doses include anemia, and atrophy of the bone marrow, spleen, and thymus.[9] In dogs, skin lesions were also observed following sub-chronic and chronic exposure.[6][10]

Table 2: Sub-chronic and Chronic Toxicity of this compound

Study TypeSpeciesGuidelineNOAELLOAELKey Findings
90-Day Oral (Diet)RatOECD 408Male: 0.9 mg/kg/day, Female: 8.2 mg/kg/day[8]Male: 8.2 mg/kg/day, Female: 71.1 mg/kg/day[8]Increased liver weights and enzymes, decreased thymus weight.[8]
90-Day Oral (Diet)Mouse-Male: 0.9 mg/kg/day, Female: 1.1 mg/kg/day[8]Male: 7.3 mg/kg/day, Female: 8.6 mg/kg/day[8]Hepatocellular hypertrophy, changes in clinical chemistry.[8]
90-Day Oral (Capsule)Dog-Male: 0.346 mg/kg/day, Female: 1.89 mg/kg/day[8]Male: 1.73 mg/kg/day, Female: 7.16 mg/kg/day[8]Occurrence of skin lesions.[8]
2-Year Chronic/OncogenicityRat-Male: 0.03 mg/kg/day, Female: 0.03 mg/kg/day[8]Male: 0.3 mg/kg/day, Female: 0.4 mg/kg/day[8]Hepatocytic hypertrophy, chronic progressive nephropathy.[8]
Genotoxicity and Carcinogenicity

This compound has been tested in a battery of in vitro and in vivo genotoxicity assays. The weight of evidence suggests that this compound is not genotoxic.[11] It tested negative in the Ames test and the in vivo mouse micronucleus assay.[8][11][14] Some in vitro chromosomal aberration tests showed positive results but only at cytotoxic concentrations.[14]

Long-term carcinogenicity studies have been conducted in rats and mice. In an 18-month dietary study in mice, an increased incidence of benign and malignant liver tumors was observed at the highest dose.[9] In a two-year study in rats, there was an increased incidence of prostate adenomas in males and ovarian tumors in females at the highest dose tested.[8] The U.S. EPA has classified this compound as having "Suggestive Evidence of Carcinogenic Potential".[1]

Table 3: Genotoxicity of this compound

Assay TypeSystemGuidelineMetabolic ActivationResult
Bacterial Reverse Mutation (Ames)S. typhimurium, E. coliOECD 471With and withoutNegative[8]
In vitro Chromosomal AberrationChinese Hamster Ovary (CHO) cellsOECD 473With and withoutPositive at cytotoxic concentrations[14]
In vivo Micronucleus TestMouse bone marrow--Negative[11][14]
DNA RepairRat Hepatocytes--Negative[8]
Reproductive and Developmental Toxicity

In a two-generation reproduction study in rats, parental toxicity was observed at high doses, including decreased body weight gain and effects on the liver and kidneys.[8] Offspring toxicity at these high doses included reduced viability and decreased pup body weight.[8] Developmental toxicity studies in rats showed effects such as increased incidences of skeletal variations and incomplete ossification at high doses, while in rabbits, maternal toxicity was the primary finding at high doses.[8] There was no evidence of reproductive toxicity at lower doses.[15]

Table 4: Reproductive and Developmental Toxicity of this compound

Study TypeSpeciesGuidelineNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Findings
Two-Generation ReproductionRatOECD 416Parental: 3.2, Offspring: 3.2, Reproductive: 64.2[8]Parental: 31.7, Offspring: 31.7[8]Parental toxicity; reduced offspring viability and body weight at high doses.[8]
Developmental ToxicityRatOECD 414Maternal: 160, Developmental: 5[8]Developmental: 40[8]Increased skeletal variations and incomplete ossification.[8]
Developmental ToxicityRabbitOECD 414Maternal: 25, Developmental: 125[8]Maternal: 125[8]Maternal mortality and clinical signs at high doses.[8]
Toxicity of Metabolites

The primary metabolite, clodinafop acid, is considered to be of lower toxicological concern than the parent compound, this compound.[9] For instance, while this compound is highly toxic to fish, its acid metabolite has low toxicity to fish.[9]

Ecotoxicity

This compound has low to negligible acute toxicity to birds, bees, and earthworms.[9] However, it is highly toxic to fish.[9] The rapid degradation to the less toxic clodinafop acid in the environment mitigates some of this risk.[9] this compound shows slight to moderate toxicity to aquatic invertebrates and algae.[9]

Table 5: Ecotoxicity of this compound

OrganismTest TypeResults
Birds (Bobwhite Quail)Acute Oral LD₅₀1363 mg/kg[2]
Fish (Bluegill Sunfish)96-h LC₅₀0.21 mg/L[9]
Aquatic Invertebrates (Daphnia magna)48-h EC₅₀>1.0 mg/L (slight toxicity)[9]
Algae (Scenedesmus subspicatus)72-h EC₅₀>1.6 mg/L[2]
BeesAcute Contact LD₅₀>97.3 µ g/bee [2]
Earthworms14-d LC₅₀197 mg/kg[2]

Mechanism of Toxicity and Signaling Pathways

The primary mode of action for this compound's herbicidal activity is the inhibition of acetyl-CoA carboxylase (ACCase) in plants. In mammals, the liver is the primary target organ of toxicity. Evidence suggests that this compound may act as a peroxisome proliferator in rodents, which is a known mechanism for liver effects, including enzyme induction and hepatocellular hypertrophy.[8] This action is likely mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα leads to the transcription of genes involved in lipid metabolism and cell proliferation. There is also potential for interaction with other nuclear receptors such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR), which are key regulators of xenobiotic metabolism in the liver.

cluster_nucleus Nucleus CP This compound PPAR PPARα CP->PPAR Activates CAR_PXR CAR/PXR CP->CAR_PXR May Activate RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to XRE XRE RXR->XRE Binds to Genes Target Genes (Lipid Metabolism, Cell Proliferation) PPRE->Genes Induces Transcription of Response Hepatocellular Hypertrophy, Enzyme Induction Genes->Response CAR_PXR->RXR Heterodimerizes with Xeno_Genes Xenobiotic Metabolism Genes (e.g., CYPs) XRE->Xeno_Genes Induces Transcription of Metabolism Altered Xenobiotic Metabolism Xeno_Genes->Metabolism

Caption: Proposed signaling pathway for this compound-induced liver effects.

Experimental Protocols

The toxicological studies summarized in this document were largely conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the methodologies for key studies.

Acute Oral Toxicity (OECD Guideline 401/420/423)

Groups of fasted rodents (usually rats) are administered a single dose of the test substance by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A limit test at 2000 mg/kg is often performed initially. If mortality occurs, a full study with multiple dose groups is conducted to determine the LD₅₀. Gross necropsy is performed on all animals at the end of the study.

Dermal Sensitization - Guinea Pig Maximization Test (OECD Guideline 406)

This method involves a two-stage process: induction and challenge.[6][13][16] During the induction phase, guinea pigs are exposed to the test substance both by intradermal injection (with Freund's Complete Adjuvant to enhance the immune response) and topical application.[16] After a rest period of 10-14 days, the animals are challenged with a topical application of the test substance.[13][17] The skin reactions at the challenge site are scored for erythema and edema at 24 and 48 hours after patch removal and compared to a control group.[6]

Induction Induction Phase (Day 0-7) - Intradermal Injection (with Adjuvant) - Topical Application Rest Rest Period (10-14 days) Induction->Rest Challenge Challenge Phase - Topical Application Rest->Challenge Observation Observation (24 & 48 hours) - Score for Erythema & Edema Challenge->Observation

Caption: Workflow for the Guinea Pig Maximization Test (OECD 406).
90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

The test substance is administered daily to several groups of animals (typically rats) at three or more dose levels, plus a control group, for 90 days. The substance is usually mixed in the diet or administered by gavage. Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. All animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.

Prenatal Developmental Toxicity Study (OECD Guideline 414)

The test substance is administered daily to pregnant female animals (usually rats or rabbits) during the period of organogenesis. Dose levels are chosen to elicit some maternal toxicity at the highest dose but not mortality. The dams are observed for clinical signs, and body weight and food consumption are monitored. Shortly before the expected day of delivery, the females are euthanized, and the uterine contents are examined. The fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).[9][11][18][19] The mixture is plated on a minimal agar medium lacking the specific amino acid.[11] After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[11]

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

Cultures of mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance at several concentrations, with and without metabolic activation.[10][14][20][21][22] The cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and slides are prepared.[20] The chromosomes of metaphase cells are then examined microscopically for structural aberrations such as breaks, gaps, and exchanges.[10][21]

Conclusion

This compound demonstrates a toxicological profile characterized by low to moderate acute toxicity. The primary target organ for repeated exposure is the liver, with effects consistent with peroxisome proliferation in rodents. While there is some evidence of carcinogenicity at high doses in rodents, the weight of evidence from genotoxicity studies suggests that this compound is not a genotoxic agent. Developmental and reproductive effects are observed only at doses that also cause parental toxicity. The rapid environmental and metabolic conversion of this compound to its less toxic acid metabolite is a key factor in its overall risk assessment. This comprehensive profile, including detailed toxicological endpoints and methodologies, serves as a critical resource for researchers and professionals in assessing the potential risks associated with this compound exposure.

References

An In-depth Technical Guide on the Environmental Fate and Dissipation of Clodinafop-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clodinafop-propargyl is a selective, post-emergence herbicide used for the control of annual grass weeds in cereal crops. Its environmental fate and dissipation are of significant interest to ensure its safe and effective use. This technical guide provides a comprehensive overview of the chemical's behavior in various environmental compartments, including its degradation pathways, dissipation rates, and the methodologies used to assess its environmental impact.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental to predicting its environmental behavior.

PropertyValueReference
Molecular FormulaC₁₇H₁₃ClFNO₄
Molecular Weight349.7 g/mol
Water Solubility4.0 mg/L (at 25°C, pH 7)[1]
Vapor Pressure2.39 x 10⁻⁸ mmHg (at 25°C)[1]
Log Kₒw (Octanol-Water Partition Coefficient)3.8[2]

Environmental Dissipation and Degradation Pathways

This compound dissipates in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation. The primary route of dissipation involves the rapid hydrolysis of the propargyl ester to its biologically active form, clodinafop acid.[3]

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound, with its rate being highly dependent on pH. The ester linkage is susceptible to cleavage under neutral and particularly alkaline conditions.

Table 1: Hydrolysis Half-life of this compound at 25°C

pHHalf-life (t½)Primary Hydrolysis Product
418 daysClodinafop acid
526 daysClodinafop acid
76.1 daysClodinafop acid
93.9 daysClodinafop acid

Data sourced from[3]

The main product of hydrolysis is clodinafop acid, with minor degradation products including 4-(5-chloro-3-fluoro-pyridin-2-yloxy)-phenol (CGA-193468), CGA-215010, and 5-chloro-3-fluoro-pyridin-2-ol (CGA-302371) being observed in some studies.[3]

Photolysis

Photodegradation in water and on soil surfaces also contributes to the dissipation of this compound.

Table 2: Photolysis Half-life of this compound

MediumHalf-life (t½)Conditions
Aqueous (pH 5 buffer)20.5 - 24.1 daysXenon arc lamp irradiation
Soil SurfaceSlower than in solutionNot specified

Data sourced from[3]

Photodegradation in aqueous solutions can lead to a variety of products, including clodinafop acid, CGA-215010, CGA-193468, and CGA-302371.[3]

Soil Degradation (Metabolism)

Microbial degradation is a major pathway for the dissipation of this compound in soil. The herbicide is rapidly converted to clodinafop acid, which is then further degraded.

Table 3: Soil Degradation Half-lives of this compound and Clodinafop Acid (Aerobic)

CompoundHalf-life (t½)Major Metabolites
This compound< 1 dayClodinafop acid
Clodinafop acid1 - 2.4 daysCGA-193468, CGA-302371

Data sourced from[3]

Under anaerobic conditions, the degradation of clodinafop acid is slower, with a half-life of approximately 345 days in the total system.[3] The dissipation in field studies confirms the rapid degradation of this compound, with the half-life of clodinafop acid being around 7 days.[3]

Degradation Pathway of this compound

The following diagram illustrates the primary degradation pathway of this compound in the environment, leading to the formation of its major metabolites.

Clodinafop_Degradation CP This compound CA Clodinafop acid (CGA-193469) CP->CA Hydrolysis / Microbial Degradation M1 4-(5-chloro-3-fluoro-pyridin-2-yloxy)-phenol (CGA-193468) CA->M1 Microbial Degradation CO2 CO2 + Bound Residues CA->CO2 M2 5-chloro-3-fluoro-pyridin-2-ol (CGA-302371) M1->M2 Microbial Degradation M1->CO2 M2->CO2

Caption: Primary degradation pathway of this compound.

Experimental Protocols

The following sections outline the methodologies for key experiments used to determine the environmental fate of this compound, based on OECD guidelines and published analytical methods.

Hydrolysis Study (as per OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Methodology:

  • Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Application: A solution of this compound (radiolabeled or non-labeled) is added to the buffer solutions at a concentration not exceeding its water solubility.

  • Incubation: The solutions are maintained in the dark at a constant temperature (e.g., 25°C) to prevent photolysis.

  • Sampling: Aliquots are taken at appropriate time intervals.

  • Analysis: The concentration of this compound and its hydrolysis products (primarily clodinafop acid) are determined using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: The rate of hydrolysis and the half-life are calculated assuming pseudo-first-order kinetics.

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare Sterile Buffer Solutions (pH 4, 7, 9) C Add Test Substance to Buffers A->C B Prepare this compound Solution B->C D Incubate in the Dark at Constant Temperature C->D E Collect Samples at Time Intervals D->E F Analyze Samples by HPLC-UV/MS E->F G Quantify Parent and Hydrolysis Products F->G H Calculate Hydrolysis Rate and Half-life G->H

Caption: Experimental workflow for a hydrolysis study.

Aqueous Photolysis Study (as per OECD Guideline 316)

Objective: To determine the rate of direct phototransformation of this compound in water.

Methodology:

  • Test Solution Preparation: A solution of this compound is prepared in a sterile aqueous buffer (e.g., pH 5).

  • Irradiation: The test solution is exposed to a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters. Control samples are kept in the dark under the same temperature conditions.

  • Sampling: Samples are collected from both irradiated and dark control solutions at various time points.

  • Analysis: The concentration of this compound and its photoproducts are quantified using HPLC-UV/MS or a similar technique.

  • Data Analysis: The rate of photolysis and the half-life are calculated. The quantum yield can also be determined to predict photolysis rates under different environmental conditions.

Aerobic Soil Metabolism Study (as per OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.

Methodology:

  • Soil Selection and Preparation: Representative soil types are collected, sieved, and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

  • Test Substance Application: Radiolabeled (¹⁴C) this compound is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture content. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels to maintain aerobic conditions.

  • Trapping of Volatiles: Evolved ¹⁴CO₂ and other volatile organic compounds are trapped in appropriate solutions (e.g., potassium hydroxide for CO₂).

  • Sampling and Extraction: Soil samples are collected at various intervals and extracted with suitable solvents (e.g., acetonitrile/water).

  • Analysis: The extracts are analyzed by techniques such as radio-TLC, radio-HPLC, and LC-MS/MS to identify and quantify the parent compound and its metabolites. The amount of radioactivity in the volatile traps and bound residues is also determined.

  • Data Analysis: The rates of degradation of the parent compound and the formation and decline of major metabolites are calculated to determine their respective half-lives. A mass balance is established to account for the distribution of radioactivity over time.

Soil_Metabolism_Workflow cluster_setup Setup cluster_incubation Incubation cluster_sampling Sampling & Extraction cluster_analysis Analysis A Select and Characterize Soil B Apply 14C-Clodinafop-propargyl A->B C Incubate under Aerobic Conditions B->C D Trap Volatiles (e.g., 14CO2) C->D E Collect Soil Samples Over Time C->E F Solvent Extraction of Residues E->F G Analyze Extracts (Radio-HPLC, LC-MS) F->G H Quantify Parent, Metabolites, and Bound Residues G->H I Determine Mass Balance H->I

Caption: Experimental workflow for an aerobic soil metabolism study.

Conclusion

This compound is characterized by its rapid degradation in the environment, primarily through hydrolysis and microbial metabolism in soil. The main degradation product is clodinafop acid, which is also non-persistent under aerobic soil conditions. While photolysis can occur, it is generally a slower process compared to hydrolysis and microbial degradation. The detailed experimental protocols outlined in this guide, based on internationally recognized guidelines, provide a robust framework for assessing the environmental fate of this compound and similar agrochemicals. This information is crucial for conducting accurate environmental risk assessments and ensuring the sustainable use of such products.

References

Clodinafop-propargyl CAS number and chemical structure.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clodinafop-propargyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxy-propionate chemical class.[1][2] It is widely utilized for the control of annual grass weeds in cereal crops, particularly wheat.[3][4] This technical guide provides an in-depth overview of this compound, including its chemical identity, mechanism of action, synthesis, analytical methodologies, and toxicological profile. The information is intended to serve as a comprehensive resource for professionals in research, science, and drug development.

Chemical Identity and Properties

This compound is the prop-2-ynyl ester of clodinafop.[3] The herbicidal activity is primarily attributed to the R-enantiomer.[5]

CAS Number: 105512-06-9[2][6]

Chemical Name: 2-Propynyl (R)-2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)phenoxy]propionate[6]

Molecular Formula: C₁₇H₁₃ClFNO₄[2][6]

Molecular Weight: 349.74 g/mol [6]

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1. Physicochemical Properties of this compound

PropertyValueReferences
Physical StateColorless to off-white crystalline solid[1][4]
Melting Point59.5 °C[2]
Water Solubility4.0 mg/L (at 25 °C)[1]
Octanol-Water Partition Coefficient (log Kow)3.90 (at 25 °C)[2]
Vapor Pressure3.19 × 10⁻³ mPa (at 25 °C)[1]

Mechanism of Action

This compound functions as a systemic herbicide that is absorbed through the leaves and sheaths of the plant.[1] Following absorption, it is translocated via the phloem to the meristematic tissues.[1] The active form of the herbicide, clodinafop acid, is formed through hydrolysis in the plant.[7]

The primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1][2][8] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and lipid-containing structures.[1] By inhibiting ACCase, this compound disrupts fatty acid synthesis, leading to the cessation of cell growth and division, and ultimately, plant death.[1]

Mechanism_of_Action CP This compound CA Clodinafop Acid (Active Form) CP->CA Hydrolysis in Plant ACCase Acetyl-CoA Carboxylase (ACCase) CA->ACCase Inhibition FAS Fatty Acid Synthesis ACCase->FAS Blocks CGD Cell Growth and Division FAS->CGD Prevents PD Plant Death CGD->PD Leads to

Caption: Mechanism of action of this compound.

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the esterification of (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propanoic acid with propargyl alcohol.[5] Another approach is the "one-pot" synthesis from (R)-2-(4-hydroxyphenoxy)propionic acid, 5-chloro-2,3-difluoropyridine, and propargyl chloride, which has been reported to achieve a yield of 85%.[9]

A detailed experimental protocol for a two-step synthesis is provided below.

Experimental Protocol: Two-Step Synthesis of this compound [9][10]

Step 1: Synthesis of (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)-phenoxy]propanoic acid

  • In a reaction vessel, dissolve (R)-2-(4-hydroxyphenoxy)propionic acid (HPPA) in water.

  • Add potassium carbonate (K₂CO₃) as an acid-binding agent, with a molar ratio of K₂CO₃ to HPPA of 2:1.

  • The ratio of water to HPPA should be 1.075:1 by mass.

  • Add 5-chloro-2,3-difluoropyridine to the mixture.

  • Heat the reaction mixture to 106 °C and maintain for 3 hours.

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Filter the precipitate and wash with water to obtain the intermediate product.

Step 2: Esterification to this compound

  • Dissolve the intermediate from Step 1 in dimethylformamide (DMF).

  • Add propargyl chloride, with a molar ratio of propargyl chloride to the intermediate of 1.2:1.

  • The mass ratio of DMF to the intermediate should be 1.925:1.

  • Heat the reaction mixture to 70 °C and maintain for 5 hours.

  • After the reaction, purify the product to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Esterification HPPA HPPA React1 Reaction in Water with K₂CO₃ at 106°C HPPA->React1 CDFP 5-chloro-2,3-difluoropyridine CDFP->React1 Intermediate (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy) -phenoxy]propanoic acid React1->Intermediate React2 Reaction in DMF at 70°C Intermediate->React2 PC Propargyl Chloride PC->React2 Product This compound React2->Product

Caption: Two-step synthesis workflow for this compound.

Analytical Methods

The determination of this compound and its metabolites in various matrices such as soil, water, and plant tissues is crucial for environmental monitoring and residue analysis. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are the most common analytical techniques employed.

Table 2. Summary of Analytical Methods for this compound

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
HPLC-UVSoil, Wheat0.1 µg/mL (acid)-78-83%[7]
HPLC-UVTechnical & Formulations---[11]
GC/MSSoil---[12]

Experimental Protocol: HPLC-UV Analysis of this compound in Soil [7][8]

  • Extraction:

    • Take a 20 g representative soil sample in a 250 mL Erlenmeyer flask.

    • Add a few drops of ammonia and mix.

    • After 1 hour, add 100 mL of ethyl acetate and shake for 30 minutes.

    • Filter the extract and repeat the extraction.

    • Combine the extracts and concentrate using a rotary evaporator.

  • Hydrolysis:

    • Dissolve the residue in 50 mL of 0.1 N aqueous potassium hydroxide.

    • Heat at 60 °C for 30 minutes to hydrolyze the ester to clodinafop acid.

  • Cleanup:

    • Cool the solution and wash with dichloromethane.

    • Acidify the aqueous layer to pH 2 with hydrochloric acid.

    • Extract the clodinafop acid with ethyl acetate.

    • Evaporate the ethyl acetate and reconstitute the residue in acetonitrile for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 (250 mm x 4.6 mm i.d.)

    • Mobile Phase: Acetonitrile : Water (70:30, v/v)

    • Flow Rate: 1 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 215 nm

Analytical_Workflow Sample Soil Sample Extraction Extraction with Ethyl Acetate Sample->Extraction Hydrolysis Alkaline Hydrolysis (Conversion to Acid) Extraction->Hydrolysis Cleanup Liquid-Liquid Partitioning and Cleanup Hydrolysis->Cleanup Analysis HPLC-UV Analysis Cleanup->Analysis

Caption: Analytical workflow for this compound in soil.

Toxicological Profile

The toxicological profile of this compound has been evaluated in various studies. It exhibits low to moderate acute toxicity.

Table 3. Summary of Toxicological Data for this compound

Study TypeSpeciesRouteValueReference
Acute Oral LD₅₀RatOral1392 mg/kg bw[13]
Acute Dermal LD₅₀RatDermal>2000 mg/kg bw[13]
Acute Inhalation LC₅₀RatInhalation>2325 mg/m³[13]
Skin IrritationRabbitDermalNot an irritant[13]
Eye IrritationRabbitOcularSlight irritant[13]
Skin SensitizationGuinea PigDermalSensitizer[13]
Subchronic NOAEL (90-day)Male RatOral7.8 mg/kg/day[14]
Subchronic NOAEL (90-day)Female RatOral24.0 mg/kg/day[14]

Long-term exposure to this compound may have toxic effects on the liver, kidney, and spleen in rats, with male rats showing greater sensitivity.[14]

Conclusion

This compound is an effective herbicide for the control of grassy weeds in cereal crops. Its mechanism of action through the inhibition of ACCase is well-understood. Various synthetic and analytical methods have been developed and optimized for this compound. The toxicological data indicate low to moderate acute toxicity, with potential for target organ effects upon chronic exposure. This guide provides a comprehensive overview of the key technical aspects of this compound, serving as a valuable resource for the scientific community.

References

Enantioselective Properties of Clodinafop-Propargyl's R-Isomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clodinafop-propargyl, a post-emergence herbicide widely used for the control of annual grass weeds in cereal crops, is a chiral compound existing as two enantiomers: the (R)-isomer and the (S)-isomer. This technical guide provides an in-depth analysis of the enantioselective properties of the (R)-isomer of this compound, which is established as the herbicidally active component.[1][2] The guide summarizes the current understanding of its mode of action, biological efficacy, metabolic fate, and toxicological profile, with a focus on the stereospecific differences between the enantiomers. While quantitative comparative data between the R- and S-isomers is limited in publicly available literature, this document compiles the established knowledge and provides detailed experimental protocols for further investigation.

Introduction

This compound belongs to the aryloxyphenoxypropionate (AOPP) class of herbicides.[3] Its herbicidal activity stems from the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in susceptible grass species.[1][2] Commercial formulations of this compound are enriched with the (R)-enantiomer, as the (S)-enantiomer exhibits significantly lower herbicidal activity.[1][2] Understanding the enantioselective properties of the R-isomer is crucial for optimizing its efficacy, assessing its environmental impact, and ensuring regulatory compliance.

Enantioselective Biological Activity

Mechanism of Action

The primary target of this compound is the ACCase enzyme. The herbicidal activity is almost exclusively attributed to the (R)-enantiomer, which effectively binds to and inhibits the enzyme, thereby disrupting lipid synthesis and leading to the death of the weed.[1][2] The (S)-enantiomer is reported to be significantly less effective.[2]

Diagram of the Signaling Pathway

cluster_plant_cell Plant Cell (Susceptible Grass Weed) R_Clodinafop R-Clodinafop-propargyl ACCase Acetyl-CoA Carboxylase (ACCase) R_Clodinafop->ACCase Strong Inhibition S_Clodinafop S-Clodinafop-propargyl S_Clodinafop->ACCase Weak/No Inhibition Fatty_Acid_Synthesis Fatty Acid Biosynthesis ACCase->Fatty_Acid_Synthesis Catalyzes Cell_Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Synthesis->Cell_Membrane_Integrity Maintains Plant_Death Plant Death Cell_Membrane_Integrity->Plant_Death Disruption leads to

Caption: Mechanism of action of this compound enantiomers.

Herbicidal Efficacy

While it is widely accepted that the R-isomer is the active herbicide, specific quantitative data comparing the herbicidal efficacy (e.g., GR50 or IC50 values) of the R- and S-isomers on various weed species is not extensively available in the public domain. Field studies have demonstrated the effectiveness of this compound formulations (containing the R-isomer) against a range of grass weeds, including wild oats (Avena sp.), green foxtail (Setaria viridis), and ryegrass (Lolium sp.).[3][4]

Table 1: Herbicidal Spectrum of this compound (R-isomer)

Weed SpeciesCommon NameEfficacy
Avena fatuaWild OatHigh
Setaria viridisGreen FoxtailHigh
Lolium rigidumRigid RyegrassModerate to High
Phalaris minorCanary GrassHigh
Echinochloa crus-galliBarnyard GrassModerate

Note: Efficacy can vary depending on environmental conditions, weed growth stage, and the presence of herbicide resistance.

Metabolic Fate and Environmental Persistence

Metabolism in Plants

In plants, this compound is rapidly metabolized to its active form, clodinafop acid.[5] This hydrolysis is a key step in its herbicidal action. Further metabolism in tolerant crops, such as wheat, involves detoxification pathways, rendering the herbicide inactive. The stereoselectivity of these metabolic processes has not been extensively detailed in available literature.

Degradation in Soil and Water

This compound is known to degrade rapidly in soil, with reported half-lives of less than a day.[6] The primary degradation product is clodinafop acid, which is then further broken down.[7][8] Studies on the overall dissipation of this compound have been conducted, but enantiomer-specific degradation rates are not well-documented.[9] It is plausible that microbial degradation, a key factor in soil dissipation, could exhibit enantioselectivity.

Table 2: Degradation of this compound (Technical Grade)

CompartmentHalf-life (DT50)Major MetaboliteReference
Soil< 1 dayClodinafop acid[6]
Wheat Plant6.00 daysClodinafop acid[9]

Note: This data represents the degradation of the technical mixture and is not enantiomer-specific.

Toxicological Profile

The toxicological properties of this compound have been evaluated in various organisms. As with other aspects, enantiomer-specific toxicity data is scarce. The available data generally pertains to the technical grade product, which is predominantly the R-isomer.

Table 3: Ecotoxicological Data for this compound (Technical Grade)

OrganismTestEndpointValue (mg/L)
Daphnia magna48h AcuteEC50>100
Oncorhynchus mykiss (Rainbow Trout)96h AcuteLC500.39
Anas platyrhynchos (Mallard Duck)Oral LD50->2000 mg/kg

Source: Data compiled from various ecotoxicological studies. It is important to note that this data is not enantiomer-specific.

Experimental Protocols

Chiral Separation of this compound Enantiomers

Objective: To separate the R- and S-enantiomers of this compound for individual analysis.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), have been shown to be effective for separating aryloxyphenoxypropionate herbicides.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is typically used. The exact ratio needs to be optimized for baseline separation. A common starting point is n-hexane:isopropanol (90:10, v/v).

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where this compound absorbs, for example, 230 nm or 254 nm.

  • Sample Preparation: Dissolve the this compound standard or sample extract in the mobile phase.

Workflow for Chiral Separation

Sample_Prep Sample Preparation (Dissolve in mobile phase) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chiral_Column Chiral Stationary Phase (e.g., Chiralcel OD-H) HPLC_Injection->Chiral_Column Separation Enantiomer Separation (R and S isomers) Chiral_Column->Separation UV_Detection UV Detection Separation->UV_Detection Chromatogram Chromatogram (Two distinct peaks) UV_Detection->Chromatogram

Caption: Workflow for chiral HPLC separation of this compound.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of the R- and S-enantiomers of this compound on ACCase.

Methodology: Spectrophotometric Assay

This assay measures the bicarbonate-dependent oxidation of NADH, which is coupled to the ACCase reaction.

  • Enzyme Source: Partially purified ACCase from a susceptible grass species (e.g., maize, barley, or Avena fatua).

  • Reagents:

    • Assay Buffer (e.g., Tricine-KOH, pH 8.0)

    • ATP

    • MgCl2

    • Acetyl-CoA

    • KHCO3 (containing ¹⁴C-bicarbonate for radiometric assay, or unlabeled for spectrophotometric assay)

    • NADH

    • Phosphoenolpyruvate (PEP)

    • Pyruvate kinase (PK) and lactate dehydrogenase (LDH) (for coupled spectrophotometric assay)

    • R- and S-enantiomers of this compound (or their acid forms) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Prepare a reaction mixture containing all components except acetyl-CoA.

    • Add varying concentrations of the R- and S-isomers to different reaction wells.

    • Pre-incubate the enzyme with the inhibitors.

    • Initiate the reaction by adding acetyl-CoA.

    • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

    • Calculate the initial reaction rates and determine the IC50 values for each enantiomer.

Logical Flow of ACCase Inhibition Assay

Prepare_Mix Prepare Reaction Mix (Buffer, ATP, MgCl2, NADH, PEP, PK/LDH) Add_Inhibitor Add R- or S-Clodinafop Prepare_Mix->Add_Inhibitor Add_Enzyme Add ACCase Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Start_Reaction Initiate with Acetyl-CoA Pre_Incubate->Start_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Start_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50

Caption: Logical workflow for the ACCase inhibition assay.

Conclusion

The (R)-isomer of this compound is the biologically active enantiomer responsible for its herbicidal efficacy through the potent inhibition of the ACCase enzyme in susceptible grass weeds. The (S)-isomer is known to be significantly less active. While the general metabolic fate and toxicological profile of technical this compound are established, there is a notable lack of specific, quantitative comparative data on the enantioselective degradation, metabolism, and toxicity of the individual R- and S-isomers in the public domain. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the enantioselective properties of this compound, which will contribute to a more comprehensive environmental risk assessment and the development of more effective and sustainable weed management strategies.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Clodinafop-Propargyl Residues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clodinafop-propargyl is a selective, post-emergence herbicide widely used for the control of annual grasses, particularly wild oats (Avena spp.), in cereal crops like wheat.[1] It functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in susceptible grass species.[1] In the environment, such as in soil and plants, this compound is rapidly hydrolyzed to its biologically active metabolite, clodinafop acid.[2][3][4] Consequently, monitoring for both the parent ester and its acid metabolite is essential to assess food safety, environmental fate, and compliance with regulatory limits.

This document provides detailed application notes and protocols for the residue analysis of this compound and its primary metabolite, clodinafop acid, in various matrices. The methodologies cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including the widely adopted QuEChERS sample preparation technique.

Method 1: HPLC-UV Analysis of this compound and Clodinafop Acid in Soil and Wheat

This method details the extraction, cleanup, and quantification of this compound and its acid metabolite from soil and wheat matrices using High-Performance Liquid Chromatography with UV detection. The protocol involves alkaline hydrolysis to convert the parent ester to the more readily analyzable clodinafop acid.[1][2]

Experimental Protocol

1. Sample Preparation and Extraction

  • Soil:
  • Weigh 20-25 g of a homogenized soil sample into a 250 mL Erlenmeyer flask.[1][5]
  • Add a few drops of ammonia, mix, and let it stand for one hour at room temperature.[1]
  • Add 100 mL of ethyl acetate and shake on a horizontal shaker for 30 minutes.[1]
  • Filter the extract through a Buchner funnel. Repeat the extraction process with a fresh portion of ethyl acetate.[1]
  • Combine the filtrates and concentrate the extract to approximately 2 mL using a rotary vacuum evaporator.[1]
  • Wheat (Grains/Straw):
  • Grind the sample to a fine powder.
  • Follow the same extraction procedure as described for soil, using a representative 20 g sample.

2. Alkaline Hydrolysis

  • Dissolve the concentrated residue from the extraction step in 50 mL of 0.1 N potassium hydroxide (KOH).[1]
  • Heat the solution in a water bath at 60°C for 30 minutes to hydrolyze this compound to clodinafop acid.[1]
  • Cool the mixture to room temperature and neutralize to pH 7 with 1 N hydrochloric acid (HCl).[1]

3. Liquid-Liquid Extraction (LLE) Cleanup

  • Transfer the neutralized aqueous solution to a 250 mL separatory funnel.[1]
  • Partition the solution three times with 50 mL portions of ethyl acetate.[1]
  • Combine the organic (ethyl acetate) layers and dry by passing through anhydrous sodium sulfate.[1]
  • Evaporate the solvent to dryness using a rotary evaporator.[1]

4. Final Sample Preparation and Analysis

  • Reconstitute the final residue in a known volume (e.g., 1-2 mL) of acetonitrile.[1]
  • Filter the solution through a 0.20 µm membrane filter into an HPLC vial.[1]
  • Inject a 20 µL aliquot into the HPLC system.[1]

5. HPLC-UV Conditions

  • Column: C18 (e.g., 250 mm x 4.6 mm i.d.).[1]
  • Mobile Phase: Acetonitrile : Water (70:30, v/v).[1]
  • Flow Rate: 1.0 mL/min.[1]
  • Detector: Photo Diode Array (PDA) or UV Detector set at 215 nm.[1]
  • Quantification: Based on the peak area comparison with external standards of clodinafop acid.[1]

Quantitative Data Summary
ParameterMatrixValueReference
Recovery Soil & Plant78-83% (with ethyl acetate)[2]
Limit of Detection (LOD) Standard Solution0.5 µg/mL (Ester), 0.1 µg/mL (Acid)[2]
Limit of Determination Soil & Plant1.0 - 1.2 ng/g[2]
Retention Time (Typical) Clodinafop Acid2.15 min[1]

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow sample Sample (20g Soil/Wheat) extraction Solvent Extraction (Ethyl Acetate) sample->extraction Shake 30 min concentrate1 Concentration (Rotary Evaporator) extraction->concentrate1 Filter hydrolysis Alkaline Hydrolysis (0.1N KOH, 60°C) concentrate1->hydrolysis lle Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->lle Neutralize dry_concentrate Drying & Concentration lle->dry_concentrate Dry w/ Na2SO4 reconstitute Reconstitution (Acetonitrile) dry_concentrate->reconstitute analysis HPLC-UV Analysis reconstitute->analysis Filter (0.2 µm)

Caption: Workflow for HPLC-UV analysis of clodinafop residues.

Method 2: LC-MS/MS Multi-Residue Analysis using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique ideal for multi-residue analysis in a wide range of food and agricultural matrices. This protocol is adapted for the determination of this compound and other pesticides by LC-MS/MS.

Experimental Protocol

1. Sample Homogenization

  • Chop or blend the sample (e.g., wheat, fruits, vegetables) to achieve a uniform consistency. For dry samples like grain, milling is required.[6]
  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[6] For dry samples, add an appropriate amount of water to rehydrate.[6]

2. Extraction

  • Add 10 mL of acetonitrile to the 50 mL tube containing the sample.
  • If required, add internal standards.
  • Add the appropriate QuEChERS extraction salt packet (e.g., AOAC or EN method salts). The EN 15662 method uses 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, and 0.5 g Na₂HCitrate.[6]
  • Immediately cap and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.[6][7]
  • Centrifuge at ≥3000 rpm for 5 minutes.[8]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube.[8]
  • The d-SPE tube contains a combination of sorbents to remove interferences. A common combination for general purpose is anhydrous MgSO₄ (to remove water) and primary secondary amine (PSA) (to remove organic acids, sugars, and lipids).[8]
  • Cap the tube and vortex for 30-60 seconds.
  • Centrifuge for 5 minutes at high speed.

4. Final Sample Preparation and Analysis

  • Take an aliquot of the cleaned-up supernatant.
  • The extract can be analyzed directly or diluted with mobile phase before injection. For LC-MS/MS, acidification (e.g., with formic acid) may be required to improve ionization.[8]
  • Inject into the LC-MS/MS system.

5. LC-MS/MS Conditions

  • System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.[9][10]
  • Column: C18 reversed-phase column.
  • Mobile Phase: Gradient elution using water and acetonitrile or methanol, both typically containing a modifier like formic acid or ammonium formate.
  • Ionization: Electrospray Ionization (ESI), usually in positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Two transitions (a quantifier and a qualifier) are monitored for each analyte for confident identification.[10]
  • This compound MRM Example: Precursor ion m/z 350.1 → Product ions m/z 265.9 (Quantifier) and 90.9 (Qualifier).[10]
  • Clodinafop Acid MRM Example: Precursor ion m/z 312 → Product ions (specific to instrument tuning).[11]

Quantitative Data Summary
ParameterMatrixValueReference
Recovery General FoodTypically 70-120%
Wheat & Flour70-120% for Clodinafop Acid & Ester[11]
Limit of Quantification (LOQ) Food CommoditiesValidated to 0.01 mg/kg[10]
Agricultural Products0.01 mg/kg[9]
Repeatability (RSD) General Food<5%

Workflow Diagram: QuEChERS LC-MS/MS Analysis

QuEChERS_Workflow sample Homogenized Sample (10-15g) extraction Extraction (Acetonitrile + QuEChERS Salts) sample->extraction Add ACN, Shake 1 min centrifuge1 Centrifuge (5 min) extraction->centrifuge1 d_spe d-SPE Cleanup (Transfer Supernatant to tube with PSA/MgSO4) centrifuge1->d_spe Collect Acetonitrile Layer centrifuge2 Centrifuge (5 min) d_spe->centrifuge2 Vortex 1 min analysis LC-MS/MS Analysis centrifuge2->analysis Collect Supernatant

Caption: Workflow for QuEChERS sample preparation and LC-MS/MS analysis.

Method 3: GC-MS Analysis of this compound and its Metabolite in Soil

This method is suitable for the analysis of this compound and its acid metabolite in soil. It involves a more rigorous extraction and requires derivatization of the clodinafop acid metabolite to make it volatile for GC analysis.

Experimental Protocol

1. Sample Extraction

  • Weigh 20 g of a homogenized soil subsample into a 250 mL centrifuge bottle.[12]
  • Add 100 mL of an acidic acetone/water solution (e.g., 20:79:1 Water/acetone/acetic acid).[12]
  • Shake on a platform shaker for 30 minutes, followed by sonication for 10 minutes.[12]
  • Centrifuge and decant the supernatant into a separatory funnel.
  • Perform a second extraction on the soil pellet with 100 mL of 0.1 N KOH, shaking for 30 minutes.[12]
  • Centrifuge and combine this second supernatant with the first extract in the separatory funnel.[12]

2. Cleanup and Derivatization

  • Add 300 mL of water to the combined extracts in the separatory funnel.[12]
  • Perform liquid-liquid partitioning to isolate the analytes.
  • Concentrate the extract to a low volume.[12]
  • Derivatization: Methylate the clodinafop acid metabolite using diazomethane to form its methyl ester. This step is crucial for making the acid amenable to GC analysis.[12]

3. Final Sample Preparation and Analysis

  • Adjust the final volume of the derivatized sample with a suitable solvent like dichloromethane (DCM).[12]
  • Inject an aliquot into the GC-MS system.

4. GC-MS Conditions

  • System: Gas chromatograph coupled to a mass spectrometer (single or tandem).
  • Column: DB-1701 or similar mid-polarity column.[12]
  • Injection: Splitless injection.
  • Carrier Gas: Helium or Hydrogen.
  • MS Detection: Selective Ion Monitoring (SIM) or MRM for tandem MS, monitoring characteristic ions for the parent compound and the methylated acid metabolite.

Quantitative Data Summary
ParameterMatrixValueReference
Limit of Quantification (LOQ) Soil0.030 ppm (for methylated acid)[12]
Limit of Detection (LOD) SoilBased on S/N > 3:1 at LOQ[12]

Logical Relationship Diagram: GC-MS Analysis with Derivatization

GCMS_Logic metabolite Clodinafop Acid (Non-volatile) derivatization Derivatization (Methylation with Diazomethane) metabolite->derivatization ester Methyl Ester of Acid (Volatile) derivatization->ester gcms GC-MS Analysis ester->gcms

Caption: Derivatization logic for GC-MS analysis of clodinafop acid.

References

Application Notes and Protocols for the Detection of Clodinafop-Propargyl by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clodinafop-propargyl is a selective post-emergence herbicide used to control annual grass weeds in cereal crops.[1] Monitoring its residues in environmental samples and agricultural products is crucial for ensuring food safety and environmental protection. This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Application Note: HPLC-UV Method for Formulations and Residue Analysis

Principle:

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound. For the analysis of technical materials and formulations, a normal-phase HPLC method can be employed to determine the purity of the active ingredient.[2] For residue analysis in complex matrices like soil and crops, a reversed-phase HPLC method is typically used.[1][3][4] In many residue analysis procedures, this compound is hydrolyzed to its more polar metabolite, clodinafop acid, prior to analysis to improve chromatographic separation and detection.[1][5] Detection is commonly achieved using an ultraviolet (UV) detector at wavelengths where the analyte exhibits maximum absorbance, such as 215 nm, 230 nm, or 305 nm.[1][2][3][4][6]

Apparatus and Materials:

  • High-Performance Liquid Chromatograph with a UV or Photo Diode Array (PDA) detector.[1]

  • Analytical balance.

  • Standard laboratory glassware (volumetric flasks, pipettes, etc.).

  • Ultrasonic bath.

  • Syringe filters (e.g., 0.20 µm).[1]

  • HPLC columns:

    • For Formulations: Silica column (25 cm x 4.6 mm i.d., 5 µm).[2]

    • For Residue Analysis: C18 column (e.g., 250 mm x 4.6 mm i.d., 5 µm).[1][6]

  • Reagents and Solvents: HPLC grade dichloromethane, n-hexane, di-isopropyl ether, acetonitrile, and water.[1][2] Reference standard of this compound of known purity.

Experimental Protocol: HPLC-UV for this compound Residue in Wheat and Soil

This protocol is adapted for the analysis of this compound residues, which involves extraction and hydrolysis to clodinafop acid.

1. Sample Preparation:

  • Soil:

    • Weigh 20 g of a representative soil sample into a 250 mL Erlenmeyer flask.[1]

    • Add a few drops of ammonia and let it stand for 1 hour at room temperature.[1][5]

    • Add 100 mL of ethyl acetate and shake on a horizontal shaker for 30 minutes.[1]

    • Filter the extract and repeat the extraction process. Combine the filtrates.[1]

    • Concentrate the combined extracts to approximately 2 mL using a rotary vacuum evaporator.[1]

  • Wheat (Grains/Straw):

    • Homogenize the sample. For grains, powder the sample.[5]

    • Use a Soxhlet apparatus to extract a representative sample (e.g., 20 g straw or 50 g grain powder) with 250 mL of ethyl acetate for 6 hours.[5]

    • Concentrate the extract to dryness using a rotary evaporator.[5]

2. Hydrolysis to Clodinafop Acid:

  • Dissolve the residue from the concentrated extract in 50 mL of 0.1 N aqueous potassium hydroxide (KOH).[1][5]

  • Heat the solution at 60°C in a water bath for 30 minutes.[1][5]

  • Cool the mixture and neutralize to pH 7 with dilute hydrochloric acid (HCl).[1]

  • Transfer the neutralized solution to a separatory funnel and partition three times with 50 mL of ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.[1]

  • Reconstitute the final residue in a known volume (e.g., 1-5 mL) of acetonitrile for HPLC analysis.[1]

3. HPLC Conditions:

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18 (250 mm x 4.6 mm i.d., 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV at 215 nm
Retention Time Approximately 2.15 min for clodinafop acid

4. Quantification:

Prepare a series of standard solutions of this compound (hydrolyzed to clodinafop acid in the same manner as the samples) of known concentrations. Create a calibration curve by plotting peak area against concentration. Quantify the amount of clodinafop in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

Application Note: GC-MS/MS for Trace Residue Analysis

Principle:

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the determination of this compound residues, particularly at trace levels. Due to the thermal lability of some pesticides, a derivatization step may be necessary. For clodinafop's acidic metabolite, methylation with a reagent like diazomethane is performed to create a more volatile derivative suitable for GC analysis.[7] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient sample preparation technique for multi-residue pesticide analysis in food and agricultural samples prior to GC-MS analysis.[8][9][10][11] The mass spectrometer is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.[7][8]

Apparatus and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole).

  • Analytical balance.

  • Centrifuge and 50 mL centrifuge tubes.[10]

  • Mechanical shaker or vortex mixer.[10]

  • Nitrogen evaporator.

  • GC columns (e.g., DB-1701).[7]

  • Reagents and Solvents: Acetonitrile, n-hexane, dichloromethane, acetone, magnesium sulfate (anhydrous), sodium chloride, Primary Secondary Amine (PSA) sorbent.[7][10] this compound reference standard.

Experimental Protocol: GC-MS using QuEChERS Sample Preparation

This protocol provides a general QuEChERS method that can be applied for the extraction of this compound from vegetable matrices, followed by GC-MS analysis.

1. Sample Preparation (QuEChERS Method):

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[10][12]

  • Add 10 mL of acetonitrile to the tube.[10]

  • Shake vigorously for 1 minute.[10]

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[11]

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.[10]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing PSA sorbent and anhydrous MgSO₄.

  • Vortex for 30 seconds to 1 minute.

  • Centrifuge at high speed for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis. An internal standard can be added at this stage.

3. GC-MS/MS Conditions:

ParameterCondition
Instrument GC coupled to a Triple Quadrupole Mass Spectrometer
Column DB-1701 or equivalent (e.g., HP-5ms)
Injector Splitless, 250°C
Oven Program 80°C initial, ramp at 20°C/min to 170°C, then ramp at 20°C/min to 310°C (hold for 3.5 min) (Example program)[13]
Carrier Gas Helium, constant flow
Ion Source Temp. 260°C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Quantifier: 349.05 -> 238.04 (Collision Energy ~15 eV) Qualifier: 349.05 -> 266.04 (Collision Energy ~15 eV)[8]

4. Quantification:

Create a matrix-matched calibration curve to compensate for matrix effects. Analyze a series of matrix-matched standards at different concentrations and plot the peak area against concentration. Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the HPLC and GC-MS methods based on literature values.

Table 1: HPLC Method Performance

ParameterMatrixValueReference
Limit of Detection (LOD) Standard1.0 x 10⁻⁹ g[14]
Limit of Quantification (LOQ) Wheat Grain0.02 mg/kg[14]
Wheat Plant0.05 mg/kg[14]
Soil0.02 mg/kg[14]
Recovery Wheat80.4% - 92.5%[14]
Soil80.4% - 92.5%[14]
Linearity (R²) ->0.99 (Typical)-

Table 2: GC-MS Method Performance

ParameterMatrixValueReference
Limit of Quantification (LOQ) Soil (metabolite)0.030 ppm[7]
Drinking Water0.05 µg/L[15]
Recovery Drinking Water99% - 112%[15]
Linearity (R²) ->0.99 (Typical)[7]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Soil or Wheat Sample Extraction Solvent Extraction (Ethyl Acetate) Sample->Extraction Hydrolysis Alkaline Hydrolysis (KOH, 60°C) Extraction->Hydrolysis LLE Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->LLE Concentration Evaporation & Reconstitution (Acetonitrile) LLE->Concentration Injection Inject 20 µL Concentration->Injection HPLC HPLC System (C18 Column, ACN:H2O) Injection->HPLC Detection UV Detector (215 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification GCMS_Workflow cluster_prep QuEChERS Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample (e.g., Vegetables) Extraction Extraction (Acetonitrile + Salts) Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE d-SPE Cleanup (PSA + MgSO4) Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Injection Inject Supernatant Centrifuge2->Injection GCMS GC-MS/MS System (MRM Mode) Injection->GCMS Detection Mass Spectrometer GCMS->Detection MassSpec Mass Spectrum Detection->MassSpec Quantification Quantification (Matrix-Matched Curve) MassSpec->Quantification

References

Application Notes and Protocols for Enhanced Efficacy Formulation of Clodinafop-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and evaluation of advanced formulations of Clodinafop-propargyl, a selective post-emergence herbicide for the control of grassy weeds. The following sections detail the physicochemical properties of this compound, outline the composition of conventional and developmental formulations, and provide detailed protocols for their preparation and efficacy assessment.

Physicochemical Properties of this compound

A thorough understanding of the active ingredient's properties is fundamental for formulation development.

PropertyValueReference
IUPAC Name prop-2-ynyl (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propionate[1]
CAS Number 105512-06-9[2]
Molecular Formula C₁₇H₁₃ClFNO₄[2]
Molecular Weight 349.7 g/mol [2]
Appearance Colorless to light beige crystalline solid[3]
Melting Point 48.2-57.1 °C[4]
Solubility in Water 4.0 mg/L (25 °C)[5]
Solubility in Organic Solvents (25°C) Acetone: >500 g/L, Toluene: >500 g/L, Methanol: >180 g/L[4]
Mechanism of Action Inhibition of Acetyl-CoA carboxylase (ACCase)[1][2]

Formulation Development: Data and Composition

The efficacy of this compound is highly dependent on its formulation. Below are examples of conventional and developmental formulations.

Table 2.1: Conventional this compound Formulations
Formulation TypeComponentConcentration (% w/w or g/L)Function
15% Wettable Powder (WP) This compound15%Active Ingredient
Cloquintocet-mexyl3.75%Safener
Wetting and Dispersing Agent1-15%Facilitates suspension in water
Filler (e.g., Kaolin)to 100%Inert carrier
240 g/L Emulsifiable Concentrate (EC) This compound240 g/LActive Ingredient
Cloquintocet-mexyl60 g/LSafener
Emulsifier1-8%Enables formation of an emulsion in water
Solvent (e.g., Liquid Hydrocarbons, N-Methyl-Pyrrolidone)507 g/L + 100 g/LDissolves the active ingredient and other components

Note: The specific adjuvants and inert ingredients in commercial formulations are often proprietary.

Table 2.2: Developmental Nano-formulations for Enhanced Efficacy
Formulation TypeComponentExample Concentration (% w/w)Function
Oil-in-Water (O/W) Nanoemulsion This compound1-5%Active Ingredient
Oil Phase (e.g., Methylated Seed Oil)10-20%Carrier for the active ingredient
Surfactant (e.g., Tween 80)5-10%Emulsifier, reduces surface tension
Co-surfactant (e.g., Ethanol)5-10%Stabilizes the emulsion
Waterto 100%Continuous phase
Chitosan-based Nanoparticles This compound1-5%Active Ingredient
Chitosan0.1-0.5%Biodegradable polymer carrier
Sodium Tripolyphosphate (STPP)0.1-0.25%Cross-linking agent
Acetic Acid1%Solvent for Chitosan
Waterto 100%Continuous phase

Experimental Protocols

Detailed methodologies for the preparation and evaluation of this compound formulations are provided below.

Preparation of an Oil-in-Water (O/W) Nanoemulsion

This protocol describes a high-energy emulsification method.

Materials:

  • This compound (technical grade)

  • Methylated Seed Oil (MSO)

  • Tween 80 (Polysorbate 80)

  • Ethanol

  • Deionized water

  • High-pressure homogenizer or ultrasonicator

Procedure:

  • Oil Phase Preparation: Dissolve the desired amount of this compound in the MSO. Gently heat if necessary to ensure complete dissolution.

  • Aqueous Phase Preparation: In a separate beaker, dissolve Tween 80 and ethanol in deionized water.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 1000-2000 rpm) with a magnetic stirrer for 30 minutes to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 100 MPa for 5-10 cycles) or ultrasonication (e.g., 20 kHz for 10-15 minutes in an ice bath to prevent overheating).

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Physical stability can be assessed by observing for any phase separation, creaming, or sedimentation after storage at different temperatures (e.g., 4°C, 25°C, 54°C).

Synthesis of Chitosan-based this compound Nanoparticles

This protocol utilizes the ionic gelation method.[6]

Materials:

  • This compound (technical grade)

  • Low molecular weight chitosan

  • Sodium tripolyphosphate (STPP)

  • Glacial acetic acid

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan in a 1% aqueous solution of acetic acid with continuous stirring overnight to ensure complete dissolution.[6]

  • This compound Loading: Disperse the desired amount of this compound in the chitosan solution and stir for 1-2 hours.

  • STPP Solution Preparation: Dissolve STPP in deionized water.

  • Nanoparticle Formation: Add the STPP solution dropwise to the chitosan-herbicide mixture under constant magnetic stirring. The formation of opalescent suspension indicates the formation of nanoparticles.[6]

  • Separation and Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes). Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove any unreacted reagents.

  • Characterization: Analyze the synthesized nanoparticles for size, morphology (using SEM or TEM), and encapsulation efficiency.

Greenhouse Bioassay for Efficacy Evaluation

This protocol is designed to assess the herbicidal efficacy of different this compound formulations on a target weed species (e.g., Avena fatua or Lolium rigidum).[7][8]

Materials:

  • Seeds of a susceptible weed species

  • Pots filled with a suitable soil mix

  • This compound formulations to be tested

  • A susceptible (S) and, if available, a resistant (R) biotype of the target weed.[7]

  • Laboratory spray chamber

  • Greenhouse with controlled environmental conditions

Procedure:

  • Plant Growth: Sow the weed seeds in pots and grow them in the greenhouse until they reach the 3-4 leaf stage.[7]

  • Herbicide Application: Prepare a series of dilutions for each formulation. Apply the herbicides to the plants using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha). Include an untreated control for comparison.[7]

  • Evaluation: At 14 and 28 days after treatment (DAT), visually assess the percentage of weed control (0% = no effect, 100% = complete kill).[7] Harvest the above-ground biomass and record the fresh and dry weights.

  • Data Analysis: Calculate the dose required to cause 50% mortality (LD₅₀) and the dose required to reduce growth by 50% (GR₅₀) for each formulation by fitting the data to a log-logistic dose-response curve.[7]

Visualizations

Signaling Pathway of this compound

ACCase_Inhibition_Pathway Clodinafop This compound (FOP Herbicide) ACCase Acetyl-CoA Carboxylase (ACCase) Clodinafop->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes conversion to FattyAcids Fatty Acid Biosynthesis AcetylCoA Acetyl-CoA AcetylCoA->ACCase Substrate MalonylCoA->FattyAcids Membranes Cell Membrane Formation FattyAcids->Membranes Death Weed Death FattyAcids->Death Inhibition leads to Growth Plant Growth (Meristematic Tissue) Membranes->Growth

Caption: ACCase inhibition pathway of this compound.

Experimental Workflow for Formulation Development

Formulation_Workflow Start Start: Define Formulation Goals Formulation Formulation Preparation (e.g., Nanoemulsion, WP) Start->Formulation PhysicoChem Physicochemical Characterization (Size, Stability, etc.) Formulation->PhysicoChem Optimization Formulation Optimization PhysicoChem->Optimization Iterate Optimization->Formulation Refine Greenhouse Greenhouse Bioassay (Efficacy on Target Weeds) Optimization->Greenhouse Proceed Analysis Data Analysis (LD50, GR50) Greenhouse->Analysis Field Field Trials (Efficacy & Crop Safety) End End: Final Formulation Field->End Analysis->Field Promising results

Caption: Workflow for developing and evaluating new herbicide formulations.

References

Application Notes and Protocols: Clodinafop-Propargyl for Grassy Weed Control in Wheat

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Clodinafop-propargyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family, widely utilized for the control of annual grassy weeds in cereal crops, particularly wheat.[1][2] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis, leading to the disruption of cell membrane formation and eventual death of susceptible grass species.[1][3] Wheat exhibits tolerance due to its ability to rapidly metabolize the herbicide into inactive compounds, a process often enhanced by the inclusion of a safener, cloquintocet-mexyl, in commercial formulations.[4][5] This document provides detailed application guidelines, quantitative efficacy data, and experimental protocols for the evaluation of this compound in a research and development context.

Mechanism of Action

This compound is a systemic herbicide absorbed through the leaves of the weed.[5] Following absorption, the propargyl ester is rapidly hydrolyzed to its biologically active acid form. This active metabolite targets and inhibits the acetyl-CoA carboxylase (ACCase) enzyme located in the plastids of grass species.[3][5][6] ACCase catalyzes the first committed step in de novo fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA.[6] Inhibition of this enzyme halts the production of fatty acids, which are essential components for building cell membranes and for plant growth.[1][5] Consequently, meristematic activity ceases, leading to symptoms such as chlorosis and necrosis, and ultimately, weed death within two to three weeks.[3][4]

The selectivity for wheat is based on differential metabolism. Wheat possesses a version of the ACCase enzyme that is less sensitive to the herbicide and can rapidly break down the active acid into non-toxic metabolites.[1][5] The safener cloquintocet-mexyl accelerates this metabolic degradation in the crop, further enhancing safety and allowing for effective weed control without significant phytotoxicity to the wheat.[4]

cluster_plant_cell Grassy Weed Plastid AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation & Plant Growth FattyAcids->Membranes Death Weed Death ACCase->MalonylCoA Catalyzes ACCase->Death Clodinafop This compound (Active Form) Clodinafop->ACCase INHIBITS

Caption: Mechanism of action of this compound via ACCase inhibition.

Application Guidelines and Data

Effective use of this compound requires careful consideration of dosage, timing, and environmental conditions. It is applied post-emergence when weeds are young and actively growing.[1][4]

Target Weeds: Primarily effective against annual grassy weeds.[1][2]

  • Wild Oats (Avena fatua, Avena ludoviciana)[1][7]

  • Canary Grass (Phalaris minor)[1][7]

  • Ryegrass (Lolium spp.)[1]

  • Green Foxtail (Setaria viridis)[2][5]

  • Barnyard Grass (Echinochloa spp.)[1]

Note: this compound has no activity on broadleaf weeds; therefore, it is often tank-mixed with broadleaf herbicides for complete weed control.[1][8]

Data Tables

Table 1: Recommended Application Rates and Timings for this compound in Wheat

Formulation Active Ingredient (g a.i./ha) Application Timing (Crop Stage) Application Timing (Weed Stage) Water Volume (L/ha) Reference(s)
15% WDG/WP 60 - 90 g Well-established, before canopy closure 2-4 leaf stage, early tillering 375 - 400 [7][9][10]
240 g/L EC 60 - 85 g (0.25 - 0.35 L/ha) Tillering 2-4 leaf stage 150 - 300 [4][11]
Tank Mix (15% WP) 60 g (+ Metsulfuron-methyl 4 g) 25-35 Days After Sowing (DAS) 3-leaf stage 500 [8][9][10]

| Tank Mix (15% WP) | 60 g (+ Carfentrazone-ethyl 20 g) | 25-35 Days After Sowing (DAS) | 3-leaf stage | 500 |[8][12] |

Table 2: Efficacy of this compound on Key Grassy Weeds in Wheat

Weed Species Dose (g a.i./ha) Application Time (DAS) Weed Control Efficacy (%) Reference(s)
Phalaris minor 60 35 >90 [7][9]
Phalaris minor 70 - 210 30 & 45 ~100 [13]
Avena ludoviciana 60 - 120 40 80 - 100 [7]
Avena fatua 70 - 210 30 & 45 ~100 [13]
Lolium temulentum 90 35 Effective Control [9]
Lolium temulentum 140 - 210 30 & 45 ~100 [13]

| Mixed Grassy Weeds | 60 | 35 | >90 |[7] |

Table 3: Impact of this compound on Wheat Crop Safety and Yield | Dose (g a.i./ha) | Application Time (DAS) | Phytotoxicity Symptoms | Impact on Grain Yield | Reference(s) | | :--- | :--- | :--- | :--- |[7][13] | | 70 - 210 | 30 & 45 | No visible phytotoxicity on wheat. | Significantly higher than weedy check; comparable to weed-free plots. |[13] | | 90 | 40 | None observed. | At par with weed-free plots. |[7] | | 120 | 40 | Slight, temporary phytotoxicity observed, disappeared within 30 days. | Yields were not negatively impacted; comparable to lower doses. |[7] | | 75 | 35 | None observed. | Resulted in significantly higher wheat grain yield and net return. |[9] |

Note: this compound is highly phytotoxic to barley and should not be used on that crop.[13][14] Environmental stress, such as frost, can increase wheat sensitivity and reduce the herbicide's selectivity.[15][16]

Experimental Protocols

Protocol 1: Greenhouse Whole-Plant Bioassay for Efficacy Screening

This protocol is designed to determine the dose-response of target weed species to this compound and to screen for potential resistance.

1. Seed Germination and Plant Cultivation:

  • Collect mature seeds of the target weed species (e.g., Lolium rigidum, Avena fatua) and a known susceptible population.[17]
  • Break any dormancy, if necessary (e.g., stratification, scarification).
  • Sow seeds in trays filled with a standard potting mix. Once germinated, transplant uniform seedlings at the 1-2 leaf stage into individual pots (e.g., 10 cm diameter).
  • Grow plants in a controlled greenhouse environment (e.g., 22/16 °C day/night temperature, 16-hour photoperiod).

2. Herbicide Preparation and Application:

  • Prepare a stock solution of a commercial formulation of this compound.
  • Perform serial dilutions to create a range of doses (e.g., 0, 15, 30, 60, 120, 240 g a.i./ha). Include the recommended field rate (1x) as a central point.
  • Apply herbicides when plants reach the 2-4 leaf stage using a cabinet track sprayer calibrated to deliver a precise volume (e.g., 200-300 L/ha) at a constant pressure.[18]

3. Data Collection and Analysis:

  • Maintain plants in the greenhouse for 21-28 days post-application.[17][19]
  • Assess plant survival (mortality percentage) for each treatment.
  • Harvest the above-ground biomass for each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.
  • Analyze the data using dose-response curves (e.g., log-logistic regression) to calculate the GR₅₀ (dose required for 50% growth reduction) or LD₅₀ (dose required for 50% mortality) for each population.
  • Calculate a Resistance Index (RI) by dividing the GR₅₀ of the putative resistant population by the GR₅₀ of the susceptible population. An RI > 2.0 often indicates resistance.

start [label="Seed Collection\n(Susceptible & Test Populations)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; germ [label="Germination & Seedling Growth"]; trans [label="Transplant to Pots"]; grow [label="Greenhouse Acclimation\n(2-4 Leaf Stage)"]; prep [label="Prepare Herbicide Doses\n(Dose-Response Range)", shape=parallelogram]; spray [label="Herbicide Application\n(Cabinet Sprayer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Post-Treatment Incubation\n(21-28 Days)"]; assess [label="Data Collection:\n- Survival (%)\n- Biomass (Dry Weight)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Data Analysis:\n- Dose-Response Curves\n- Calculate GR₅₀ / LD₅₀", shape=parallelogram]; end [label="Determine Resistance Index (RI)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> germ -> trans -> grow -> prep -> spray -> incubate -> assess -> analyze -> end; }

Caption: Experimental workflow for a greenhouse herbicide resistance bioassay.
Protocol 2: Field Efficacy and Crop Tolerance Trial

This protocol outlines a standard field trial to evaluate the performance of this compound under agricultural conditions.

1. Site Selection and Experimental Design:

  • Select a field with a known history of infestation by target grassy weeds.
  • Use a Randomized Complete Block Design (RCBD) with at least three or four replications.[20]
  • Plot size should be adequate for representative sampling (e.g., 10 m x 3 m).[7]

2. Treatments and Crop Management:

  • Sow a common wheat variety at the locally recommended seed rate.[7][20]
  • Treatments should include:
  • Weedy Check (untreated control).
  • Weed-Free Check (maintained by hand weeding).[9]
  • This compound at several rates (e.g., 0.5x, 1x, 2x the recommended rate). The 2x rate is critical for crop tolerance assessment.[21]
  • Tank-mix combinations with relevant broadleaf herbicides.[12]
  • A standard commercial herbicide for comparison.
  • Apply herbicides at the appropriate weed and crop growth stage (e.g., 30-40 DAS) using a calibrated backpack or plot sprayer with flat fan nozzles.[7]

3. Data Collection:

  • Weed Control: At 30 and 60 days after treatment (DAT), count weed density (number of plants per species) and collect weed biomass from randomly placed quadrats (e.g., 0.25 m²) within each plot.[8] Calculate Weed Control Efficiency (WCE).
  • Crop Phytotoxicity: Visually assess crop injury (stunting, chlorosis, necrosis) at 7, 15, and 30 DAT on a 0-100% scale (0 = no injury, 100 = complete crop death).[7]
  • Yield Parameters: At crop maturity, harvest a predetermined area from the center of each plot to measure grain yield, and record yield components like the number of effective tillers and 1000-grain weight.[7][20]

4. Data Analysis:

  • Subject the data to Analysis of Variance (ANOVA).
  • Use a mean separation test (e.g., Duncan's Multiple Range Test, Tukey's HSD) at p ≤ 0.05 to compare treatment means for weed density, weed biomass, crop phytotoxicity, and yield.

Herbicide Resistance and Management

The repeated use of ACCase inhibitors like this compound has led to the evolution of resistant weed populations, particularly in species like Lolium rigidum and Phalaris minor.[4][7][22] Resistance is most commonly conferred by a target-site mutation in the ACCase gene, such as the Isoleucine-to-Leucine substitution at position 1781.[23] A robust resistance management strategy is crucial to preserve the efficacy of this herbicide.

Key Management Strategies:

  • Herbicide Rotation: Avoid consecutive applications of herbicides with the same mode of action (Group A/1).

  • Tank Mixtures: Use tank mixes with herbicides from different mode-of-action groups to control a broader spectrum of weeds and reduce selection pressure.[24]

  • Cultural Practices: Implement integrated weed management (IWM) practices, including crop rotation, adjusting sowing dates, and using certified clean seed.

  • Monitoring: Regularly monitor fields for surviving weeds after application. If resistance is suspected, test the population and prevent seed set from escapees.[25]

cluster_problem The Resistance Cycle cluster_solution Integrated Management Strategies App Repeated Application of This compound Select Selection Pressure on Weed Population App->Select Survive Resistant Individuals Survive & Reproduce Select->Survive Spread Resistant Population Dominates Field Survive->Spread Fail Herbicide Failure Spread->Fail Fail->App Rotate Rotate Herbicides (Different MOA) Fail->Rotate BREAK CYCLE Mix Use Tank Mixtures Cultural Implement Cultural Controls (e.g., Crop Rotation) Monitor Monitor & Prevent Seed Set of Escapes

Caption: Logic of herbicide resistance development and integrated mitigation strategies.

References

Application Notes and Protocols: Clodinafop-propargyl with Safener Cloquintocet-mexyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the post-emergence herbicide clodinafop-propargyl and its use in combination with the herbicide safener cloquintocet-mexyl. This document details their mechanisms of action, application guidelines, and key experimental protocols relevant for research and development.

Mechanism of Action

This compound: Herbicide Action

This compound is a selective, systemic herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1] It is applied post-emergence to control annual grass weeds in cereal crops like wheat and barley.[2][3]

The mode of action involves the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[4][5] ACCase is critical for the biosynthesis of fatty acids, which are essential components of cell membranes and are vital for plant growth.[2][3] After application, this compound is absorbed through the leaves of the grass weeds and is converted from its ester form to the biologically active acid, clodinafop.[1] This active form is translocated to the meristematic tissues (growing points) where it binds to and inhibits ACCase.[1][5] The disruption of fatty acid synthesis leads to a breakdown of cell membrane integrity, cessation of growth, and ultimately, the death of the susceptible grass weed, typically within one to three weeks.[3][6]

Cloquintocet-mexyl: Safener Action

While highly effective against grass weeds, this compound can cause phytotoxicity to the crops it is designed to protect. The safener cloquintocet-mexyl is added to the formulation to protect cereal crops, such as wheat and barley, from this herbicidal injury without affecting the activity on target weeds.[1][7][8]

Cloquintocet-mexyl works by stimulating the crop's natural defense mechanisms, specifically by enhancing the rate of herbicide detoxification.[6][9] The safener upregulates the expression and activity of several key detoxification enzymes, including:

  • Cytochrome P450 monooxygenases (P450s): These enzymes carry out Phase I metabolism, typically involving oxidation of the herbicide molecule.[10]

  • Glutathione S-transferases (GSTs): These Phase II enzymes catalyze the conjugation of the herbicide metabolite with glutathione, rendering it less toxic and more water-soluble.[10][11][12]

  • Glucosyltransferases (UGTs): These enzymes can also be involved in Phase II detoxification by conjugating the herbicide with glucose.[11][12]

These conjugated herbicide metabolites are then sequestered into the plant cell's vacuole via ATP-binding cassette (ABC) transporters, a Phase III detoxification step, effectively removing the herbicide from sensitive cellular compartments.[11][12] This accelerated metabolism in the crop prevents the accumulation of the active clodinafop acid to phytotoxic levels, while in the susceptible weed, this detoxification process is significantly slower, leading to its death.[1][13]

G Fig. 1: Herbicide/Safener Mechanism of Action cluster_weed Susceptible Grass Weed cluster_crop Tolerant Cereal Crop (e.g., Wheat) CP_Weed This compound (Applied) CA_Weed Clodinafop Acid (Active Herbicide) CP_Weed->CA_Weed Esterase Inhibition Inhibition CA_Weed->Inhibition ACCase_Weed ACCase Enzyme FAS_Weed Fatty Acid Synthesis ACCase_Weed->FAS_Weed Inhibition->FAS_Weed Death Weed Death FAS_Weed->Death Disruption Safener Cloquintocet-mexyl Detox_Enzymes Upregulation of Detoxification Enzymes (GSTs, P450s, UGTs) Safener->Detox_Enzymes CP_Crop This compound (Applied) CA_Crop Clodinafop Acid (Active Herbicide) CP_Crop->CA_Crop Esterase Metabolism Phase I & II Metabolism (Oxidation & Conjugation) CA_Crop->Metabolism Detox_Enzymes->Metabolism Accelerates Metabolites Non-toxic Metabolites Metabolism->Metabolites Sequestration Phase III Transport (Vacuolar Sequestration) Metabolites->Sequestration Tolerance Crop Tolerance Sequestration->Tolerance

Fig. 1: Herbicide/Safener Mechanism of Action

Application Guidelines

Target Weeds and Crops
  • Crops: Primarily used in winter and spring wheat (Triticum aestivum) and barley (Hordeum vulgare).[3][7]

  • Target Weeds: Provides effective post-emergence control of major annual grass weeds including Wild Oats (Avena spp.), Ryegrass (Lolium spp.), Canarygrass (Phalaris spp.), Green Foxtail (Setaria viridis), and Barnyardgrass (Echinochloa spp.).[2][3][6] It is not effective against broadleaf weeds.[2][7]

Formulations and Application Rates

This compound is co-formulated with cloquintocet-mexyl, typically in a 4:1 ratio. Common formulations include Emulsifiable Concentrates (EC) and Wettable Powders (WP).[6][8][14] Application rates should always be determined according to the product label, weed infestation level, and weed growth stage.

Table 1: Example Application Rates for Common Formulations

Formulation (this compound + Cloquintocet-mexyl) Crop Target Weeds Application Rate (Product/ha) Water Volume (L/ha)
240 g/L + 60 g/L EC[3][7] Wheat Wild Oat, Ryegrass, Foxtail 0.5 - 0.7 L 150 - 300
240 g/L + 60 g/L EC[3][7] Barley Canarygrass, Barnyardgrass 0.7 - 1.0 L 150 - 300
15% + 3.75% WP[6] Cereals Annual Grasses 200 - 267 g 150 - 300

| 80 g/L + 20 g/L EC[8] | Wheat | Wild Oats, Foxtail | As per label | 150 - 300 |

Application Timing and Method
  • Timing: Apply post-emergence when grass weeds are small and actively growing, typically at the 2 to 4-leaf stage up to early tillering.[3][5][7]

  • Method: Apply as a uniform foliar spray.[7] Ensure thorough coverage of the weed foliage.

  • Conditions: Avoid application when crops are under stress from drought, extreme temperatures, or nutrient deficiency. A rain-free period of 4-6 hours after application is recommended for optimal absorption.[7]

Compatibility and Tank Mixing

This herbicide combination can often be tank-mixed with a wide range of broadleaf herbicides to provide broad-spectrum weed control.[2] However, mixing with certain herbicides, particularly acidic formulations like 2,4-D or dicamba, may reduce the efficacy against grass weeds.[7] It is crucial to perform a compatibility test (jar test) before tank-mixing and to consult product labels for specific recommendations.

Efficacy and Performance Data

Field studies demonstrate that tank-mixing this compound with broadleaf herbicides can provide effective control of mixed weed infestations. The safener ensures crop tolerance while the herbicide maintains high efficacy on grass weeds.

Table 2: Bio-Efficacy of this compound Tank Mixes in Wheat (Data adapted from field experiments)[15]

Herbicide Treatment (g a.i./ha)Weed Density (No./m²)Weed Dry Weight (g/m²)Weed Control Efficiency (%)Grain Yield ( kg/ha )
Weedy Check98.75168.120.003169
This compound (60)40.5361.3463.514251
This compound (60) + Metsulfuron-methyl (4)14.6124.7385.264854
This compound (60) + Carfentrazone-ethyl (20)20.1928.7482.904475
Hand Weeding (Weed Free)5.068.6894.835017

Experimental Protocols

Protocol for Assessing Herbicide Efficacy in Wheat

This protocol outlines a standard randomized complete block design (RCBD) field trial to evaluate the efficacy of this compound + cloquintocet-mexyl.

G Fig. 2: Experimental Workflow for Herbicide Efficacy Trial start Start: Trial Planning setup 1. Field Setup - Site Selection - RCBD Layout - Plot Demarcation start->setup sowing 2. Crop Sowing - Sow Wheat - Await Crop & Weed  Emergence setup->sowing application 3. Herbicide Application - Calibrate Sprayer - Apply Treatments at  2-4 Weed Leaf Stage sowing->application data_collection 4. Data Collection - Weed Counts (30/60 DAA*) - Weed Biomass (60 DAA) - Crop Phytotoxicity Rating application->data_collection harvest 5. Harvest - Harvest Grain from  Each Plot - Measure Yield & Yield  Components data_collection->harvest analysis 6. Data Analysis - ANOVA - Calculate WCE** - Statistical Comparison harvest->analysis end End: Report Findings analysis->end note *DAA: Days After Application **WCE: Weed Control Efficiency analysis->note

Fig. 2: Experimental Workflow for Herbicide Efficacy Trial

Methodology:

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least three replications. Include treatments such as a weedy check (no herbicide), a weed-free check (manual weeding), and various rates or tank-mixes of this compound + cloquintocet-mexyl.

  • Plot Size: Establish standard plot sizes (e.g., 5m x 3m) suitable for small-plot research.

  • Application: Apply herbicides at the recommended weed stage (2-4 leaves) using a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage.

  • Data Collection:

    • Weed Density: At 30 and 60 days after application (DAA), count the number of weeds by species within a randomly placed quadrat (e.g., 0.25 m²) in each plot.

    • Weed Dry Weight: At 60 DAA, collect all weeds from the quadrat area, oven-dry them at 70°C for 72 hours, and record the dry weight.

    • Crop Phytotoxicity: Visually assess crop injury at 7 and 14 DAA on a scale of 0 (no injury) to 100 (complete death).

    • Yield: Harvest the crop from a pre-defined net plot area, thresh, and record the grain yield, adjusting for moisture content.

  • Data Analysis: Analyze data using Analysis of Variance (ANOVA). Calculate Weed Control Efficiency (WCE) using the formula: WCE (%) = [(WDC - WDT) / WDC] × 100, where WDC is the weed dry weight in the control plot and WDT is the weed dry weight in the treated plot.

Protocol for Herbicide Metabolism Study in Plant Cell Culture

This protocol is based on studies examining the metabolism of radiolabeled this compound in wheat cell suspension cultures to assess the impact of the safener cloquintocet-mexyl.[16]

Methodology:

  • Cell Culture Preparation: Establish sterile wheat (e.g., Triticum aestivum L. cv. 'Heines Koga II') cell suspension cultures in a suitable growth medium.

  • Treatment: Treat the cell cultures with ¹⁴C-labeled this compound (¹⁴C-CfP) with and without the addition of the safener cloquintocet-mexyl (CqM).

  • Incubation: Incubate the treated cultures for a defined time course (e.g., 0, 4, 8, 24, 48 hours) under controlled conditions (e.g., 25°C in the dark on an orbital shaker).

  • Fractionation:

    • Separate the cells from the medium by vacuum filtration.

    • Extract metabolites from the cells using a solvent system (e.g., acetone/water).

    • Determine the radioactivity in the medium, cell extract, and the remaining non-extractable residue (NER) using Liquid Scintillation Counting (LSC).

  • Metabolite Analysis:

    • Concentrate the cell extracts and analyze them using radio-Thin Layer Chromatography (TLC) and/or radio-High-Performance Liquid Chromatography (HPLC).

    • Identify metabolites by co-chromatography with known standards (e.g., clodinafop acid). For structural elucidation, techniques like GC-MS or LC-MS can be used after hydrolysis of polar conjugates.

  • Data Analysis: Quantify the percentage of applied radioactivity in each fraction (parent compound, metabolites, NER) over time to determine the rate and pathway of metabolism.

Table 3: Effect of Safener on ¹⁴C-Clodinafop-propargyl Metabolism in Wheat Cells (Data adapted from a cell culture study)[16]

TreatmentIncubation Time% of Applied ¹⁴C in Cell Extract% of Applied ¹⁴C as Non-Extractable Residues
Without Safener (CqM)48 hNot specified16.54%
With Safener (CqM)48 hNot specified30.87%
The study noted that metabolism proceeded at a noticeably higher rate in wheat cells treated with the safener.[16]
Protocol for Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay measures the activity of GST, an enzyme induced by cloquintocet-mexyl.

Methodology:

  • Protein Extraction:

    • Harvest fresh plant tissue (e.g., wheat seedlings) previously treated with the safener or a control solution.

    • Homogenize the tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing EDTA, PVPP, and protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g for 20 min at 4°C) and collect the supernatant containing the crude protein extract.

  • Protein Quantification: Determine the total protein concentration of the extract using a standard method, such as the Bradford assay.

  • Enzyme Activity Assay:

    • Prepare a reaction mixture in a cuvette containing phosphate buffer (100 mM, pH 6.5), reduced glutathione (GSH), and the protein extract.

    • Initiate the reaction by adding the substrate, 1-chloro-2,4-dinitrobenzene (CDNB).

    • Measure the rate of formation of the GSH-DNB conjugate by monitoring the increase in absorbance at 340 nm using a spectrophotometer.

  • Calculation: Calculate the specific activity of GST (e.g., in nmol/min/mg protein) using the extinction coefficient for the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹ cm⁻¹). Compare the activity in safener-treated samples to control samples.

References

Application Notes and Protocols for the Analysis of Clodinafop-Propargyl in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Clodinafop-propargyl is a selective post-emergence herbicide used for controlling annual grass weeds in cereal crops.[1] Its persistence and potential impact on soil ecosystems and subsequent crops necessitate reliable and efficient analytical methods for its monitoring in soil matrices.[2][3][4] this compound rapidly degrades in soil to its major metabolite, clodinafop acid.[2][5][6] Therefore, analytical methods often target both the parent compound and its primary metabolite. This document provides detailed application notes and protocols for the extraction and purification of this compound and its metabolites from soil for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of various methods for the determination of this compound and its metabolites in soil.

MethodAnalyte(s)Extraction Solvent/TechniquePurification/CleanupAnalytical TechniqueRecovery (%)LOQ/LODReference
Method 1 This compound & Clodinafop acidEthyl acetateLiquid-liquid partitioning with 0.1 N KOH, followed by acidification and re-extraction with ethyl acetateHPLC-PDANot SpecifiedNot Specified[7]
Method 2 CGA 193469 (Clodinafop acid) & CGA 153433Acetone-buffer pH 3Solid Phase Extraction (SPE) with C-18 cartridge, followed by liquid-liquid partitioningHPLC-UVNot Specified0.05 mg/kg (practical)[8]
Method 3 CGA 184927 (this compound) & CGA 193469 (Clodinafop acid)Acidic acetone and basic aqueous solutions (shaking and sonication)Derivatization with diazomethaneGC/MSNot SpecifiedNot Specified[9]
Method 4 CGA 193469 (Clodinafop acid) & CGA 153433Acetone/buffer pH 3Liquid-liquid extraction with hexane-diethyl ether and dichloromethaneHPLC-UVNot Specified0.005 mg/kg (practical)[10]
Method 5 CGA 302371 (UE Metabolite)Acetone/water (pH 3) (shaking and sonication)FiltrationLC/MS or LC/MS/MS82%LOQ: 0.005 ppm, LOD: 0.001 ppm[11][12]
Method 6 (General Pesticides) 21 pesticidesAcetonitrile (QuEChERS)Dispersive SPE (dSPE) with PSA/C18LC-MS/MS>70% for most analytesNot specified for this compound[13]
Method 7 (On-line SPE) This compoundOn-line micro solid-phase extraction with electrospun polyamide nanofibers---HPLC63-95%LOQ: 6 µg L⁻¹, LOD: 2 µg L⁻¹ (for water samples)[14]

Experimental Protocols

Protocol 1: Extraction and Purification using Liquid-Liquid Extraction (LLE) for HPLC-PDA Analysis

This protocol is based on the methodology described by Singh et al. (2004) and is suitable for the analysis of this compound and its acid metabolite.[7]

1. Sample Preparation:

  • Collect representative soil samples from the field (e.g., 0-20 cm depth).

  • Air-dry the soil, powder it, and pass it through a 2 mm sieve to ensure homogeneity.

2. Extraction:

  • Weigh 20 g of the prepared soil sample into a 250 ml Erlenmeyer flask.

  • Add 1-2 drops of ammonia, mix well, and let it stand at room temperature for 1 hour.

  • Add 100 ml of ethyl acetate and shake on a horizontal shaker for 30 minutes.

  • Filter the extract through a Buchner funnel under vacuum.

  • Repeat the extraction of the soil residue with another 100 ml of ethyl acetate and filter.

  • Combine the filtrates and concentrate to approximately 2 ml using a rotary vacuum evaporator.

3. Hydrolysis and Purification:

  • Dissolve the residue from step 2.6 in 50 ml of 0.1 N aqueous KOH.

  • Heat the solution at 60°C in a water bath for 30 minutes to hydrolyze the this compound to clodinafop acid.

  • Cool the mixture and neutralize to pH 7 with 1 N HCl.

  • Transfer the neutralized solution to a 250 ml separatory funnel and add 100 ml of water.

  • Partition the aqueous solution three times with 50 ml of ethyl acetate each time.

  • Combine the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator.

4. Final Sample Preparation for HPLC:

  • Dissolve the final residue in a known volume (e.g., 1-2 ml) of acetonitrile.

  • Filter the solution through a 0.20 µm membrane filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

Protocol 2: Extraction and Solid-Phase Extraction (SPE) for HPLC-UV Analysis

This protocol is adapted from a method for the analysis of clodinafop acid (CGA 193469) and another metabolite (CGA 153433).[8]

1. Sample Preparation:

  • Prepare a homogeneous soil sample as described in Protocol 1, step 1.

2. Extraction:

  • Weigh 25 g of the soil subsample into a wide-mouth flask.

  • Add 125 ml of an acetone-buffer pH 3 mixture (80:20 v/v).

  • Shake for 15-30 minutes.

  • Filter the suspension through a Buchner funnel with suction.

  • Transfer the filter cake back to the flask, add 50 ml of the acetone-buffer mixture, and shake for another 5 minutes.

  • Filter and combine the filtrates in a 250 ml volumetric flask. Adjust the volume to the mark with the acetone-buffer mixture.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Take a 5 ml aliquot of the extract (equivalent to 0.5 g of soil) and reduce the volume to ~1 ml using a gentle stream of air at ~40°C.

  • Add buffer pH 3 to make up the volume to 10 ml.

  • Condition a C-18 SPE cartridge by passing 3 ml each of methanol, water, and buffer pH 3 sequentially.

  • Load the 10 ml sample extract onto the conditioned C-18 cartridge.

  • Elute the metabolite CGA 153433 with 3 ml of a water-methanol mixture (50:50 v/v).

  • Elute clodinafop acid (CGA 193469) with 3 ml of methanol.

4. Final Sample Preparation for HPLC:

  • The collected fractions containing the analytes of interest can be further processed (e.g., solvent evaporation and reconstitution in mobile phase) before injection into the HPLC system.

Protocol 3: QuEChERS-based Extraction and dSPE Cleanup for LC-MS/MS Analysis

This protocol is a generalized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method that can be adapted for the analysis of this compound in soil.[13][15]

1. Sample Preparation:

  • Weigh 10 g of soil with a known moisture content into a 50 ml centrifuge tube. If the soil is dry, add an appropriate amount of water to achieve ~70% moisture content and allow it to hydrate for 30 minutes.

2. Extraction:

  • Add 10 ml of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salts (e.g., for the AOAC 2007.01 method: 6 g anhydrous MgSO₄ and 1.5 g NaCl).

  • Immediately cap and shake the tube vigorously for at least 2 minutes.

  • Centrifuge for 5 minutes at ≥3000 rcf.

3. Dispersive SPE (dSPE) Cleanup:

  • Transfer a 1 ml aliquot of the supernatant (acetonitrile layer) to a 2 ml dSPE tube containing a mixture of sorbents (e.g., PSA and C18 for general pesticide analysis).

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge for 2 minutes at ≥5000 rcf.

4. Final Sample Preparation for LC-MS/MS:

  • Take the purified supernatant and filter it through a 0.22 µm filter into an autosampler vial.

  • The sample is now ready for analysis by LC-MS/MS.

Visualizations

experimental_workflow_LLE sample Soil Sample (20g) extraction1 Add Ethyl Acetate Shake 30 min sample->extraction1 filter1 Filter extraction1->filter1 extraction2 Re-extract Residue with Ethyl Acetate filter1->extraction2 Residue combine Combine Filtrates filter1->combine Filtrate filter2 Filter extraction2->filter2 filter2->combine Filtrate concentrate Concentrate (Rotovap) combine->concentrate hydrolyze Hydrolyze with KOH (60°C, 30 min) concentrate->hydrolyze neutralize Neutralize (HCl) hydrolyze->neutralize partition LLE with Ethyl Acetate (3x) neutralize->partition dry Dry (Na2SO4) partition->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute in ACN evaporate->reconstitute hplc HPLC-PDA Analysis reconstitute->hplc

Caption: Workflow for LLE of this compound from Soil.

experimental_workflow_SPE start Soil Sample (25g) extraction Extract with Acetone/Buffer pH 3 start->extraction filtration Filter and Combine Extracts extraction->filtration concentrate Concentrate Aliquot filtration->concentrate spe_loading Load Sample Extract concentrate->spe_loading spe_conditioning Condition C18 SPE Cartridge (Methanol, Water, Buffer) spe_conditioning->spe_loading spe_elution1 Elute Metabolite 1 (Water/Methanol) spe_loading->spe_elution1 spe_elution2 Elute Clodinafop Acid (Methanol) spe_loading->spe_elution2 analysis1 HPLC-UV Analysis spe_elution1->analysis1 analysis2 HPLC-UV Analysis spe_elution2->analysis2

Caption: Workflow for SPE Cleanup of this compound Metabolites.

experimental_workflow_QuEChERS start Soil Sample (10g) in Tube add_acn Add Acetonitrile (10ml) start->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake Shake Vigorously (2 min) add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 transfer_supernatant Transfer Supernatant to dSPE Tube centrifuge1->transfer_supernatant vortex Vortex (30 sec) transfer_supernatant->vortex centrifuge2 Centrifuge (2 min) vortex->centrifuge2 filter_and_analyze Filter and Analyze by LC-MS/MS centrifuge2->filter_and_analyze

Caption: QuEChERS Workflow for Pesticide Analysis in Soil.

logical_relationship cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification / Cleanup cluster_analysis Analysis sampling Field Sampling homogenization Drying, Sieving, Homogenization sampling->homogenization lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) homogenization->lle spe_extract Solid-Liquid Extraction (e.g., Acetone/Buffer) homogenization->spe_extract quechers QuEChERS (Acetonitrile & Salts) homogenization->quechers partitioning Liquid-Liquid Partitioning lle->partitioning spe_cleanup Solid-Phase Extraction (SPE) spe_extract->spe_cleanup dspe Dispersive SPE (dSPE) quechers->dspe hplc HPLC-UV/PDA partitioning->hplc gcms GC-MS(/MS) partitioning->gcms spe_cleanup->hplc spe_cleanup->gcms lcmsms LC-MS/MS dspe->lcmsms

Caption: Logical Steps in this compound Soil Analysis.

References

Application Notes and Protocols for Tank-Mixing Clodinafop-Propargyl with Broadleaf Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the considerations and protocols for tank-mixing the graminicide clodinafop-propargyl with various broadleaf herbicides. The information is intended to guide researchers in designing and conducting experiments to evaluate the efficacy, compatibility, and potential interactions of these herbicide combinations.

Introduction

This compound is a post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1] It is highly effective for the selective control of annual grass weeds, such as wild oats (Avena fatua), littleseed canarygrass (Phalaris minor), and Italian ryegrass (Lolium multiflorum), in cereal crops like wheat and barley.[1][2] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grasses.[3][4] This disruption of lipid production leads to the breakdown of cell membranes and ultimately, the death of the susceptible grass weeds.[5] Dicotyledonous (broadleaf) crops are naturally tolerant to ACCase inhibitors because their version of the enzyme does not bind with the herbicide.[6]

Given that this compound does not control broadleaf weeds, it is commonly tank-mixed with other herbicides to achieve broad-spectrum weed control.[7][8] However, the chemical and physiological interactions between tank-mix partners can lead to outcomes that are synergistic (enhanced effect), additive (independent effect), or antagonistic (reduced effect).[9][10] Understanding these interactions is critical for optimizing weed management strategies and preventing crop injury.

This document outlines the protocols for assessing the physical compatibility and biological efficacy of this compound tank-mixes with common broadleaf herbicides, including sulfonylureas (e.g., metsulfuron-methyl), protoporphyrinogen oxidase (PPO) inhibitors (e.g., carfentrazone-ethyl), and synthetic auxins (e.g., 2,4-D).

Herbicide Interactions: A Summary of Field Observations

Field studies have demonstrated varying levels of compatibility and efficacy when this compound is tank-mixed with different broadleaf herbicides. The following tables summarize quantitative data from several key studies.

Table 1: Efficacy of this compound Tank-Mixes on Grassy Weeds

Broadleaf PartnerApplication Rate (g a.i./ha)Target Grassy Weed(s)Weed Control Efficacy (%)Crop (if specified)Reference(s)
Metsulfuron-methyl Clodinafop: 60, Metsulfuron: 4Phalaris minor, Avena ludoviciana97.3Wheat[11]
Clodinafop: 60, Metsulfuron: 4Phalaris minor, Avena ludoviciana, Lolium temulentumExcellentWheat[5]
Carfentrazone-ethyl Clodinafop: 60, Carfentrazone: 20Phalaris minorCompatibleWheat[3]
Clodinafop: 60, Carfentrazone: 20Grassy WeedsEffectiveWheat[12]
2,4-D Clodinafop: 64-112, 2,4-D: 975-1300Phalaris minor, Bromus tectorumAntagonistic (efficacy reduced)Wheat[13][14]
Florasulam Clodinafop: 65, Florasulam: 5Alopecurus myosuroides, Avena spp.EffectiveWheat, Barley

Table 2: Efficacy of this compound Tank-Mixes on Broadleaf Weeds

Broadleaf PartnerApplication Rate (g a.i./ha)Target Broadleaf Weed(s)Weed Control Efficacy (%)Crop (if specified)Reference(s)
Metsulfuron-methyl Clodinafop: 60, Metsulfuron: 4Chenopodium album, Melilotus spp., Medicago denticulata, etc.96.5Wheat[11]
Clodinafop: 60, Metsulfuron: 4Broadleaf Weeds85.26Wheat[12][15]
Carfentrazone-ethyl Clodinafop: 60, Carfentrazone: 20Chenopodium albumCompatibleWheat[3]
Clodinafop: 60, Carfentrazone: 20Broadleaf WeedsEffectiveWheat[12]
2,4-D Clodinafop: 64-112, 2,4-D: 975-1300Cardaria draba, Conringia orientalisEffectiveWheat[13][14]
Florasulam Clodinafop: 65, Florasulam: 5Galium aparine, Veronica hederifolia, Matricaria spp.EffectiveWheat, Barley

Table 3: Effect of this compound Tank-Mixes on Wheat Grain Yield

Broadleaf PartnerApplication Rate (g a.i./ha)Wheat Grain Yield ( kg/ha )Comparison to Weedy CheckReference(s)
Metsulfuron-methyl Clodinafop: 60, Metsulfuron: 44854Significantly higher[12][15]
Clodinafop + Metsulfuron (ready-mix): 755500 - 5770Significantly higher[11]
Carfentrazone-ethyl Clodinafop: 60, Carfentrazone: 20At par with Clodinafop + MetsulfuronSignificantly higher[12]
2,4-D Clodinafop: 96, 2,4-D: 975-1300Increased compared to 2,4-D aloneSignificantly higher[13][14]

Experimental Protocols

Protocol for Assessing Physical Compatibility (Jar Test)

A jar test is essential to determine the physical compatibility of a tank-mix combination before large-scale mixing.[7][9][16] Incompatibility can lead to the formation of precipitates, gels, or foams, which can clog spray equipment and result in uneven application.[17]

Materials:

  • Clean, transparent glass or plastic jar (1-liter or 1-quart) with a lid

  • Water from the source to be used for spraying

  • Pipettes or measuring cylinders for accurate measurement of herbicides

  • The herbicide formulations to be tested (this compound and broadleaf herbicide)

  • Any adjuvants (e.g., surfactants, oils) to be used in the tank-mix

  • Personal Protective Equipment (PPE) as specified on the herbicide labels

Procedure:

  • Fill the jar halfway with the water that will be used for the spray solution.[1]

  • Add any compatibility agents or water conditioners (e.g., ammonium sulfate) if required, and mix thoroughly.

  • Add the different herbicide formulations to the jar in the correct mixing order. A general rule is to follow the "WALES" or "WAMLEGS" acronym: W ettable powders and W ater-dispersible G ranules, A gitate, L iquid flowables and S uspensions, E mulsifiable concentrates.[16] Add each product one at a time and agitate the solution after each addition.[7]

  • Add any adjuvants, such as surfactants or crop oil concentrates, last.

  • Fill the rest of the jar with water to the desired final concentration, cap it, and shake vigorously.

  • Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as separation, precipitation, clumping, or gelling.[7]

  • If the mixture remains uniform, it is considered physically compatible. If separation occurs, shake the jar again to see if the mixture readily re-suspends. If it does not, the mixture is incompatible.

G start Start Jar Test half_water Fill jar halfway with carrier water start->half_water add_conditioners Add water conditioners (if any) and mix half_water->add_conditioners add_herbicides Add herbicides in correct order (WALES) add_conditioners->add_herbicides add_adjuvants Add adjuvants (if any) add_herbicides->add_adjuvants fill_jar Fill jar to final volume and mix add_adjuvants->fill_jar observe Let stand for 15-30 min and observe fill_jar->observe compatible Physically Compatible observe->compatible Mixture is uniform incompatible Physically Incompatible observe->incompatible Separation, precipitation, or gelling occurs

Fig. 1: Jar Test Workflow
Protocol for Greenhouse Bio-efficacy and Phytotoxicity Trials

Greenhouse trials allow for the controlled evaluation of herbicide efficacy and crop safety under standardized conditions.

Experimental Design:

  • Design: Completely Randomized Design (CRD) or Randomized Complete Block Design (RCBD) with a minimum of four replications.[18]

  • Experimental Unit: Pots or trays containing the target weed species and/or crop.

  • Plant Material: Use healthy, uniform seedlings of the desired weed and crop species, grown in a suitable potting medium.

  • Treatments:

    • Untreated control (no herbicide).

    • This compound applied alone at various rates (e.g., 0.5x, 1x, 2x the recommended rate).

    • Broadleaf herbicide applied alone at various rates.

    • Tank-mix combinations of this compound and the broadleaf herbicide at various rates.

  • Application: Apply herbicides using a calibrated cabinet sprayer to ensure uniform coverage. Record application parameters such as nozzle type, pressure, spray volume, and speed.

Data Collection:

  • Phytotoxicity Assessment: Visually assess crop injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT) using a 0-100% scale (0 = no injury, 100 = complete plant death). Note any symptoms such as chlorosis, necrosis, stunting, or malformation.[19]

  • Weed Control Efficacy: Visually assess weed control at the same intervals using a 0-100% scale (0 = no control, 100 = complete weed death).

  • Biomass Reduction: At the end of the experiment (e.g., 21 or 28 DAT), harvest the above-ground biomass of both crop and weed species. Dry the plant material in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

Protocol for Field Bio-efficacy and Phytotoxicity Trials

Field trials are crucial for evaluating herbicide performance under real-world environmental conditions.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with at least three or four replications is recommended to account for field variability.[11]

  • Plot Size: Individual plot sizes should be adequate for representative sampling and to minimize spray drift between plots (e.g., 3m x 6m).

  • Treatments: Similar to the greenhouse trials, include an untreated control, individual herbicides at different rates, and their tank-mix combinations.

  • Application: Use a calibrated backpack or bicycle sprayer equipped with appropriate nozzles to deliver a uniform spray volume (e.g., 300-400 L/ha). Record all application details and environmental conditions (temperature, humidity, wind speed) at the time of spraying.

Data Collection:

  • Weed Density and Dry Weight: At a specified time after application (e.g., 30 or 60 DAS), record weed density (number of weeds per m²) and collect weed biomass from randomly placed quadrats within each plot.[5] Dry the biomass to a constant weight.

  • Phytotoxicity Assessment: Visually assess crop injury at regular intervals using the 0-100% scale.

  • Weed Control Efficiency (WCE): Calculate WCE using the following formula: WCE (%) = [(Weed dry matter in control plot - Weed dry matter in treated plot) / Weed dry matter in control plot] x 100.[12]

  • Crop Yield and Yield Components: At crop maturity, harvest the grain from a designated area within each plot to determine grain yield ( kg/ha ).[5] Yield components such as the number of effective tillers and 1000-grain weight can also be measured.

G start Start Field Trial design Experimental Design (RCBD, 3-4 reps) start->design application Herbicide Application (Calibrated Sprayer) design->application data_collection Data Collection application->data_collection phytotoxicity Phytotoxicity (Visual Rating) data_collection->phytotoxicity efficacy Weed Efficacy (Density, Biomass, WCE) data_collection->efficacy yield Crop Yield and Yield Components data_collection->yield analysis Statistical Analysis phytotoxicity->analysis efficacy->analysis yield->analysis G cluster_0 Grassy Weed Cell cluster_1 Antagonistic Interaction CP This compound (ACCase Inhibitor) ACCase ACCase Enzyme CP->ACCase Inhibits FattyAcids Fatty Acid Synthesis ACCase->FattyAcids CellMembrane Cell Membrane Integrity FattyAcids->CellMembrane WeedDeath Grass Weed Death CellMembrane->WeedDeath Disruption leads to Auxin 2,4-D (Synthetic Auxin) P450 Cytochrome P450 Monooxygenases Auxin->P450 Stimulates expression of CP_Metabolism Metabolism of This compound P450->CP_Metabolism Increases CP_Metabolism->CP Reduces concentration of

References

Application Notes and Protocols: Studying the Effect of Clodinafop-Propargyl on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of the herbicide clodinafop-propargyl on various non-target organisms. This document includes summarized quantitative toxicity data, detailed experimental protocols for key toxicological assays, and visualizations of the herbicide's mechanisms of action.

Introduction

This compound is a selective, post-emergence herbicide used to control annual grass weeds in cereal crops. Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in susceptible plants. However, the widespread use of this compound raises concerns about its potential impact on non-target organisms in terrestrial and aquatic ecosystems. This document outlines methodologies to assess these off-target effects.

Environmental Fate and Metabolism

This compound rapidly degrades in the environment to its active metabolite, clodinafop acid. Both the parent compound and its acid metabolite are considered the primary stressors of concern for non-target organisms. The half-life of this compound is influenced by factors such as pH and microbial activity.

Mechanisms of Toxicity in Non-Target Organisms

The primary mechanism of toxicity in non-target organisms is the inhibition of acetyl-CoA carboxylase (ACCase), disrupting lipid metabolism. A secondary mechanism involves the induction of oxidative stress, leading to cellular damage.

Acetyl-CoA Carboxylase (ACCase) Inhibition Pathway

This compound targets the carboxyltransferase (CT) domain of the ACCase enzyme. This inhibition blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis. The disruption of lipid synthesis can have wide-ranging effects on cell membrane integrity, energy storage, and overall organism health.

cluster_0 Mechanism of ACCase Inhibition This compound This compound ACCase (Carboxyltransferase Domain) ACCase (Carboxyltransferase Domain) This compound->ACCase (Carboxyltransferase Domain) Inhibits Malonyl-CoA Malonyl-CoA Acetyl-CoA Acetyl-CoA Acetyl-CoA->Malonyl-CoA Conversion catalyzed by ACCase Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Disrupted Lipid Metabolism Disrupted Lipid Metabolism Fatty Acid Synthesis->Disrupted Lipid Metabolism Leads to Cellular Effects Cellular Effects Disrupted Lipid Metabolism->Cellular Effects Results in

Caption: ACCase Inhibition Pathway by this compound.

Oxidative Stress Induction Pathway

Exposure to this compound can lead to an overproduction of reactive oxygen species (ROS) in non-target organisms, such as fish. This imbalance overwhelms the antioxidant defense system, resulting in oxidative stress. Key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are mobilized to counteract the ROS. However, excessive ROS can lead to cellular damage, including lipid peroxidation and DNA damage.

cluster_1 Oxidative Stress Pathway This compound Exposure This compound Exposure Increased ROS Production Increased ROS Production This compound Exposure->Increased ROS Production Antioxidant Defense System Antioxidant Defense System Increased ROS Production->Antioxidant Defense System Activates Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Leads to SOD, CAT, GPx SOD, CAT, GPx Antioxidant Defense System->SOD, CAT, GPx Upregulates Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Lipid Peroxidation Lipid Peroxidation Cellular Damage->Lipid Peroxidation DNA Damage DNA Damage Cellular Damage->DNA Damage

Caption: Oxidative Stress Pathway Induced by this compound.

Data Presentation: Toxicity to Non-Target Organisms

The following tables summarize the quantitative data on the toxicity of this compound and its acid metabolite to various non-target organisms.

Table 1: Aquatic Organisms

Organism GroupSpeciesEndpointValue (mg/L)Reference
Fish (Acute) Lepomis macrochirus (Bluegill)96-h LC500.24[1]
Oncorhynchus mykiss (Rainbow Trout)96-h LC500.39[1]
Fish (Chronic) Pimephales promelas (Fathead Minnow)NOAEC (growth)0.014[1]
Aquatic Invertebrates (Acute) Daphnia magna (Water Flea)48-h EC50>2.0[1]
Aquatic Invertebrates (Chronic) Daphnia magna (Water Flea)NOEC (reproduction)2.6 (acid)[1]
Algae Pseudokirchneriella subcapitata72-h EC50 (growth)3.0[1]

Table 2: Terrestrial Organisms

Organism GroupSpeciesEndpointValueReference
Birds (Acute) Colinus virginianus (Bobwhite Quail)LD50>2000 mg/kg[1]
Earthworms Eisenia fetida14-d LC50>1000 mg/kg soil[1]
Bees Apis mellifera (Honeybee)Contact LD50>100 µ g/bee [1]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound are provided below.

Protocol 1: Algal Growth Inhibition Test (based on OECD 201)

This protocol determines the effect of this compound on the growth of freshwater green algae.

cluster_2 Algal Growth Inhibition Test Workflow A Prepare algal culture (e.g., P. subcapitata) B Prepare test solutions of this compound A->B C Inoculate test solutions with algae B->C D Incubate for 72 hours under controlled conditions C->D E Measure algal biomass daily D->E F Calculate growth rate and yield E->F G Determine EC50 and NOEC F->G

Caption: Workflow for the Algal Growth Inhibition Test.

Methodology:

  • Test Organism: Pseudokirchneriella subcapitata or other recommended green algae species.

  • Culture Medium: Prepare a standard algal growth medium.

  • Test Solutions: Prepare a geometric series of this compound concentrations and a control without the test substance.

  • Inoculation: Inoculate the test solutions with an exponentially growing algal culture to a low initial cell density.

  • Incubation: Incubate the cultures for 72 hours under continuous illumination and constant temperature.

  • Biomass Measurement: Measure the algal biomass (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.

  • Data Analysis: Calculate the average specific growth rate and yield for each concentration. Determine the EC50 (concentration causing 50% inhibition) and the No-Observed-Effect Concentration (NOEC).

Protocol 2: Zebrafish Embryo Developmental Toxicity Test (based on OECD 236)

This protocol assesses the potential of this compound to cause developmental abnormalities in zebrafish embryos.

cluster_3 Zebrafish Developmental Toxicity Test Workflow H Collect freshly fertilized zebrafish embryos I Prepare test solutions of this compound H->I J Expose embryos to test solutions (static or semi-static) I->J K Incubate for 96 hours post-fertilization J->K L Observe for mortality and developmental malformations daily K->L M Record endpoints (e.g., hatching rate, survival, abnormalities) L->M N Determine LC50 and teratogenic effects M->N

Caption: Workflow for the Zebrafish Developmental Toxicity Test.

Methodology:

  • Test Organism: Zebrafish (Danio rerio) embryos, less than 3 hours post-fertilization.

  • Test Solutions: Prepare a range of this compound concentrations in embryo medium.

  • Exposure: Place embryos individually into wells of a multi-well plate containing the test solutions.

  • Incubation: Incubate at a controlled temperature with a standard light-dark cycle for up to 96 hours.

  • Observations: Examine embryos daily under a microscope for mortality, hatching success, and developmental abnormalities (e.g., tail detachment, fin formation, edema).

  • Data Analysis: Calculate the LC50 (lethal concentration for 50% of embryos) and document the types and incidence of malformations at each concentration.

Protocol 3: Earthworm Reproduction Test (based on OECD 222)

This protocol evaluates the effects of this compound on the survival and reproduction of the earthworm Eisenia fetida.

cluster_4 Earthworm Reproduction Test Workflow O Prepare artificial soil P Incorporate this compound into the soil O->P Q Introduce adult earthworms (Eisenia fetida) P->Q R Incubate for 28 days, monitor adult mortality and biomass Q->R S Remove adult worms R->S T Incubate soil for another 28 days S->T U Count the number of juvenile worms T->U V Determine LC50, NOEC, and ECx for reproduction U->V

Caption: Workflow for the Earthworm Reproduction Test.

Methodology:

  • Test Substrate: Use a standardized artificial soil.

  • Test Substance Application: Mix this compound into the soil at various concentrations.

  • Test Organism: Introduce adult Eisenia fetida with well-developed clitella into the test containers.

  • First Exposure Phase (28 days): Maintain the containers at a controlled temperature and moisture level. Assess adult mortality and changes in biomass weekly.

  • Second Phase (28 days): After 28 days, remove the surviving adult worms. Incubate the soil for another 28 days to allow cocoons to hatch.

  • Assessment of Reproduction: At the end of the second phase, count the number of juvenile worms produced in each container.

  • Data Analysis: Determine the LC50 for adult mortality and the ECx and NOEC for reproductive output.

Protocol 4: Analysis of Soil Microbial Community Effects

This protocol outlines a general approach to assess the impact of this compound on the soil microbial community structure and biomass using Phospholipid Fatty Acid (PLFA) analysis and 16S rRNA gene sequencing.

cluster_5 Soil Microbial Community Analysis Workflow W Treat soil microcosms with this compound X Collect soil samples at different time points W->X Y Extract lipids (for PLFA) and DNA (for 16S rRNA) X->Y Z1 PLFA analysis (GC-MS) Y->Z1 Z2 16S rRNA gene sequencing (NGS) Y->Z2 AA1 Analyze microbial biomass and community structure Z1->AA1 AA2 Analyze bacterial and archaeal community composition Z2->AA2 BB Statistical analysis and interpretation AA1->BB AA2->BB

Caption: Workflow for Soil Microbial Community Analysis.

Methodology:

  • Experimental Setup: Establish soil microcosms and treat them with different concentrations of this compound. Include untreated controls.

  • Sampling: Collect soil samples at various time intervals after treatment.

  • PLFA Analysis:

    • Extract lipids from a subsample of the soil.

    • Convert fatty acids to fatty acid methyl esters (FAMEs).

    • Analyze FAMEs by gas chromatography-mass spectrometry (GC-MS).

    • Identify and quantify specific PLFAs as biomarkers for different microbial groups (e.g., bacteria, fungi).

  • 16S rRNA Gene Sequencing:

    • Extract total DNA from another soil subsample.

    • Amplify the 16S rRNA gene using universal primers.

    • Sequence the amplicons using a next-generation sequencing platform.

    • Process the sequencing data to identify and quantify the different bacterial and archaeal taxa present.

  • Data Analysis: Statistically compare the microbial community structure, diversity, and biomass between treated and control soils over time.

Conclusion

The protocols and data presented in these application notes provide a framework for researchers to investigate the ecotoxicological effects of this compound on a range of non-target organisms. By employing these standardized methods, scientists can generate reliable data to better understand the environmental risks associated with this widely used herbicide and to inform regulatory decisions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Clodinafop-Propargyl Resistance in Grass Weeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development encountering clodinafop-propargyl resistance in grass weeds during their experiments.

Troubleshooting Guides

Problem 1: this compound application shows reduced efficacy on grass weed populations previously susceptible.

Possible Cause: Evolution of herbicide resistance in the weed population.

Troubleshooting Steps:

  • Confirm Resistance: Conduct a dose-response assay to compare the suspected resistant population with a known susceptible population. This will help quantify the level of resistance.

  • Characterize the Resistance Mechanism:

    • Target-Site Resistance (TSR): Sequence the Acetyl-CoA Carboxylase (ACCase) gene to identify known mutations conferring resistance (e.g., Ile1781Leu, Ile2041Asn, or W2027L).[1][2][3][4][5][6]

    • Non-Target-Site Resistance (NTSR):

      • Metabolic Resistance: Perform enzyme assays to measure the activity of Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs).[7][8][9] The use of P450 inhibitors, such as piperonyl butoxide (PBO), in conjunction with this compound can also indicate metabolic resistance if efficacy is restored.[2]

  • Implement Management Strategies: Based on the resistance mechanism, select appropriate alternative herbicides with different modes of action. For NTSR, consider herbicides that are not readily metabolized by P450s or GSTs.

Problem 2: Inconsistent results in ACCase gene sequencing for identifying resistance mutations.

Possible Cause: Issues with primer design, DNA quality, or the presence of novel mutations.

Troubleshooting Steps:

  • Verify Primer Specificity: Ensure that the primers used for PCR and sequencing are specific to the ACCase gene of the target weed species and flank the regions where resistance mutations commonly occur.

  • Assess DNA Quality: Use spectrophotometry (e.g., NanoDrop) to check the purity and concentration of the extracted DNA. Poor quality DNA can lead to failed PCR or sequencing reactions.

  • Expand Sequencing Region: If common mutation sites are wild-type, sequence a larger fragment of the ACCase gene to screen for novel mutations that may confer resistance.

  • Consider Heterozygosity: Be aware that individual plants can be heterozygous for a resistance allele, which may require careful analysis of sequencing chromatograms to detect.[3]

Problem 3: Difficulty in distinguishing between metabolic resistance mediated by P450s and GSTs.

Possible Cause: Both enzyme families can contribute to the detoxification of this compound, and their activities can overlap.

Troubleshooting Steps:

  • Use Specific Inhibitors:

    • To investigate the role of P450s, pre-treat plants with a P450 inhibitor like piperonyl butoxide (PBO) or malathion before this compound application.[2][10] A restoration of herbicide efficacy suggests P450-mediated metabolism.

    • To assess the involvement of GSTs, use an inhibitor such as 4-chloro-7-nitrobenzoxadiazole (NBD-Cl).[11][12]

  • Conduct Enzyme Assays:

    • Measure P450 activity using a substrate like 7-ethoxycoumarin O-deethylase (ECOD).

    • Determine GST activity using a substrate such as 1-chloro-2,4-dinitrobenzene (CDNB).

  • Metabolite Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the metabolites of this compound in susceptible and resistant plants. Different metabolite profiles can indicate the primary detoxification pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound in grass weeds?

A1: There are two main mechanisms of resistance:

  • Target-Site Resistance (TSR): This involves mutations in the gene encoding the target enzyme, Acetyl-CoA Carboxylase (ACCase). These mutations alter the herbicide's binding site, reducing its effectiveness. Common mutations occur at amino acid positions 1781, 2041, and 2027.[1][2][3][4][5][6]

  • Non-Target-Site Resistance (NTSR): This is primarily due to enhanced metabolism of the herbicide. Weeds with NTSR can detoxify this compound more rapidly through the action of enzyme families such as Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs).[7][8][9][13][14][15]

Q2: Which grass weed species have documented resistance to this compound?

A2: Resistance to this compound has been reported in several economically important grass weed species, including:

  • Alopecurus myosuroides (black-grass)[2][16][17]

  • Lolium rigidum (rigid ryegrass)[1][18][19][20]

  • Phalaris minor (littleseed canarygrass)[21][22][23]

  • Avena ludoviciana (wild oat)[5][24]

  • Beckmannia syzigachne (American sloughgrass)[10]

Q3: How can I design an experiment to confirm this compound resistance in a weed population?

A3: A whole-plant dose-response bioassay is the standard method. A detailed protocol is provided in the "Experimental Protocols" section below. This experiment involves treating suspected resistant and known susceptible plants with a range of this compound doses and assessing their survival and biomass reduction.

Q4: Are there molecular markers available for the rapid detection of this compound resistance?

A4: Yes, for target-site resistance, molecular methods can be used to detect specific mutations in the ACCase gene. For example, a derived cleaved amplified polymorphic sequence (dCAPS) marker has been developed for the rapid detection of the Ile-2041-Val mutation.[10] PCR-based methods with specific primers can also identify other known mutations.[5]

Q5: What strategies can be employed in a research setting to overcome this compound resistance?

A5:

  • Herbicide Mixtures and Rotations: Investigate the efficacy of herbicides with different modes of action. Tank-mixing this compound with other herbicides like metsulfuron methyl or metribuzin has shown to improve weed control.[25]

  • Use of Synergists: Employ enzyme inhibitors to block metabolic resistance. For example, PBO can be used to inhibit P450 activity and restore the efficacy of this compound.[2]

  • Cultural Control Methods: In a broader context of integrated weed management, cultural practices such as crop rotation, delayed drilling, and tillage can help manage resistant populations by reducing the weed seed bank.[13][26][27]

Data Presentation

Table 1: Common ACCase Gene Mutations Conferring Resistance to this compound

Amino Acid SubstitutionCodon PositionWeed Species Exhibiting MutationReference(s)
Isoleucine to Leucine1781Alopecurus myosuroides, Lolium rigidum, Echinochloa spp.[2][4][6][18]
Isoleucine to Asparagine2041Lolium rigidum, Avena ludoviciana[1][4][5]
Isoleucine to Valine2041Beckmannia syzigachne[10]
Tryptophan to Leucine2027Lolium multiflorum[3]

Table 2: Efficacy of Herbicide Mixtures for Controlling this compound Resistant Phalaris minor

Herbicide MixtureDose (% of Recommended)Control Efficacy (%)Phytotoxicity to WheatReference(s)
This compound + Metribuzin75%>90%No
Pinoxaden + Sulfosulfuron75%>90%No
Pinoxaden + Metribuzin75%>90%No
Sulfosulfuron + this compound100%>90%Yes

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for Resistance Confirmation
  • Plant Material: Collect seeds from the suspected resistant weed population and a known susceptible population of the same species.

  • Germination and Growth: Germinate seeds in petri dishes and transplant seedlings at the 2-3 leaf stage into pots filled with a standard potting mix. Grow plants in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Prepare a stock solution of a commercial formulation of this compound. Create a series of dilutions to achieve a range of doses (e.g., 0, 1/8, 1/4, 1/2, 1, 2, 4, and 8 times the recommended field rate).

  • Treatment: At the 3-4 leaf stage, spray the plants with the different herbicide doses using a laboratory sprayer calibrated to deliver a consistent volume. Include an untreated control for both populations.

  • Assessment: After 21 days, visually assess plant mortality and harvest the above-ground biomass for each pot. Dry the biomass at 60°C for 72 hours and record the dry weight.

  • Data Analysis: Calculate the herbicide dose required to cause 50% mortality (LD₅₀) and the dose required to reduce growth by 50% (GR₅₀) for both populations using a log-logistic dose-response model. The resistance index (RI) is calculated as the LD₅₀ or GR₅₀ of the resistant population divided by that of the susceptible population.

Protocol 2: dCAPS Assay for Detection of the Ile1781Leu Mutation
  • DNA Extraction: Extract genomic DNA from leaf tissue of individual plants using a commercial kit.

  • PCR Amplification: Amplify the region of the ACCase gene containing the 1781 codon using specific forward and reverse primers. The reverse primer should be designed with a mismatch to create a restriction site only in the presence of the resistant allele.

  • Restriction Digest: Digest the PCR product with a suitable restriction enzyme (e.g., BslI).

  • Gel Electrophoresis: Separate the digested fragments on an agarose gel. The presence of a specific banding pattern will indicate whether the plant is homozygous susceptible, homozygous resistant, or heterozygous.

Visualizations

experimental_workflow cluster_field Field Observation cluster_confirmation Resistance Confirmation cluster_mechanism Mechanism Identification cluster_strategy Management Strategy field_obs Reduced Herbicide Efficacy seed_collection Seed Collection (Suspected-R and S) field_obs->seed_collection dose_response Dose-Response Assay tsr Target-Site Resistance (ACCase Sequencing) dose_response->tsr If Resistant ntsr Non-Target-Site Resistance (Enzyme Assays, Synergist Studies) dose_response->ntsr If Resistant seed_collection->dose_response alternative_moa Alternative Herbicide MOA tsr->alternative_moa ntsr->alternative_moa synergists Use of Synergists ntsr->synergists iwm Integrated Weed Management alternative_moa->iwm synergists->iwm

Caption: Workflow for investigating and managing this compound resistance.

resistance_mechanisms cluster_plant Plant Cell cluster_ntsr NTSR cluster_tsr TSR herbicide This compound accase ACCase Enzyme herbicide->accase Inhibition p450 P450s herbicide->p450 Metabolism gst GSTs herbicide->gst Metabolism fatty_acid Fatty Acid Synthesis accase->fatty_acid detox Detoxification p450->detox gst->detox detox->herbicide Inactivation mutation ACCase Gene Mutation mutation->accase Alters Binding Site

Caption: Target-site vs. non-target-site resistance to this compound.

References

Technical Support Center: Clodinafop-Propargyl Efficacy in Field Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors influencing the field efficacy of the herbicide clodinafop-propargyl.

Troubleshooting Guides

Issue: Poor control of grassy weeds after this compound application.

This guide addresses potential causes for reduced efficacy and provides systematic steps to identify the root cause of the issue.

Question 1: Were the environmental conditions optimal during and after application?

Environmental factors significantly impact the absorption, translocation, and overall performance of this compound.

FactorOptimal ConditionsSuboptimal Conditions and Their ImpactTroubleshooting Steps
Temperature Actively growing conditions, generally between 10°C and 30°C.Low Temperatures (<10°C): Slower metabolic activity in weeds reduces herbicide uptake and translocation. Efficacy may be delayed. High Temperatures (>30°C): Weeds may be under stress, leading to thicker cuticles and reduced absorption. Increased potential for spray droplet evaporation.- Avoid application during prolonged cold or excessively hot and dry periods. - If application in cooler conditions is unavoidable, expect slower weed control.
Relative Humidity High (ideally >60%)Low (<40%): Promotes rapid drying of spray droplets, reducing the time for herbicide absorption. Weeds may have thicker cuticles under low humidity, further hindering uptake.- Apply during early morning or evening when humidity is typically higher. - Consider using adjuvants that enhance absorption and reduce evaporation.
Soil Moisture Adequate soil moisture for active weed growth.Drought Stress: Weeds under moisture stress have reduced metabolic activity and thicker cuticles, leading to decreased herbicide absorption and translocation.- Avoid applying to drought-stressed weeds. - If possible, apply after a rainfall or irrigation event when weeds have recovered and are actively growing.
Rainfall Rain-free period of at least 1-2 hours after application.Rainfall shortly after application: Can wash the herbicide off the leaf surface before it is fully absorbed.- Check the weather forecast before application. - If rain is imminent, postpone the application. - The use of certain adjuvants can improve rainfastness.[1][2]
Sunlight Sunny days can promote more rapid plant response.Low light/cloudy conditions: May slow down the metabolic processes in the plant, potentially delaying the onset of herbicidal symptoms.- While not a critical factor for this compound, application during the day when plants are actively photosynthesizing is generally recommended.

Question 2: Was the application timing appropriate for the target weed's growth stage?

The developmental stage of the target grassy weed is a critical determinant of this compound's effectiveness.

Weed Growth StageEfficacyTroubleshooting Steps
2-leaf to early tillering Optimal. At this stage, weeds are actively growing and have sufficient leaf area for herbicide absorption, but have not yet developed a robust root system or a thick cuticle.- Scout fields regularly to identify the growth stage of target weeds. - Time the application to coincide with the most susceptible stage for the dominant grass weed species.
Late tillering to jointing Reduced. As weeds mature, their metabolic rate may slow, and they develop thicker cuticles, which can reduce herbicide uptake. They also have more extensive root systems, making them more resilient.- If application at a later stage is unavoidable, consider using the higher end of the recommended dose rate and including an effective adjuvant. - Be aware that control may be less complete compared to applications at the optimal stage.

A study on wild oat (Avena fatua) demonstrated that this compound applied at the 2- to 4-leaf stage provided significantly better control than later applications.[3]

Question 3: Was the spray solution prepared and applied correctly?

Proper mixing and application techniques are essential for uniform coverage and optimal herbicide performance.

FactorRecommendationTroubleshooting Steps
Water Quality Use clean water with a pH between 4.0 and 8.0.[4][5] Hard water (high in calcium and magnesium ions) can sometimes reduce the efficacy of certain herbicides.- Test the pH and hardness of the water source. - If the pH is highly alkaline, consider using a pH buffering agent. - For hard water, a water conditioning agent may be beneficial. A study showed that water hardness above 500 ppm could reduce the efficacy of this compound.[6]
Adjuvants The use of an appropriate adjuvant, such as a methylated seed oil (MSO) or a non-ionic surfactant (NIS), is often recommended to enhance efficacy.[7]- Ensure the correct type and rate of adjuvant are used as per the product label. - MSOs are generally more effective than NIS in penetrating waxy leaf cuticles.[7]
Tank Mixing This compound can be tank-mixed with some broadleaf herbicides, but antagonism can occur.[8]- Avoid tank-mixing with certain herbicides, such as 2,4-D amine formulations, which are known to be incompatible.[6][9] - If antagonism is suspected, consider applying the herbicides separately with a sufficient interval between applications. To prevent a reduction in efficacy when tank-mixing with 2,4-D plus MCPA, the application dose of this compound may need to be increased.
Spray Volume and Nozzles Use sufficient spray volume and appropriate nozzles to ensure thorough coverage of the target weeds.- Calibrate the sprayer to deliver the recommended spray volume. - Use nozzles that produce a medium droplet size to balance coverage and drift potential.

Question 4: Is it possible that the target weed population has developed resistance to this compound?

The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes. This compound is an ACCase inhibitor (Group 1 herbicide), and resistance to this group is common in many grass weed species.

Indicator of ResistanceTroubleshooting Steps
- Poor control of a specific grass weed species that was previously well-controlled by this compound. - Patches of uncontrolled weeds in the field. - Failure to control weeds even under optimal application conditions.- Collect seed samples from the surviving weeds for resistance testing. - Implement an integrated weed management program that includes rotating herbicides with different modes of action, using cultural control methods, and preventing the spread of weed seeds.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a selective, post-emergence herbicide. It is absorbed through the leaves of grass weeds and translocated to the growing points (meristems). There, it inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is essential for the synthesis of fatty acids. This disruption of lipid production leads to the breakdown of cell membranes and ultimately, the death of the weed.

Q2: Why is this compound selective for grassy weeds?

The selectivity of this compound is based on the differential metabolism between susceptible grass weeds and tolerant broadleaf crops and certain cereal crops like wheat. Tolerant plants can rapidly metabolize the active ingredient into non-toxic compounds, while susceptible grasses cannot, leading to a lethal accumulation of the herbicide at the meristematic tissues.[10]

Q3: What is the role of the safener cloquintocet-mexyl in this compound formulations?

Cloquintocet-mexyl is a safener that is often included in this compound formulations to enhance the tolerance of wheat.[10] The safener accelerates the metabolism and detoxification of the herbicide in the crop, preventing injury while still allowing for effective control of susceptible grass weeds.[10]

Q4: Can I tank-mix this compound with broadleaf herbicides?

Tank-mixing this compound with certain broadleaf herbicides can provide broader-spectrum weed control. However, antagonism, which results in reduced efficacy of the grass herbicide, can occur with some tank-mix partners, particularly with amine formulations of 2,4-D.[6][9] It is crucial to consult the product labels for both the this compound product and the intended tank-mix partner for compatibility information.[11]

Q5: How can I manage and prevent the development of herbicide resistance to this compound?

A multi-faceted approach is essential for managing and delaying the evolution of herbicide resistance:

  • Rotate Herbicides: Avoid the repeated use of ACCase inhibitors (Group 1 herbicides). Rotate with herbicides that have different modes of action.

  • Use Full Recommended Rates: Using lower-than-labeled rates can allow for the survival of more tolerant individuals, accelerating the selection for resistance.

  • Integrated Weed Management (IWM): Combine chemical control with cultural practices such as crop rotation, tillage, and competitive crop varieties to reduce the reliance on any single weed control method.

  • Scout Fields: Regularly monitor fields for weed escapes and have any surviving patches tested for resistance.

  • Prevent Seed Set: Control weed escapes before they can produce seed to prevent the spread of potentially resistant individuals.

Experimental Protocols

Protocol 1: Whole-Plant Pot Assay for Herbicide Efficacy

This protocol outlines a general procedure for assessing the efficacy of this compound on a target weed species in a controlled greenhouse environment.

  • Seed Germination and Plant Growth:

    • Sow seeds of the target weed species (and a susceptible control) in pots filled with a suitable growing medium.

    • Thin seedlings to a uniform number per pot (e.g., 4-5 plants) once they have emerged.

    • Grow the plants in a greenhouse under controlled temperature, humidity, and photoperiod conditions that are optimal for the species.

  • Herbicide Application:

    • Apply this compound at the desired rates when the weeds have reached the target growth stage (e.g., 2-4 leaf stage).

    • Use a laboratory track sprayer calibrated to deliver a precise volume and pressure to ensure uniform application.

    • Include an untreated control for comparison.

  • Data Collection and Analysis:

    • Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete death).

    • At the end of the experiment, harvest the above-ground biomass of the surviving plants, dry it in an oven, and weigh it.

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Data can be analyzed using dose-response curves to determine the effective dose required to achieve a certain level of control (e.g., ED₅₀ or ED₉₀).

Protocol 2: Determining Herbicide Absorption and Translocation using ¹⁴C-Clodinafop-Propargyl

This protocol provides a methodology for quantifying the uptake and movement of this compound in plants.

  • Plant Preparation:

    • Grow the target weed species in a hydroponic or pot-in-pot system to facilitate root washing.

    • Select uniform plants at the appropriate growth stage for treatment.

  • Application of Radiolabeled Herbicide:

    • Prepare a treatment solution containing a known concentration and specific activity of ¹⁴C-clodinafop-propargyl, along with any necessary adjuvants.

    • Apply a small, precise volume of the radiolabeled solution to a specific area of a single leaf on each plant using a microsyringe.

  • Harvest and Sample Processing:

    • At predetermined time points after application (e.g., 6, 24, 48, 72 hours), harvest the treated plants.

    • Wash the treated leaf with a solvent (e.g., ethanol:water solution) to remove any unabsorbed herbicide from the leaf surface.

    • Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Quantification of Radioactivity:

    • Analyze the amount of ¹⁴C in the leaf wash, and in each plant section using liquid scintillation counting (LSC).

    • Combust the plant samples in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.

  • Data Analysis:

    • Calculate the percentage of the applied ¹⁴C that was absorbed by the plant (total radioactivity in all plant parts).

    • Determine the percentage of the absorbed ¹⁴C that was translocated out of the treated leaf to other plant parts.

Protocol 3: Identification of ACCase Gene Mutations Conferring Resistance

This protocol describes a general workflow for identifying target-site mutations in the ACCase gene that may confer resistance to this compound.

  • Plant Material:

    • Collect leaf tissue from both suspected resistant and known susceptible individuals of the target weed species.

  • DNA Extraction:

    • Extract genomic DNA from the collected leaf tissue using a commercially available plant DNA extraction kit or a standard CTAB protocol.

  • PCR Amplification of the ACCase Gene:

    • Design primers that flank the regions of the ACCase gene where resistance-conferring mutations are known to occur.

    • Perform polymerase chain reaction (PCR) to amplify the target region of the ACCase gene from the extracted DNA.

  • DNA Sequencing:

    • Purify the PCR products to remove unincorporated primers and dNTPs.

    • Sequence the purified PCR products using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis:

    • Align the DNA sequences from the resistant and susceptible individuals with a reference ACCase gene sequence.

    • Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in the resistant individuals. Common resistance-conferring mutations in the ACCase gene include substitutions at positions 1781, 1999, 2027, 2041, and 2078.[9][11][12][13][14]

Visualizations

This compound Mode of Action CP This compound (Applied to leaf surface) Absorption Absorption into leaf tissue CP->Absorption Hydrolysis Hydrolysis to Clodinafop-acid (active form) Absorption->Hydrolysis Translocation Translocation via phloem to meristems Hydrolysis->Translocation Inhibition Inhibition of ACCase Translocation->Inhibition ACCase ACCase Enzyme FattyAcid Fatty Acid Synthesis ACCase->FattyAcid catalyzes Inhibition->ACCase Death Weed Death Inhibition->Death leads to Membrane Cell Membrane Production FattyAcid->Membrane Growth Plant Growth Membrane->Growth

Caption: Mode of action of this compound in susceptible grass weeds.

Troubleshooting Workflow for Poor Efficacy Start Poor Weed Control Observed Env Review Environmental Conditions Start->Env Env_OK Conditions Optimal? Env->Env_OK Timing Assess Weed Growth Stage Timing_OK Correct Stage? Timing->Timing_OK App Verify Application Parameters App_OK Application Correct? App->App_OK Res Consider Herbicide Resistance Res_Test Conduct Resistance Testing Res->Res_Test Env_OK->Timing Yes Adjust Adjust Future Applications Env_OK->Adjust No Timing_OK->App Yes Timing_OK->Adjust No App_OK->Res Yes App_OK->Adjust No Manage Implement Resistance Management Strategy Res_Test->Manage

Caption: Logical workflow for troubleshooting poor this compound efficacy.

Herbicide Resistance Testing Workflow Collect Collect Seeds from Surviving Weeds Grow Grow Plants in Controlled Environment Collect->Grow Apply Apply this compound at Different Doses Grow->Apply Assess Assess Plant Survival and Biomass Apply->Assess Analyze Analyze Data and Determine Resistance Level Assess->Analyze Molecular Molecular Analysis (Optional) Analyze->Molecular Sequence Sequence ACCase Gene Molecular->Sequence Identify Identify Resistance Mutations Sequence->Identify

Caption: Workflow for confirming and characterizing herbicide resistance.

References

Optimizing clodinafop-propargyl dosage for different weed species.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of clodinafop-propargyl for various weed species. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Question/Issue Possible Causes Troubleshooting Steps
Why am I seeing low efficacy or no control of target grass weeds? Herbicide resistance, incorrect application timing, unfavorable environmental conditions (e.g., low temperature, drought stress), rainfall shortly after application, improper spray coverage.1. Confirm Weed Identity and Growth Stage: Ensure the target weed is a susceptible species and was treated at the recommended growth stage (typically 2-4 leaf stage). 2. Check for Herbicide Resistance: Conduct a dose-response assay to determine if the weed population has developed resistance.[1][2][3] 3. Review Application Timing and Conditions: Apply this compound when weeds are actively growing. Avoid application during periods of environmental stress.[4][5][6][7] 4. Consider Adjuvants: The addition of appropriate adjuvants can enhance herbicide uptake and efficacy.[8][9] 5. Evaluate Tank Mixes: For resistant weeds or a broad weed spectrum, consider tank-mixing with another herbicide with a different mode of action, such as metribuzin or metsulfuron methyl.[10][11][12][13]
My wheat crop is showing signs of phytotoxicity (yellowing, stunting). What should I do? High application dose, application at an incorrect crop growth stage, environmental stress making the crop more susceptible, tank-mixing with incompatible products.1. Verify Dosage: Double-check calculations to ensure the correct dose was applied. Higher doses (e.g., 120 g/ha) can cause temporary phytotoxicity.[14] 2. Assess Crop Stage: this compound is generally safe for wheat, but application outside the recommended window can increase the risk of injury.[11] 3. Check for Safeners: Many this compound formulations include a safener like cloquintocet-mexyl to improve crop tolerance.[15] 4. Monitor Recovery: Mild phytotoxicity symptoms often disappear within a few weeks.[14]
Weed control was initially good, but the weeds recovered. Sub-lethal herbicide dose, late application to larger weeds, environmental conditions hindering herbicide translocation.1. Re-evaluate Dosage and Timing: Ensure the applied dose was sufficient for the weed size and species. Application at earlier growth stages is generally more effective.[16] 2. Assess Environmental Factors: Factors like freezing stress can impact herbicide performance.[4][5][6]
How does rainfall affect the efficacy of this compound? Rainfall too soon after application can wash the herbicide off the leaf surface before it is absorbed.1. Check Rainfast Period: Allow sufficient time for the herbicide to be absorbed by the plant. The use of certain adjuvants can improve rainfastness.[8]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. It works by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grass weeds.[1][5][11][15] ACCase is essential for the biosynthesis of fatty acids, which are vital components of cell membranes. By blocking this enzyme, this compound disrupts cell growth and division in the meristematic tissues of susceptible grasses, leading to their death.[11][15]

2. Which weed species are susceptible to this compound?

This compound is primarily effective against annual grass weeds. Commonly controlled species include:

  • Avena spp. (Wild Oat)[2][3][8][17]

  • Phalaris minor (Littleseed Canarygrass)[1][16][17]

  • Lolium spp. (Ryegrass)[17]

  • Setaria spp. (Foxtail)[15]

  • Alopecurus myosuroides (Blackgrass)[15]

It is not effective against broadleaf weeds.[12]

3. What is the optimal timing for this compound application?

For optimal results, apply this compound when grass weeds are in the early stages of growth, typically between the 2-leaf and 4-leaf stage.[16][18] Application at later growth stages may result in reduced efficacy.[17]

4. Can this compound be tank-mixed with other herbicides?

Yes, tank-mixing this compound with other herbicides is a common practice to broaden the spectrum of weed control and manage herbicide resistance.[10][13] Common tank-mix partners include:

  • Metribuzin: For control of both grass and certain broadleaf weeds.[10][11][12]

  • Metsulfuron methyl: To control broadleaf weeds.[12][19]

  • Carfentrazone-ethyl: For enhanced broadleaf weed control.[12]

  • Pinoxaden: Another ACCase inhibitor, sometimes used in pre-mix formulations.[20]

5. What is the role of adjuvants with this compound?

Adjuvants can significantly improve the performance of this compound by enhancing spray coverage, droplet retention, and herbicide absorption by the weed.[8][9] The addition of a suitable adjuvant can also improve the rainfastness of the application.[8]

Data Presentation

Table 1: Recommended Dosage of this compound for Key Weed Species

Weed SpeciesCommon NameTypical Dosage (g a.i./ha)Application Timing (Weed Growth Stage)Notes
Avena fatua & Avena ludovicianaWild Oat30 - 602-4 leaf stageHigher rates may be needed for larger plants or dense infestations.[16] Resistance has been reported.[2][3]
Phalaris minorLittleseed Canarygrass60 - 752-4 leaf stageWidespread resistance has been documented.[1] Tank mixes are often necessary for effective control.[14]
Lolium temulentumDarnel Ryegrass60 - 1402-4 leaf stageHigher end of the dose range may be required for effective control.[17]
Setaria viridisGreen Foxtail30 - 601-5 leaf stageFor optimal control, apply before the 3rd tiller emerges.[18]

Note: a.i. = active ingredient. Dosages are general recommendations and should be adjusted based on field conditions, weed density, and product label instructions.

Experimental Protocols

Protocol 1: Dose-Response Assay for Determining ED₅₀

This protocol outlines the steps to determine the Effective Dose that causes a 50% reduction in weed biomass (ED₅₀).

  • Seed Collection and Germination: Collect seeds of the target weed population from the field. Germinate seeds in petri dishes or trays with a suitable growth medium.

  • Plant Propagation: Transplant uniform seedlings at the 1-2 leaf stage into individual pots filled with a standard potting mix. Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

  • Herbicide Application:

    • Prepare a stock solution of this compound.

    • Create a series of herbicide dilutions to achieve a range of doses. A typical range would include a non-treated control and doses that are fractions and multiples of the recommended field rate (e.g., 0, 1/8, 1/4, 1/2, 1, 2, and 4 times the recommended dose).[21]

    • Apply the herbicide treatments to the weeds at the 3-4 leaf stage using a laboratory track sprayer calibrated to deliver a specific spray volume.

  • Data Collection:

    • After a set period (typically 21 days post-application), visually assess phytotoxicity and record mortality.[2][3]

    • Harvest the above-ground biomass of all surviving plants in each pot.

    • Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.[20]

    • Record the dry weight for each treatment replicate.

  • Data Analysis:

    • Express the dry weight of each treated plant as a percentage of the mean dry weight of the non-treated control plants.

    • Analyze the data using a non-linear regression model, such as a log-logistic model, to fit a dose-response curve.[22][23]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Data Collection & Analysis seed_collection Seed Collection germination Germination & Seedling Growth seed_collection->germination transplanting Transplanting to Pots germination->transplanting dose_prep Herbicide Dose Preparation application Herbicide Application (Track Sprayer) dose_prep->application data_collection Biomass Harvest & Drying (21 DAT) application->data_collection data_analysis Non-linear Regression (Log-Logistic Model) data_collection->data_analysis ed50_calc ED50 Calculation data_analysis->ed50_calc

Caption: Workflow for a typical dose-response experiment.

mechanism_of_action clodinafop This compound accase Acetyl-CoA Carboxylase (ACCase) clodinafop->accase Inhibits fatty_acid Fatty Acid Synthesis accase->fatty_acid Catalyzes cell_membrane Cell Membrane Production fatty_acid->cell_membrane Required for meristem Meristematic Tissue Growth cell_membrane->meristem Required for plant_death Weed Death meristem->plant_death Leads to

Caption: Mechanism of action of this compound.

troubleshooting_logic rect_node rect_node start Poor Weed Control Observed? check_resistance Known Resistant Species? start->check_resistance check_timing Applied at Correct Growth Stage? check_resistance->check_timing No sol_resistance Solution: Conduct dose-response assay. Consider tank mix with alternate MOA. check_resistance->sol_resistance Yes check_env Favorable Environmental Conditions? check_timing->check_env Yes sol_timing Solution: Adjust future applications to earlier weed growth stages. check_timing->sol_timing No check_adj Adjuvant Used? check_env->check_adj Yes sol_env Solution: Avoid application during stress (drought, frost). check_env->sol_env No sol_adj Solution: Add appropriate adjuvant to enhance uptake. check_adj->sol_adj No review_protocol Review entire application protocol for errors. check_adj->review_protocol Yes

Caption: Troubleshooting logic for poor weed control.

References

Clodinafop-Propargyl Phytotoxicity in Non-Target Cereal Crops: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information, troubleshooting guidance, and frequently asked questions regarding phytotoxicity observed in non-target cereal crops during experiments with clodinafop-propargyl.

Troubleshooting Guide: Diagnosing and Mitigating Phytotoxicity

Unexpected crop response can compromise experimental results. This guide provides a structured approach to identifying and addressing phytotoxicity issues.

Observed Symptom Potential Cause(s) Recommended Action(s)
Yellowing (Chlorosis), Stunting, Necrosis 1. Crop Susceptibility: Application to inherently sensitive crops like barley (without a safener), oats, or maize.[1] 2. High Herbicide Dose: Application rate exceeds the tolerance level of the specific cereal variety. 3. Environmental Stress: Crop is under stress from drought, nutrient deficiency, or freezing temperatures at the time of application.[2][3] 4. Improper Tank Mixture: Antagonistic or phytotoxicity-enhancing interactions with other agrochemicals, particularly acidic herbicides like 2,4-D or Dicamba.[2][4][5]1. Verify Crop and Formulation: Confirm that the cereal species is tolerant to this compound and that a formulation containing a safener (e.g., cloquintocet-mexyl) is being used, especially for barley.[2] 2. Review Application Rate: Cross-reference the applied dose with established tolerance levels for the specific cereal cultivar, if available. 3. Assess Environmental Conditions: Avoid application when crops are under stress. Monitor weather conditions before and after application.[3] 4. Check Tank Mix Compatibility: Conduct a jar test before application to ensure physical compatibility.[2] For broad-spectrum weed control, consider sequential applications rather than tank-mixing with incompatible herbicides.[2]
Reduced Efficacy on Target Weeds & Minor Crop Injury 1. Herbicide Antagonism: Tank-mixing with certain broadleaf herbicides (e.g., 2,4-D, metsulfuron-methyl) can reduce the efficacy of this compound on grass weeds while potentially increasing crop sensitivity.[4][5][6] 2. Sub-optimal Environmental Conditions: Low temperatures or drought can reduce the metabolic activity of weeds, leading to decreased herbicide uptake and efficacy.1. Optimize Tank Mixtures: If tank-mixing is necessary, be aware of potential antagonism and consider adjusting the dose of this compound upwards as per established local recommendations.[4] 2. Time Application Appropriately: Apply when weeds are actively growing under favorable temperature and moisture conditions to maximize uptake and efficacy.[2]
Phytotoxicity in a Tolerant Wheat Variety 1. Cultivar Sensitivity: Not all wheat varieties possess the same level of tolerance to this compound.[4] 2. Application at Sensitive Growth Stage: Application outside the recommended window may lead to increased crop injury. 3. Contaminated Spray Equipment: Residues from previously used herbicides in the spray tank can cause unexpected phytotoxicity.[2]1. Consult Cultivar-Specific Data: If possible, refer to technical data sheets for the specific wheat cultivar to verify its tolerance. 2. Adhere to Recommended Timing: Ensure application is made within the specified crop growth stage window. 3. Implement Thorough Equipment Cleaning: Ensure spray equipment is properly decontaminated before use.[2]

Quantitative Data on Phytotoxicity

The following tables summarize quantitative data on the phytotoxicity of this compound in various non-target cereal crops from cited experiments.

Table 1: Phytotoxicity of this compound on Barley (cv. Giza 126) without Safener

Application Rate ( g/fad ¹)Application Timing (Days After Sowing)Chlorophyll a Inhibition (%)Chlorophyll b Inhibition (%)Carotenoid Inhibition (%)
7030---
14030---
2103056.264.270.1
7045---
14045---
21045---
Source: Adapted from a study on the tolerance of wheat and barley to this compound.[1]
¹ g/fad : grams per feddan (1 feddan ≈ 1.038 acres)

Table 2: Effect of Freezing Stress on this compound Selectivity in Wheat

Treatment ConditionLD₁₀ for Wheat (g ha⁻¹)Selectivity Index
No Freezing (NF)127.92.4
Freezing Before Spray (FBS)53.50.91
Freezing After Spray (FAS)57.10.78
Source: Adapted from a study on the effects of freezing stress on herbicide efficacy.[7]
LD₁₀ represents the lethal dose required to cause 10% mortality in the wheat population.

Experimental Protocols

Protocol 1: Whole-Plant Bioassay for Phytotoxicity Assessment

This protocol is designed to evaluate the phytotoxic effects of this compound on non-target cereal crops under controlled conditions.

  • Plant Material and Growth Conditions:

    • Select certified seeds of the desired cereal cultivars (e.g., wheat, barley, rye, triticale).

    • Sow seeds in pots filled with a standardized greenhouse soil mix.

    • Grow plants in a controlled environment (greenhouse or growth chamber) with optimal temperature, light, and humidity for the specific cereal crop.

    • Water the plants as needed to avoid drought stress.

  • Herbicide Application:

    • Apply this compound at the recommended growth stage for the cereal crop (typically 2-leaf to early tillering).

    • Use a calibrated cabinet sprayer to ensure uniform application.

    • Prepare a range of herbicide concentrations, including a non-treated control, the recommended dose (1x), and multiples of the recommended dose (e.g., 2x, 4x) to establish a dose-response curve.

  • Phytotoxicity Assessment:

    • Visual Injury Rating: At regular intervals after treatment (e.g., 7, 14, and 21 days), visually assess phytotoxicity on a scale of 0 to 100%, where 0 indicates no injury and 100 indicates complete plant death.[8] Symptoms to look for include chlorosis, necrosis, stunting, and malformations.

    • Biomass Reduction: At the end of the experimental period (e.g., 21 or 28 days after treatment), harvest the above-ground biomass of the plants.

    • Determine the fresh weight immediately, then dry the plant material in an oven at 70°C for 48 hours to determine the dry weight.

    • Calculate the percent biomass reduction relative to the non-treated control.

  • Data Analysis:

    • Analyze the visual injury ratings and biomass data using analysis of variance (ANOVA) to determine significant differences between treatments.

    • Use regression analysis to model the dose-response relationship and calculate values such as the GR₅₀ (the dose causing a 50% reduction in growth) or LD₅₀ (the dose causing 50% mortality).

Protocol 2: Chlorophyll Fluorescence Measurement for Rapid Phytotoxicity Detection

Chlorophyll fluorescence is a non-invasive technique to assess the photosynthetic efficiency of plants and can be a sensitive indicator of herbicide-induced stress.[9][10]

  • Plant Material and Herbicide Treatment:

    • Follow steps 1 and 2 of the Whole-Plant Bioassay protocol.

  • Fluorescence Measurement:

    • Use a portable pulse-amplitude-modulated (PAM) fluorometer.

    • At various time points after herbicide application (e.g., 1, 3, 5, and 7 days), dark-adapt the leaves of the treated and control plants for at least 20-30 minutes using leaf clips.

    • Measure the maximum quantum yield of photosystem II (Fv/Fm). A decrease in this value indicates stress on the photosynthetic apparatus.

    • Other parameters, such as the operational PSII quantum yield (ΦPSII) and non-photochemical quenching (NPQ), can also be measured for a more detailed analysis of the photosynthetic response.[9]

  • Data Analysis:

    • Compare the fluorescence parameters of the treated plants to the non-treated controls at each time point.

    • Analyze the data using ANOVA to identify significant treatment effects.

    • Correlate the changes in fluorescence parameters with visual injury symptoms and biomass reduction to validate the use of chlorophyll fluorescence as an early indicator of phytotoxicity.[11]

Visualizations

G cluster_herbicide Herbicide Action in Susceptible Grass Weed cp This compound accase Acetyl-CoA Carboxylase (ACCase) cp->accase Inhibits fas Fatty Acid Synthesis accase:e->fas:w Blocks membranes Cell Membrane Formation fas:e->membranes:w Blocks growth Weed Growth membranes:e->growth:w Blocks death Weed Death growth->death Ceases

Caption: Mode of action of this compound in a susceptible weed.

G cluster_safener Safener-Induced Detoxification in Tolerant Cereal safener Safener (Cloquintocet-mexyl) gene Upregulates Expression of Detoxification Genes safener->gene p450 Cytochrome P450s gene->p450 gst Glutathione S-Transferases (GSTs) gene->gst detox Accelerated Herbicide Metabolism p450->detox gst->detox cp This compound cp->detox inactive Inactive Metabolites detox->inactive tolerance Crop Tolerance inactive->tolerance

Caption: Safener mechanism in a tolerant cereal crop.

G cluster_workflow Experimental Workflow for Phytotoxicity Assessment start Start: Select Cereal Cultivars sow Sow Seeds and Grow in Controlled Environment start->sow treat Apply Herbicide at Appropriate Growth Stage sow->treat assess Assess Phytotoxicity (Visual, Biomass, Fluorescence) treat->assess analyze Analyze Data (ANOVA, Regression) assess->analyze end End: Determine Dose-Response analyze->end

Caption: Workflow for assessing herbicide phytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is an inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase).[2] This enzyme is crucial for the synthesis of fatty acids in grass plants. By blocking ACCase, the herbicide disrupts the production of lipids essential for building cell membranes and new plant tissues, leading to the cessation of growth and eventual death of susceptible grass weeds.[2]

Q2: Why is this compound phytotoxic to some cereals and not others? A2: The selectivity of this compound is primarily due to the differential metabolism of the herbicide between tolerant crops and susceptible weeds. Tolerant cereals like wheat can rapidly metabolize this compound into non-toxic compounds.[2] This metabolic detoxification is often enhanced by the inclusion of a safener in the herbicide formulation.[2]

Q3: What is the role of the safener cloquintocet-mexyl? A3: Cloquintocet-mexyl is a herbicide safener that protects cereal crops like wheat and barley from potential phytotoxic effects of this compound.[2] It works by accelerating the crop's natural detoxification pathways, enhancing the metabolism of the herbicide into inactive substances.[2][12] This ensures that the herbicide selectively controls the target grass weeds while leaving the crop unharmed.[2]

Q4: Can I tank-mix this compound with broadleaf herbicides? A4: While this compound is compatible with some broadleaf herbicides, caution is advised. Tank-mixing with strongly acidic herbicides, such as 2,4-D and dicamba, can lead to reduced efficacy against grass weeds (antagonism) and may increase the risk of crop injury.[2][4] It is often recommended to apply grass and broadleaf herbicides sequentially for optimal performance and crop safety.[2] Always perform a jar test to check for physical compatibility before mixing in the spray tank.[2]

Q5: What environmental factors can increase the risk of phytotoxicity in tolerant cereals? A5: Environmental stressors can increase the sensitivity of even tolerant cereal crops to this compound. Applying the herbicide to crops under stress from conditions such as freezing temperatures, drought, or nutrient deficiencies can lead to phytotoxicity.[2][3] For example, freezing stress before or after application has been shown to reduce the selectivity of this compound in wheat, increasing the likelihood of crop injury.[3][7]

Q6: Are all varieties of wheat equally tolerant to this compound? A6: No, there can be differential tolerance among wheat cultivars.[4] While wheat is generally considered a tolerant crop, some varieties may be more sensitive to the herbicide than others. It is important to consult technical information specific to the cultivar being used in an experiment to confirm its tolerance level.

References

Technical Support Center: Improving the Stability of Clodinafop-Propargyl Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the formulation of clodinafop-propargyl.

Troubleshooting Guides

This section provides solutions to common problems observed during the formulation and storage of this compound.

Issue 1: Phase Separation in Emulsifiable Concentrate (EC) Formulations

Q: My this compound EC formulation is separating into distinct layers upon standing. What is causing this and how can I fix it?

A: Phase separation in an EC formulation is a sign of emulsion instability. This can be caused by several factors:

  • Inappropriate Emulsifier System: The hydrophilic-lipophilic balance (HLB) of your emulsifier blend may not be optimal for the specific solvent and active ingredient concentration you are using.

  • Insufficient Emulsifier Concentration: There may not be enough emulsifier to adequately cover the surface of the oil droplets, leading to coalescence.

  • Poor Solvent Choice: The solvent may have poor solubility for this compound or may be incompatible with the chosen emulsifier system.

  • Water Contamination: The presence of water can disrupt the stability of the concentrate.

Troubleshooting Steps:

  • Optimize the Emulsifier System:

    • Experiment with different blends of anionic and non-ionic emulsifiers to achieve the required HLB for your specific oil phase.

    • Vary the ratio of the emulsifiers to find the optimal balance.

  • Increase Emulsifier Concentration: Gradually increase the total emulsifier concentration and observe the impact on emulsion stability.

  • Evaluate Solvent Compatibility:

    • Ensure this compound is fully soluble in the chosen solvent at the intended concentration.

    • Consider using a co-solvent to improve solubility and stability. Aromatic solvents like xylene or solvent naphtha are commonly used.[1]

  • Ensure Anhydrous Conditions: Use dry solvents and protect the formulation from moisture during preparation and storage.

Issue 2: Crystal Formation in the Formulation

Q: I am observing crystal growth in my this compound formulation upon storage, particularly at lower temperatures. Why is this happening and what are the solutions?

A: Crystal formation, or crystallization, can occur when the concentration of this compound exceeds its solubility in the solvent system, often triggered by temperature fluctuations.

Solutions:

  • Solvent System Optimization:

    • Select a solvent or a blend of solvents in which this compound has high solubility even at low temperatures.

    • The use of a co-solvent can sometimes prevent crystallization.

  • Incorporate Crystal Growth Inhibitors: Certain polymers can be added to the formulation to inhibit the formation and growth of crystals.

  • Adjust Active Ingredient Concentration: If feasible, lowering the concentration of this compound may prevent it from reaching its saturation point.

  • Storage Conditions: Store the formulation within the recommended temperature range to avoid inducing crystallization.

Issue 3: Degradation of this compound Over Time

Q: My stability studies show a significant loss of this compound content over time, with a corresponding increase in clodinafop acid. What is the cause and how can I improve stability?

A: The primary degradation pathway for this compound is hydrolysis, where the ester linkage is cleaved to form clodinafop acid. This process is significantly accelerated by neutral and alkaline conditions.[2] Photodegradation can also contribute to the loss of the active ingredient.

Stabilization Strategies:

  • pH Control: Maintain a slightly acidic pH in the formulation. This compound is most stable in acidic conditions (pH 4-5).[2] The use of acidifiers or buffering agents can help maintain the optimal pH.

  • Use of Stabilizers: Incorporate stabilizers that can scavenge acidic or basic impurities that may catalyze hydrolysis. Epoxidized vegetable oils can act as acid scavengers.[1]

  • Protection from Light: Store the formulation in opaque or amber-colored containers to protect it from light and prevent photodegradation.

  • Minimize Water Content: As water is required for hydrolysis, ensuring the formulation is as anhydrous as possible is crucial for stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound?

A1: The main degradation product of this compound is clodinafop acid, formed through the hydrolysis of the ester bond.[2]

Q2: How does pH affect the stability of this compound?

A2: this compound is highly susceptible to hydrolysis under neutral and alkaline conditions. Its stability significantly increases in acidic environments.

Q3: What is the role of a safener like cloquintocet-mexyl in this compound formulations?

A3: A safener is added to herbicide formulations to protect the crop from potential phytotoxic effects of the herbicide. Cloquintocet-mexyl is commonly used with this compound in wheat and barley to enhance crop safety.

Q4: What types of solvents are typically used in this compound EC formulations?

A4: Aromatic hydrocarbons such as xylene and solvent naphtha, as well as other solvents like cyclohexanone and dimethylformamide, are commonly used in EC formulations of this compound.[1]

Q5: Can adjuvants impact the stability of my formulation?

A5: Yes, certain adjuvants can influence the pH of the spray solution or interact with the formulation components, potentially affecting the stability of this compound. It is essential to test the compatibility and stability of the formulation with any added adjuvants.

Data Presentation

Table 1: Hydrolytic Stability of this compound at Different pH Values

pHHalf-life (t½) at 25°C
418 days
526 days
76.1 days (146.4 hours)
93.9 hours

(Data sourced from EPA environmental fate studies)[2]

Experimental Protocols

1. Accelerated Stability Testing of this compound EC Formulations

Objective: To evaluate the stability of a this compound emulsifiable concentrate (EC) formulation under accelerated storage conditions to predict its shelf life.

Methodology:

  • Sample Preparation: Prepare the this compound EC formulation and package it in the proposed commercial container.

  • Storage Conditions: Place the packaged samples in a temperature-controlled oven at 54 ± 2°C for 14 days. This is a standard accelerated storage condition based on CIPAC (Collaborative International Pesticides Analytical Council) methods.

  • Initial Analysis (Day 0): Before placing the samples in the oven, analyze a representative sample for:

    • Active ingredient content (this compound) by HPLC.

    • Physical appearance (e.g., color, clarity, phase separation).

    • Emulsion stability upon dilution in water.

  • Final Analysis (Day 14): After 14 days, remove the samples from the oven and allow them to equilibrate to room temperature. Analyze the samples for the same parameters as in the initial analysis.

  • Data Evaluation: Compare the initial and final results. A stable formulation should show minimal degradation of the active ingredient (typically less than 5% loss) and no significant changes in physical properties or emulsion stability.

2. HPLC Method for the Determination of this compound and Clodinafop Acid

Objective: To quantify the concentration of this compound and its primary degradation product, clodinafop acid, in a formulation sample.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector Wavelength: 238 nm.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare stock solutions of analytical standards of this compound and clodinafop acid in acetonitrile. From the stock solutions, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Identify and quantify the peaks of this compound and clodinafop acid in the sample chromatogram by comparing their retention times and peak areas to those of the calibration standards.

Visualizations

cluster_Troubleshooting Troubleshooting Workflow for Formulation Instability cluster_PS_Solutions Phase Separation Solutions cluster_C_Solutions Crystallization Solutions cluster_D_Solutions Degradation Solutions Start Formulation Instability Observed Problem_ID Identify the type of instability Start->Problem_ID Phase_Separation Phase Separation Problem_ID->Phase_Separation Emulsion Breakdown Crystallization Crystallization Problem_ID->Crystallization Solid Formation Degradation Chemical Degradation Problem_ID->Degradation Loss of Active Ingredient PS_Sol1 Optimize Emulsifier (HLB) Phase_Separation->PS_Sol1 PS_Sol2 Increase Emulsifier Conc. Phase_Separation->PS_Sol2 PS_Sol3 Change Solvent System Phase_Separation->PS_Sol3 C_Sol1 Improve Solvent System Crystallization->C_Sol1 C_Sol2 Add Crystal Inhibitors Crystallization->C_Sol2 C_Sol3 Adjust AI Concentration Crystallization->C_Sol3 D_Sol1 Control pH (Acidify) Degradation->D_Sol1 D_Sol2 Add Stabilizers Degradation->D_Sol2 D_Sol3 Protect from Light Degradation->D_Sol3 End Stable Formulation PS_Sol1->End PS_Sol2->End PS_Sol3->End C_Sol1->End C_Sol2->End C_Sol3->End D_Sol1->End D_Sol2->End D_Sol3->End

Caption: Troubleshooting workflow for this compound formulation instability.

cluster_Degradation_Pathway Primary Degradation Pathway of this compound CP This compound (Ester) Hydrolysis Hydrolysis (presence of water, accelerated by high pH) CP->Hydrolysis CA Clodinafop Acid (Carboxylic Acid) Hydrolysis->CA Further_Deg Further Degradation Products CA->Further_Deg

Caption: Hydrolytic degradation of this compound.

cluster_Workflow Experimental Workflow for Stability Assessment Start Prepare Formulation Initial_Analysis Initial Analysis (t=0) - Active Ingredient Content - Physical Properties Start->Initial_Analysis Accelerated_Storage Accelerated Storage (e.g., 54°C for 14 days) Initial_Analysis->Accelerated_Storage Final_Analysis Final Analysis (t=14 days) - Active Ingredient Content - Physical Properties Accelerated_Storage->Final_Analysis Data_Comparison Compare t=0 and t=14 Results Final_Analysis->Data_Comparison Stable Formulation is Stable Data_Comparison->Stable < 5% degradation No physical change Unstable Formulation is Unstable (Proceed to Troubleshooting) Data_Comparison->Unstable > 5% degradation or physical change

Caption: Workflow for accelerated stability testing.

References

Troubleshooting poor efficacy of clodinafop-propargyl applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clodinafop-propargyl. The information is designed to help identify and resolve issues related to the herbicide's efficacy in experimental settings.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the application of this compound.

Issue 1: Poor control of target grass weeds.

  • Question: Why am I seeing poor control of susceptible grass weeds after applying this compound?

  • Answer: Several factors can contribute to reduced efficacy. Consider the following:

    • Weed Growth Stage: Application is most effective when grass weeds are in the 2- to 4-leaf stage.[1] Efficacy can decrease as weeds mature.

    • Environmental Conditions: Weeds under stress from drought, heat, or prolonged cool temperatures may not be actively growing, which can reduce herbicide uptake and translocation.[2] Optimal control is achieved when weeds are actively growing in warm, moist conditions.[1]

    • Rainfall: Heavy rainfall shortly after application can wash the herbicide off the leaf surface before it is adequately absorbed.[3] While this compound can be rainfast within an hour, it's best to avoid spraying if heavy rain is forecast within 4-6 hours.[1]

    • Spray Coverage: Inadequate spray volume or poor nozzle calibration can result in insufficient coverage of the weed foliage. A spray volume of 150–300 L/ha is recommended to ensure good coverage, especially in dense weed patches.[1]

    • Water Quality: While this compound's lipophilic nature may make it less sensitive to water hardness than other herbicides, water quality can still play a role.[4][5] Very high or low pH can affect the stability and absorption of the herbicide.[6][7]

Issue 2: Inconsistent results across experiments.

  • Question: My results with this compound are not consistent. What could be the cause?

  • Answer: In addition to the factors listed above, consider these potential sources of variability:

    • Freezing Events: Freezing temperatures before or after application can significantly reduce the efficacy of this compound.[4][8][9][10] Freezing after spraying has been shown to have a more significant negative impact than freezing before application.[4][8][9][10]

    • Adjuvant Use: The type and concentration of surfactant can impact the herbicide's performance, particularly in relation to rainfastness.[3] Nonionic surfactants may improve absorption and efficacy.[3]

    • Tank Mixtures: When tank-mixing this compound with other herbicides, antagonism can occur, reducing the effectiveness of one or both products.[11][12][13] Always follow the recommended mixing order and check for compatibility.[10][14]

    • Weed Resistance: The target weed population may have developed resistance to ACCase inhibitors like this compound.[15][16][17] Resistance can be target-site (mutations in the ACCase gene) or non-target-site (e.g., enhanced metabolism of the herbicide).[16][17]

Issue 3: Suspected herbicide resistance.

  • Question: I suspect the weeds in my experiment are resistant to this compound. How can I confirm this?

  • Answer: Confirming herbicide resistance typically involves a multi-step process:

    • Rule out other factors: Ensure that poor efficacy is not due to the application or environmental factors mentioned above.

    • Conduct a dose-response bioassay: Compare the response of the suspected resistant population to a known susceptible population across a range of this compound concentrations. A significant shift in the dose required to achieve 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) is indicative of resistance.

    • Molecular testing: If resistance is confirmed, further molecular analysis can identify the specific resistance mechanism (e.g., target-site mutations).

Quantitative Data on Factors Affecting Efficacy

The following tables summarize quantitative data from various studies on the factors influencing this compound's effectiveness.

Table 1: Effect of Surfactants and Simulated Rainfall on this compound Efficacy (ED₅₀)

TreatmentNo Surfactant (g ai ha⁻¹)Frigate (Cationic Surfactant) (g ai ha⁻¹)Citogate (Nonionic Surfactant) (g ai ha⁻¹)
Clodinafop 19.09 ± 1.2112.84 ± 1.1911.36 ± 0.76
Clodinafop + Rain 29.15 ± 0.9824.79 ± 1.6523.07 ± 1.03

ED₅₀ is the effective dose required to cause a 50% reduction in weed biomass. Rainfall was simulated at 5 cm h⁻¹ for 10 minutes, 30 minutes after application. Data from Aliverdi et al. (2011).[3]

Table 2: Effect of Freezing Stress on this compound Efficacy (LD₅₀ and GR₅₀)

ParameterNo Freezing (NF)Freezing Before Spray (FBS)Freezing After Spray (FAS)
LD₅₀ (g ai ha⁻¹) Not specified23% higher than NF22% higher than NF
GR₅₀ (g ai ha⁻¹) Not specified9% higher than FAS17% higher than NF

LD₅₀ is the dose required to control 50% of the weed population. GR₅₀ is the dose causing a 50% reduction in plant growth. Freezing treatment was -4°C for three consecutive nights. Data from Zand et al. (2022).[4][8][9][10]

Table 3: Effect of Water Hardness on this compound Efficacy (ED₅₀)

Cation and ConcentrationED₅₀ (g ai ha⁻¹)
Mg(HCO₃)₂ 100 ppm 9.34
Mg(HCO₃)₂ 800 ppm 3.94
NaCl 100 ppm Increased ED₅₀ (reduced efficacy)
NaCl 200 ppm Increased ED₅₀ (reduced efficacy)

ED₅₀ is the effective dose required to cause a 50% reduction in littleseed canarygrass fresh weight. Data from Mirzaei et al. (2022).[18]

Experimental Protocols

1. Greenhouse Herbicide Efficacy Bioassay

  • Objective: To determine the dose-response of a target weed species to this compound under controlled conditions.

  • Materials:

    • Seeds of the target weed species and a susceptible control.

    • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

    • This compound formulation and appropriate adjuvants.

    • Cabinet sprayer calibrated to deliver a known volume (e.g., 200 L/ha).

    • Greenhouse with controlled temperature and light conditions.

  • Methodology:

    • Plant weed seeds in pots and grow to the 2-4 leaf stage.

    • Prepare a stock solution of this compound and perform serial dilutions to create a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate).

    • Randomly assign treatments to pots, with at least four replicates per dose.

    • Apply the herbicide solutions using the cabinet sprayer.

    • Return the pots to the greenhouse and maintain optimal growing conditions.

    • Assess weed control at 7, 14, and 21 days after treatment by visual rating (0-100% control) and by harvesting the above-ground biomass to determine fresh and dry weight.

    • Analyze the data using a non-linear regression model to determine the GR₅₀ and LD₅₀ values.

2. Field Efficacy Trial

  • Objective: To evaluate the efficacy of this compound under field conditions.

  • Materials:

    • Field site with a natural and uniform infestation of the target weed species.

    • This compound formulation, adjuvants, and any tank-mix partners.

    • Backpack or tractor-mounted sprayer calibrated for the desired application volume.

    • Plot marking materials (stakes, flags).

  • Methodology:

    • Design the experiment using a randomized complete block design with at least three or four replications. Plot sizes should be appropriate for the application equipment (e.g., 3m x 6m).

    • Include an untreated control (weedy check) and a weed-free control (hand-weeded) for comparison.

    • Apply the herbicide treatments when the majority of the target weed species are at the 2-4 leaf stage.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

    • Assess weed control at regular intervals (e.g., 14, 28, and 56 days after treatment) using visual ratings and by collecting weed biomass from quadrats placed within each plot.

    • Calculate Weed Control Efficiency (WCE) and Weed Index (WI).

    • At crop maturity, harvest the crop from the center of each plot to determine yield and assess any phytotoxicity.

    • Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD).

Visualizations

This compound Mode of Action cluster_0 Plant Cell This compound This compound Clodinafop (acid) Clodinafop (acid) This compound->Clodinafop (acid) Hydrolysis ACCase ACCase Clodinafop (acid)->ACCase Inhibits Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Catalyzed by ACCase Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Membrane Disruption Membrane Disruption Fatty Acid Synthesis->Membrane Disruption Plant Death Plant Death Membrane Disruption->Plant Death

Caption: Mode of action of this compound.

Troubleshooting Workflow Start Poor Efficacy Observed Weed_Stage Weed Stage Correct? (2-4 leaf) Start->Weed_Stage Environment Favorable Environment? (No stress) Weed_Stage->Environment Yes Check_Stage Adjust Application Timing Weed_Stage->Check_Stage No Application Proper Application? (Coverage, Rate) Environment->Application Yes Check_Environment Wait for Favorable Conditions Environment->Check_Environment No Resistance Resistance Suspected? Application->Resistance Yes Check_Application Calibrate Sprayer, Check Rate Application->Check_Application No Test_Resistance Conduct Bioassay Resistance->Test_Resistance Yes Solution Problem Identified Check_Stage->Solution Check_Environment->Solution Check_Application->Solution Test_Resistance->Solution

Caption: Troubleshooting poor efficacy.

Herbicide Resistance Mechanisms cluster_1 Target-Site Resistance (TSR) cluster_2 Non-Target-Site Resistance (NTSR) ACCase_Gene_Mutation ACCase Gene Mutation Altered_Binding_Site Altered Herbicide Binding Site ACCase_Gene_Mutation->Altered_Binding_Site Reduced_Inhibition Reduced ACCase Inhibition Altered_Binding_Site->Reduced_Inhibition Resistance Resistance Reduced_Inhibition->Resistance Reduced_Uptake Reduced Herbicide Uptake Reduced_Translocation Reduced Translocation Enhanced_Metabolism Enhanced Metabolism Herbicide_Detoxification Herbicide Detoxification Enhanced_Metabolism->Herbicide_Detoxification Herbicide_Detoxification->Resistance Herbicide_Application Herbicide_Application Herbicide_Application->ACCase_Gene_Mutation Herbicide_Application->Reduced_Uptake Herbicide_Application->Reduced_Translocation

Caption: Mechanisms of weed resistance.

References

Technical Support Center: Reducing Clodinafop-Propargyl Runoff and Environmental Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with clodinafop-propargyl. The focus is on understanding and mitigating its environmental runoff.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the environmental fate of this compound and strategies to minimize its runoff.

Q1: What are the primary degradation products of this compound in the environment?

A1: The primary degradation pathway for this compound is de-esterification, which forms its major and more mobile metabolite, clodinafop acid.[1][2][3] This transformation occurs through both abiotic hydrolysis and microbial metabolism.[1] Other minor degradation products that have been identified include 4-(5-chloro-3-fluoro-pyridin-2-yloxy)-phenol (CGA-193468) and 5-chloro-3-fluoro-pyridin-2-ol (CGA-302371).[1]

Q2: How persistent is this compound and its acid metabolite in soil and water?

A2: this compound itself degrades relatively quickly in the environment.[1][3] However, its primary metabolite, clodinafop acid, can be more persistent. The half-life of this compound and clodinafop acid combined is approximately 23 days in aerobic soil and 47 days in aerobic aquatic environments.[1] In anaerobic aquatic systems, the combined half-life can be as long as 345 days.[1]

Q3: What are the key factors that influence the runoff potential of this compound?

A3: The runoff potential of this compound is influenced by a combination of its chemical properties, soil characteristics, and environmental conditions. Key factors include:

  • Soil Type and Organic Matter: Clodinafop acid, the primary metabolite, is expected to be mobile in soils with low organic matter.[1] Higher organic matter content generally increases adsorption and reduces mobility.

  • Rainfall Intensity and Timing: Heavy rainfall shortly after application can significantly increase runoff.[4]

  • Field Slope: Steeper slopes increase the velocity of water flow, leading to greater runoff and erosion.

  • Herbicide Formulation: While specific data for this compound formulations is limited, different herbicide formulations can have varying runoff potentials. Emulsifiable concentrate (EC) formulations are common for this compound.[5]

  • Application Method: Surface broadcast applications are more susceptible to runoff compared to methods that incorporate the herbicide into the soil.

Q4: What are the most effective Best Management Practices (BMPs) for reducing this compound runoff?

A4: Several BMPs can effectively reduce the runoff of this compound and other herbicides. These include:

  • Vegetative Filter Strips (VFS): These are strips of vegetation planted at the edge of fields to intercept runoff, slow water flow, and filter out sediment and dissolved pesticides. Studies on other herbicides have shown VFS can reduce runoff by 80-88%.[6]

  • Conservation Tillage: Practices like no-till or minimum tillage leave crop residue on the soil surface, which reduces runoff and erosion.[7][8] However, in some cases, no-till has been associated with increased concentrations of soluble herbicides in runoff.[7]

  • Contour Farming and Terracing: Farming across the slope rather than up and down can significantly reduce runoff velocity.

  • Timing of Application: Avoid applying this compound when heavy rain is forecasted.[9]

Q5: Are there any regulatory limits for this compound in surface water?

A5: Regulatory limits for pesticides in water bodies vary by country and region. In the United States, the Environmental Protection Agency (EPA) has established Estimated Environmental Concentrations (EECs) for this compound and its acid metabolite in surface water. For acute exposure, the EEC for this compound is 0.23 ppb and for its acid metabolite is 1.1 ppb.[10] For chronic exposure, the EECs are 0.0017 ppb and 0.11 ppb, respectively.[10]

Section 2: Troubleshooting Guides

This section provides guidance on common issues encountered during the analysis of this compound in environmental samples.

Troubleshooting Low Recovery during Solid-Phase Extraction (SPE) of Water Samples
Problem Potential Cause Troubleshooting Steps
Low recovery of this compound and/or clodinafop acid. Incomplete sorbent wetting.Ensure the SPE cartridge is properly conditioned and the sorbent bed does not dry out before sample loading.[11]
Incorrect sample pH.The ionization of clodinafop acid is pH-dependent. Adjust the sample pH to ensure optimal retention on the sorbent.[11]
Inappropriate wash solvent.The wash solvent may be too strong, leading to premature elution of the analytes. Use a weaker wash solvent or a smaller volume.[12]
Incomplete elution.The elution solvent may not be strong enough to desorb the analytes completely. Increase the volume or the strength of the elution solvent.[12]
Sample matrix interference.Components in the runoff water may compete with the analytes for binding sites on the sorbent. Consider a different SPE sorbent or an additional sample clean-up step.[11]
Analyte degradation.This compound can hydrolyze to clodinafop acid, especially under alkaline conditions. Ensure samples are preserved and analyzed promptly.
Troubleshooting HPLC and GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Peak tailing in GC-MS. Active sites in the inlet liner or on the column.Use a deactivated inlet liner and a high-quality, inert GC column. Consider trimming the front end of the column to remove active sites.[13]
Improper column installation.Ensure the column is installed at the correct depth in both the injector and the detector.[13]
Solvent-phase polarity mismatch.The polarity of the injection solvent should be compatible with the stationary phase.[13]
Poor peak shape (fronting or splitting) in HPLC. Sample solvent is too strong.Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination.Use a guard column and/or implement a sample clean-up step to remove matrix components that can accumulate on the column.
Low recovery or variable results in HPLC. Adsorption of analytes to vials or tubing.Use silanized glass vials and PEEK tubing to minimize adsorption.
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, especially the pH of any buffers.
Matrix effects in LC-MS/MS.Co-eluting matrix components can suppress or enhance the ionization of the analytes.[14] Use matrix-matched standards for calibration, or employ stable isotope-labeled internal standards.[15]

Section 3: Data Presentation

The following tables summarize key physicochemical properties of this compound relevant to its environmental fate and runoff potential, and the effectiveness of common mitigation strategies (based on data for other herbicides).

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Runoff Potential
Water Solubility4.0 mg/L at 20°C, pH 7Low solubility suggests a tendency to associate with soil particles, but it is still mobile enough to be transported in dissolved form.
Soil Organic Carbon-Water Partitioning Coefficient (Koc)~2000 cm³/gIndicates slight to moderate mobility in soil. Higher Koc suggests stronger binding to soil organic matter and lower runoff potential in the dissolved phase.
Vapor Pressure3.19 x 10⁻³ mPa at 25°CLow vapor pressure indicates that volatilization is not a major dissipation pathway.
Hydrolysis Half-life4.8 days at pH 7, 1.68 hours at pH 9Rapid hydrolysis, especially under alkaline conditions, leads to the formation of the more mobile clodinafop acid.[6]

Table 2: Efficacy of Runoff Mitigation Strategies (Data for various herbicides)

Mitigation StrategyReported Runoff Reduction EfficiencyKey Influencing Factors
Vegetative Filter Strips (VFS) 47% to 100%VFS width, vegetation density, slope, rainfall intensity.[6]
Conservation Tillage (No-Till) Can reduce runoff volume by up to 43%, but may increase the concentration of soluble herbicides in the runoff.[7]Crop residue cover, soil type, time since implementation.
Contour Farming Can reduce soil erosion by up to 50%.Slope steepness and length.

Note: Specific quantitative data on the effectiveness of these mitigation strategies for this compound are limited in the reviewed literature. The provided ranges are based on studies of other herbicides and should be considered as general estimates.

Section 4: Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound and its primary metabolite, clodinafop acid, in soil and water samples.

Protocol 1: Extraction and Analysis of this compound and Clodinafop Acid from Soil by GC-MS

1. Sample Preparation:

  • Air-dry soil samples and sieve through a 2 mm mesh.
  • Homogenize the sieved soil.

2. Extraction:

  • Weigh 20 g of soil into a centrifuge tube.
  • Add 100 mL of an acetone/water/acetic acid (79:20:1 v/v/v) solution.
  • Shake for 30 minutes on a mechanical shaker.
  • Centrifuge and decant the supernatant.
  • Re-extract the soil pellet with 100 mL of 0.1 N potassium hydroxide (KOH) by shaking for 30 minutes.
  • Centrifuge and combine the supernatants.

3. Liquid-Liquid Partitioning:

  • Adjust the pH of the combined extract to ~2 with sulfuric acid.
  • Partition the extract three times with 50 mL of dichloromethane (DCM).
  • Combine the DCM fractions and dry over anhydrous sodium sulfate.

4. Derivatization:

  • Concentrate the DCM extract to a small volume (~1 mL) under a gentle stream of nitrogen.
  • Add diazomethane solution dropwise until a persistent yellow color is observed to convert clodinafop acid to its methyl ester. (Caution: Diazomethane is explosive and toxic. Handle with extreme care in a fume hood).

5. GC-MS Analysis:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Injector: Splitless mode at 250°C.
  • Oven Program: 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS Detector: Electron ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the methyl ester of clodinafop acid.

Protocol 2: Extraction and Analysis of this compound and Clodinafop Acid from Water by HPLC-UV

1. Sample Preparation:

  • Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.

2. Solid-Phase Extraction (SPE):

  • Cartridge: C18 (500 mg, 6 mL).
  • Conditioning: 5 mL methanol followed by 5 mL of deionized water.
  • Sample Loading: Pass 500 mL of the filtered water sample through the cartridge at a flow rate of ~5 mL/min.
  • Washing: Wash the cartridge with 5 mL of deionized water.
  • Drying: Dry the cartridge under vacuum for 30 minutes.
  • Elution: Elute the analytes with 2 x 4 mL of acetonitrile.

3. HPLC-UV Analysis:

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
  • Column: C18 (150 mm x 4.6 mm i.d., 5 µm particle size).
  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) gradient. (e.g., 40% acetonitrile to 90% acetonitrile over 15 minutes).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detector: UV at 235 nm.

Section 5: Visualizations

The following diagrams illustrate key concepts related to this compound runoff and mitigation.

Clodinafop_Runoff_Pathway cluster_field Agricultural Field cluster_processes Environmental Processes cluster_environment Receiving Environment Application Application Soil_Surface Soil Surface Application->Soil_Surface Spray Degradation Degradation Soil_Surface->Degradation Adsorption Adsorption Soil_Surface->Adsorption Runoff Runoff Soil_Surface->Runoff Soil_Matrix Soil Matrix Leaching Leaching Soil_Matrix->Leaching Adsorption->Soil_Matrix Surface_Water Surface Water Body Runoff->Surface_Water Groundwater Groundwater Leaching->Groundwater

Caption: Factors influencing this compound's environmental fate.

Mitigation_Workflow Runoff_Event Rainfall/Irrigation Event Field_Runoff Field Runoff Generation Runoff_Event->Field_Runoff VFS Vegetative Filter Strip Field_Runoff->VFS Reduced_Runoff Reduced Runoff to Water Body VFS->Reduced_Runoff Conservation_Tillage Conservation Tillage Reduced_Erosion Reduced Soil Erosion Conservation_Tillage->Reduced_Erosion Reduced_Erosion->Field_Runoff

Caption: Workflow of runoff mitigation strategies.

References

Technical Support Center: Enhancing the Rainfastness of Clodinafop-Propargyl Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and formulation development professionals with comprehensive guidance on enhancing the rainfastness of clodinafop-propargyl herbicides. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in the development of robust and effective formulations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and testing of this compound for improved rainfastness.

Question/Issue Possible Causes Suggested Solutions
Why is my this compound formulation not showing improved rainfastness even with an adjuvant? 1. Incorrect Adjuvant Selection: The chosen adjuvant may not be optimal for an emulsifiable concentrate (EC) or wettable powder (WP) formulation of this compound.[1] 2. Inadequate Adjuvant Concentration: The concentration of the adjuvant may be too low to provide a significant effect. 3. Poor Film Formation: The formulation may not be forming a uniform, adherent film on the leaf surface upon drying.[2] 4. Antagonistic Tank-Mix Partners: Other components in the spray mixture could be interfering with the adjuvant's function.1. Screen a variety of adjuvants: Test different classes of adjuvants, such as non-ionic surfactants (NIS), crop oil concentrates (COC), methylated seed oils (MSO), and polymer-based stickers.[3][4] 2. Optimize adjuvant concentration: Conduct a dose-response study to determine the optimal concentration of the selected adjuvant. 3. Incorporate film-forming agents: Consider adding bio-based additives like cellulose fibrils that can improve wash-off resistance.[2] 4. Check for compatibility: Before tank-mixing, perform a jar test to ensure physical compatibility between all components.
How do I know if the simulated rainfall in my experiment is appropriate? 1. Incorrect Rainfall Intensity: The simulated rainfall intensity may be too high or too low compared to natural rainfall events, leading to unrealistic results.[5] 2. Inappropriate Droplet Size: The droplet size of the simulated rain can affect the mechanical removal of the herbicide deposit.[5] 3. Variable Rain Distribution: Uneven rainfall across the treated area can lead to inconsistent results.1. Calibrate the rainfall simulator: Adjust the nozzle type, pressure, and height to achieve a realistic rainfall intensity (e.g., 20-50 mm/h).[5] 2. Characterize droplet size: If possible, measure the droplet size distribution to ensure it mimics natural rain. 3. Ensure uniformity: Calibrate the simulator to provide a uniform distribution of rainfall over the entire target area.
Why am I observing high variability in my rainfastness experiment results? 1. Inconsistent Plant Material: Differences in plant age, growth stage, or leaf surface characteristics can affect spray retention and herbicide absorption. 2. Variable Environmental Conditions: Fluctuations in temperature, humidity, and light can influence drying time and plant metabolic activity, affecting rainfastness.[6][7] 3. Inconsistent Application Technique: Variations in spray volume, pressure, or nozzle type can lead to uneven deposition of the herbicide.1. Use uniform plant material: Select plants of the same species, age, and growth stage for your experiments. 2. Control environmental conditions: Conduct experiments in a controlled environment (growth chamber or greenhouse) with stable temperature, humidity, and light.[6][7] 3. Standardize application: Use a calibrated track sprayer to ensure consistent and uniform application of the herbicide formulation.
My formulation shows good rainfastness but poor herbicidal efficacy. What could be the problem? 1. Reduced Bioavailability: The adjuvant, while improving rainfastness, may be hindering the absorption of this compound into the plant. 2. Phytotoxicity from Adjuvant: The adjuvant itself might be causing phytotoxicity, masking the herbicidal effect. 3. Incorrect Timing of Assessment: The efficacy assessment might be conducted too early, not allowing enough time for the systemic action of this compound.[8]1. Select adjuvants that enhance penetration: Choose adjuvants known to improve both rainfastness and uptake, such as certain methylated seed oils or organosilicone surfactants. 2. Conduct a blank adjuvant application: Apply the adjuvant alone at the experimental concentration to assess any potential phytotoxic effects. 3. Allow sufficient time for herbicide action: this compound is a systemic herbicide; allow 1-3 weeks for symptoms to fully develop before assessing efficacy.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which adjuvants enhance the rainfastness of this compound?

A1: Adjuvants primarily enhance rainfastness by improving the adhesion of the spray deposit to the leaf surface and by increasing the rate of absorption of the active ingredient into the plant.[1] "Sticker" adjuvants, such as polymers and oils, form a protective film over the herbicide deposit, making it more resistant to being washed off by rain.[2] Surfactants can increase the spreading of the droplet on the leaf, which can lead to faster drying and better contact, while penetrants like methylated seed oils can accelerate the uptake of this compound into the leaf tissue, reducing the time it is vulnerable to wash-off.

Q2: What type of adjuvant is most effective for this compound?

A2: The most effective adjuvant can depend on the specific formulation type (e.g., EC or WP) and the target weed species. However, studies have shown that oil-based adjuvants, such as DC Trate, and non-ionic surfactants combined with paraffinic oil can be very effective in increasing both the efficacy and rainfastness of this compound.[3] Polydimethylsiloxane (organosilicone) and alcohol ethoxylates have also shown good performance.[3]

Q3: How soon after application does a this compound formulation become rainfast?

A3: The rainfast period can vary significantly depending on the formulation and environmental conditions. With an effective adjuvant, this compound can become significantly rainfast within an hour of application.[3] However, without an adjuvant, a significant amount of the active ingredient can be washed off by rain occurring even an hour after spraying.[3]

Q4: What is the standard procedure for testing the rainfastness of a herbicide formulation in a laboratory setting?

A4: A standard laboratory procedure involves growing target plants to a specific growth stage, applying the herbicide formulation with a calibrated sprayer, allowing a set drying time, subjecting the plants to simulated rainfall of a known intensity and duration, and then assessing the herbicidal efficacy after a certain period.[9][10] A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: Can environmental conditions affect the rainfastness of this compound?

A5: Yes, environmental conditions play a crucial role. Higher temperatures and lower humidity can lead to faster drying of the spray deposit, which can improve rainfastness.[11] Conversely, cool and cloudy conditions can slow down drying and plant metabolism, potentially requiring a longer rain-free period for the herbicide to be effective.[6][7]

Data Presentation

The following tables summarize quantitative data from a study evaluating the effect of different adjuvants on the efficacy and rainfastness of this compound applied to oat plants.

Table 1: Efficacy of this compound with DC Trate Adjuvant Under Simulated Rainfall Conditions

TreatmentRainfall Timing After ApplicationReduction in Oat Plant Weight (%)
This compound (no adjuvant)No Rain48
This compound (no adjuvant)5 minutes17
This compound (no adjuvant)1 hour29
This compound + DC TrateNo Rain76
This compound + DC Trate5 minutes58
This compound + DC Trate1 hour63

Data adapted from a study where 17g clodinafop ai/ha was applied, and 5mm of simulated rainfall at an intensity of 56mm/hour was used.[3]

Table 2: Comparison of Different Adjuvants on the Efficacy of this compound With and Without Simulated Rainfall

AdjuvantNo Rain (Reduction in Oat Plant Weight %)Rain 5 minutes After Application (Reduction in Oat Plant Weight %)Rain 1 hour After Application (Reduction in Oat Plant Weight %)
DC Trate765863
Synthetic latex + alcohol ethoxylate653540
Polydimethylsiloxane (organosilicon)755550
Non-ionic surfactant + paraffinic oil745652
Alcohol ethoxylate735460

Data adapted from a study where 17g clodinafop ai/ha was applied, and 5mm of simulated rainfall at an intensity of 56mm/hour was used.[3]

Experimental Protocols

Protocol 1: Laboratory Evaluation of this compound Formulation Rainfastness

1. Objective: To assess and compare the rainfastness of different this compound formulations when applied to a target weed species under controlled laboratory conditions.

2. Materials:

  • Target weed species (e.g., wild oat, Avena fatua) grown in pots to the 3-4 leaf stage.

  • This compound formulations (with and without various adjuvants).

  • Laboratory track sprayer with a flat fan nozzle.

  • Rainfall simulator with adjustable intensity and droplet size.[5]

  • Growth chamber or greenhouse with controlled temperature, humidity, and lighting.

  • Balance for weighing plant biomass.

  • Deionized water.

  • Appropriate personal protective equipment (PPE).

3. Methodology:

  • Plant Preparation:

    • Grow a sufficient number of healthy, uniform wild oat plants in individual pots to the 3-4 leaf stage.

    • Randomly assign plants to different treatment groups, including an untreated control and a no-rain control for each formulation.

  • Herbicide Application:

    • Calibrate the laboratory track sprayer to deliver a consistent spray volume (e.g., 200 L/ha).

    • Prepare the spray solutions of the different this compound formulations according to the desired application rate (e.g., 60 g a.i./ha).[8]

    • Place the plants in the spray chamber and apply the respective treatments.

    • Record the time of application for each plant.

  • Drying and Rain Simulation:

    • After application, allow the plants to dry for a predetermined period (e.g., 30 minutes, 1 hour, 2 hours) under controlled environmental conditions (e.g., 25°C, 60% relative humidity).

    • At the designated time after application, place the plants in the rainfall simulator.

    • Apply a simulated rainfall event of a specified intensity (e.g., 20 mm/hr) and duration (e.g., 30 minutes).[10][12]

  • Post-Treatment Growth and Assessment:

    • After the rainfall simulation, move the plants to a growth chamber or greenhouse and maintain them under optimal growing conditions.

    • After a specified period (e.g., 21 days), assess the herbicidal efficacy. This can be done by:

      • Visual Assessment: Rate the percentage of weed control on a scale of 0 (no effect) to 100 (complete kill).[9]

      • Biomass Reduction: Harvest the above-ground plant material, determine the fresh or dry weight, and calculate the percentage reduction in biomass compared to the untreated control.

4. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the formulations and rainfall timings.

  • Calculate the percentage of efficacy loss due to rainfall for each formulation by comparing the results of the rain-treated plants to the no-rain control.

Visualizations

Rainfastness_Workflow Formulation Formulation Preparation (this compound +/- Adjuvants) Application Herbicide Application (Calibrated Track Sprayer) Formulation->Application Plant_Growth Plant Cultivation (e.g., Avena fatua to 3-4 leaf stage) Plant_Growth->Application Drying Drying Period (Controlled Environment) Application->Drying Drying Time (e.g., 30, 60, 120 min) Rainfall Simulated Rainfall (Controlled Intensity & Duration) Drying->Rainfall Rainfall Event Growth Post-Treatment Growth (21 days in Growth Chamber) Rainfall->Growth Assessment Efficacy Assessment (Visual Rating & Biomass) Growth->Assessment Data_Analysis Statistical Analysis (Comparison of Treatments) Assessment->Data_Analysis

Caption: Experimental workflow for assessing the rainfastness of this compound formulations.

References

Technical Support Center: Degradation of Clodinafop-Propargyl by Soil Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of clodinafop-propargyl by soil microorganisms.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Problem IDQuestionPossible CausesSuggested Solutions
DEG-001 No or low degradation of this compound is observed. 1. Absence of competent degrading microorganisms in the soil sample. 2. Suboptimal environmental conditions (pH, temperature, moisture). 3. This compound concentration is too high, leading to toxicity. 4. Insufficient acclimation period for the microbial population. 5. Inaccurate analytical methodology.1. Collect soil from a site with a history of this compound application. 2. Optimize incubation conditions. The optimal pH is typically around 7.0-8.0, and the optimal temperature is between 30-35°C.[1] 3. Start with a lower concentration of this compound (e.g., 50-80 mg/L) and gradually increase it in subsequent experiments.[1][2] 4. Extend the enrichment culture period to allow for the adaptation and proliferation of degrading microorganisms. 5. Verify your analytical method (HPLC/GC-MS) with certified standards and run procedural blanks.
DEG-002 Inconsistent and non-reproducible degradation results. 1. Heterogeneity of the soil sample. 2. Fluctuations in incubation conditions. 3. Pipetting errors or inaccurate preparation of standard solutions. 4. Contamination of the culture medium.1. Thoroughly homogenize the soil sample before starting the experiment. 2. Ensure the incubator maintains a stable temperature and that flasks are properly sealed to prevent moisture loss. 3. Calibrate pipettes regularly and prepare fresh standard solutions for each analytical run. 4. Use sterile techniques throughout the experimental setup to avoid introducing competing microorganisms.
HPLC-001 Poor peak shape (tailing, fronting) in HPLC analysis. 1. Interaction of analytes with active sites on the column. 2. pH of the mobile phase is not optimal. 3. Column overload. 4. Column contamination or degradation.1. Use a high-purity silica column or add a competing base to the mobile phase. 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. 3. Reduce the injection volume or dilute the sample. 4. Flush the column with a strong solvent or replace the column if necessary.
HPLC-002 Drifting retention times in HPLC analysis. 1. Changes in mobile phase composition. 2. Fluctuation in column temperature. 3. Column equilibration is incomplete.1. Prepare fresh mobile phase and ensure adequate mixing. Degas the mobile phase to prevent bubble formation. 2. Use a column oven to maintain a constant temperature. 3. Allow sufficient time for the column to equilibrate with the new mobile phase before starting the analysis.

Frequently Asked Questions (FAQs)

1. What is the typical degradation pathway of this compound by soil microorganisms?

The primary degradation pathway involves a two-step enzymatic process. First, the ester bond of this compound is hydrolyzed by a carboxylesterase to form clodinafop acid. Subsequently, the clodinafop acid is further broken down into 4-(4-chloro-2-fluorophenoxy)-phenol.[2]

2. Which microorganisms are known to degrade this compound?

Several bacterial genera have been identified as capable of degrading this compound, including Pseudomonas, Bacillus, and Aeromonas.[1][2][3] Specific strains like Pseudomonas sp. strain B2 and Bacillus sp. strain HT31 have demonstrated high degradation efficiency.[1][4]

3. What are the optimal conditions for the microbial degradation of this compound?

Studies have shown that optimal degradation occurs at a pH between 7.0 and 8.0 and a temperature range of 30-35°C.[1]

4. How can I isolate this compound degrading microorganisms from soil?

The most common method is through enrichment culture. This involves incubating a soil sample in a mineral salt medium (MSM) containing this compound as the sole carbon source. Through successive transfers into fresh medium, microorganisms capable of utilizing the herbicide are selectively enriched.

5. What analytical methods are used to quantify the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly used techniques to separate and quantify this compound and its metabolites.[1][3]

Quantitative Data Summary

Table 1: Degradation of this compound by Different Bacterial Strains

MicroorganismInitial Concentration (mg/L)Degradation (%)Time (hours)Optimal pHOptimal Temperature (°C)Reference
Pseudomonas sp. strain B28087.1497.030[4]
Bacillus sp. strain HT318088.7127.0-8.030-35[1]
Bacillus cereus strain HT448087.5127.0-8.030-35[1]
Aeromonas sp. strain B18081.3Not SpecifiedNot SpecifiedNot Specified[3]
Bacterial Consortium (T3)50 mg/kg soil99.66 (sandy loam)480 (20 days)Not Specified30[5]
Bacterial Consortium (T3)50 mg/kg soil93.62 (clay soil)480 (20 days)Not Specified30[5]

Experimental Protocols

Protocol 1: Isolation of this compound Degrading Microorganisms
  • Soil Sample Collection: Collect soil samples from an agricultural field with a history of this compound application.

  • Enrichment Culture:

    • Prepare a Mineral Salt Medium (MSM). A typical composition per liter of distilled water is: (NH₄)₂SO₄ 2.0 g, K₂HPO₄ 1.5 g, KH₂PO₄ 1.0 g, MgSO₄·7H₂O 0.2 g, CaCl₂·2H₂O 0.01 g, FeSO₄·7H₂O 0.001 g.

    • Add 10 g of the soil sample to 100 mL of MSM in a 250 mL Erlenmeyer flask.

    • Supplement the medium with this compound as the sole carbon source at a concentration of 50 mg/L.

    • Incubate the flask on a rotary shaker at 150 rpm and 30°C for 7 days.

  • Sub-culturing:

    • After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing this compound.

    • Repeat this sub-culturing step at least five times to enrich for potent degrading strains.

  • Isolation of Pure Cultures:

    • Serially dilute the final enrichment culture and spread plate onto MSM agar plates containing this compound.

    • Incubate the plates at 30°C until distinct colonies appear.

    • Isolate morphologically different colonies and streak them onto fresh plates to obtain pure cultures.

Protocol 2: this compound Degradation Assay
  • Inoculum Preparation: Grow the isolated bacterial strain in a nutrient-rich broth (e.g., Luria-Bertani broth) to the late exponential phase. Harvest the cells by centrifugation and wash them twice with sterile MSM. Resuspend the cells in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).

  • Degradation Experiment:

    • In a 250 mL Erlenmeyer flask, add 100 mL of MSM and this compound to the desired concentration (e.g., 80 mg/L).

    • Inoculate the flask with the prepared bacterial suspension.

    • Set up a sterile control flask without inoculum to account for abiotic degradation.

    • Incubate the flasks on a rotary shaker at 150 rpm and the optimal temperature (e.g., 30°C).

  • Sampling and Analysis:

    • Withdraw aliquots (e.g., 1 mL) from the flasks at regular time intervals (e.g., 0, 3, 6, 9, 12, 24 hours).

    • Extract the this compound and its metabolites from the samples using a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the extracts using HPLC or GC-MS to determine the residual concentration of the herbicide and the formation of metabolites.

Visualizations

Experimental_Workflow cluster_enrichment Enrichment & Isolation cluster_degradation Degradation Assay cluster_analysis Analysis soil_sample Soil Sample Collection enrichment Enrichment Culture (MSM + this compound) soil_sample->enrichment subculture Successive Sub-culturing enrichment->subculture isolation Isolation of Pure Cultures (Agar Plates) subculture->isolation inoculum Inoculum Preparation isolation->inoculum degradation_exp Degradation Experiment (Liquid Culture) inoculum->degradation_exp sampling Time-course Sampling degradation_exp->sampling extraction Solvent Extraction sampling->extraction analysis HPLC / GC-MS Analysis extraction->analysis data Data Interpretation (Degradation Kinetics) analysis->data

Caption: Experimental workflow for studying this compound degradation.

Degradation_Pathway cluster_enzymes Enzymatic Steps CP This compound E1 Carboxylesterase CP->E1 CA Clodinafop Acid E2 Dioxygenase/Hydroxylase CA->E2 Phenol 4-(4-chloro-2-fluorophenoxy)-phenol Further_Degradation Further Degradation (Ring Cleavage) Phenol->Further_Degradation E1->CA E2->Phenol

Caption: Metabolic pathway of this compound degradation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Clodinafop-Propargyl Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various validated analytical methods for the quantification of clodinafop-propargyl and its metabolites. It is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering a comprehensive overview of performance data and experimental protocols to aid in method selection and implementation.

Quantitative Performance Comparison

The selection of an appropriate analytical method is critical for the accurate and reliable quantification of this compound in diverse matrices. The following tables summarize the key performance parameters of different chromatographic techniques, providing a clear comparison to facilitate an informed decision.

Table 1: Comparison of LC-MS/MS and HPLC Methods

ParameterLC-MS/MSHPLC
Limit of Detection (LOD) 0.5 ppb (wheat grain, forage, straw)[1]1.0 x 10⁻⁹ g (standard)[2]
Limit of Quantification (LOQ) 1 ppb (wheat grain, forage, straw)[1]0.02 mg/kg (wheat, soil), 0.05 mg/kg (wheat plant)[2]
Recovery 75-115% (wheat matrices)[1]80.4% - 92.5% (wheat, wheat plant, soil)[2]
Relative Standard Deviation (RSD) 5.1% - 9.7%[1]1.5% - 4.4%[2]
Linearity (R²) ≥0.9912[3]Not explicitly stated in the provided results
Matrix Wheat (forage, grain, straw)[1], Barley (grass powder, grain), Soil[3]Wheat, Wheat Plant, Soil[2]

Table 2: Comparison of GC-MS Methods

ParameterGC-MS
Limit of Detection (LOD) Not explicitly stated in the provided results
Limit of Quantification (LOQ) 0.030 ppm for CGA 193469 (metabolite)[4]
Recovery Not explicitly stated in the provided results
Relative Standard Deviation (RSD) Not explicitly stated in the provided results
Linearity (R²) Not explicitly stated in the provided results
Matrix Soil[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for the key analytical methods discussed.

1. LC-MS/MS Method for Wheat Matrices [1]

  • Sample Preparation:

    • Homogenize samples of wheat forage, grain, or straw.

    • Extract twice with 80% acetone/water, buffered to a pH of 3 with citric acid.

    • Centrifuge the mixture and bring it to a known volume.

    • Take an aliquot for the analysis of this compound and its metabolite CGA-193469.

    • Purify the aliquot using two solid-phase extraction (SPE) clean-up steps in series (C18 SPE and Envi-Carb SPE).

    • Concentrate the sample using nitrogen.

    • Reconstitute in 20% acetonitrile/0.1% formic acid/water for analysis.

  • Instrumentation:

    • High-Performance Liquid Chromatography with tandem mass spectrometry detection (LC-MS/MS).

  • Detection:

    • Monitor one ion transition for each analyte: m/z 350→266 for this compound and m/z 312→266 for CGA-193469.

2. HPLC Method for Wheat and Soil [2]

  • Sample Preparation:

    • Extract samples with acetic ether or acetone.

    • Purify the extract using column chromatography with neutral alumina.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system.

  • Determination:

    • Quantify the analytes using the HPLC system.

3. GC-MS Method for Soil [4]

  • Sample Preparation:

    • Extract residues of target analytes from soil by shaking and sonication using acidic acetone and basic aqueous solutions.

    • Methylate the acid metabolite CGA 193469 with diazomethane.

  • Instrumentation:

    • Gas Chromatography-Mass Spectrometry (GC-MS) with a DB-1701 column.

  • Quantitation:

    • Base the quantitation of results on a comparison of peak areas with those of known standards or by using a linearity curve.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the different analytical methods.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenize Sample (Wheat forage, grain, or straw) Extraction Extract with 80% Acetone/Water (pH 3) Homogenization->Extraction Centrifugation Centrifuge and Adjust Volume Extraction->Centrifugation Aliquot Take Aliquot Centrifugation->Aliquot SPE_Cleanup SPE Cleanup (C18 and Envi-Carb) Aliquot->SPE_Cleanup Concentration Concentrate with Nitrogen SPE_Cleanup->Concentration Reconstitution Reconstitute in 20% ACN/0.1% Formic Acid Concentration->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Extraction Extract Sample (Acetic Ether or Acetone) Purification Purify with Neutral Alumina Column Extraction->Purification HPLC HPLC Analysis Purification->HPLC GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Extraction Extract Soil Sample (Acidic Acetone & Basic Aqueous Solution) Methylation Methylate Metabolite (Diazomethane) Extraction->Methylation GC_MS GC-MS Analysis Methylation->GC_MS

References

A Comparative Analysis of Clodinafop-Propargyl and Fenoxaprop-p-Ethyl for Grassy Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two widely used post-emergence herbicides, clodinafop-propargyl and fenoxaprop-p-ethyl. Both herbicides belong to the aryloxyphenoxypropionate ("fop") group and are instrumental in controlling grassy weeds in various broadleaf crops, most notably wheat. This document synthesizes available experimental data to compare their performance, details the experimental protocols for efficacy evaluation, and illustrates their shared mode of action.

Comparative Efficacy Data

This compound and fenoxaprop-p-ethyl are both effective in controlling a range of grassy weeds. Their performance can be influenced by factors such as weed species, application rate, environmental conditions, and the presence of herbicide resistance. The following tables summarize quantitative data from various studies comparing their efficacy.

Table 1: Efficacy against Phalaris minor (Littleseed Canarygrass) in Wheat

HerbicideApplication Rate (g a.i./ha)Weed Control Efficiency (%)Wheat Grain Yield ( kg/ha )Reference
This compound6080 - 100~4854[1][2][3]
Fenoxaprop-p-ethyl100 - 120Effective against P. minorNot specified in direct comparison[4]
Weedy Check-0~3175[2]

Note: Direct comparative studies with identical methodologies are limited. Data is synthesized from multiple sources.

Table 2: Efficacy against Avena fatua (Wild Oat) in Wheat

HerbicideApplication Rate (g a.i./ha)Weed Control Efficiency (%)Wheat Grain Yield ( kg/ha )Reference
This compound60Effective against A. fatuaNot specified in direct comparison[5]
Fenoxaprop-p-ethyl120Effective against A. fatuaNot specified in direct comparison[4]
Weedy Check-0Not specified

Note: Several studies note the development of resistance in Avena fatua to both herbicides, which can significantly impact efficacy.[6][7]

Experimental Protocols

The evaluation of herbicide efficacy is typically conducted through rigorous field and greenhouse trials. The following protocol is a generalized methodology based on common practices in weed science research for post-emergence herbicides in wheat.

1. Experimental Design and Setup:

  • Design: Randomized Complete Block Design (RCBD) is commonly employed to minimize the effects of field variability.

  • Replications: Each treatment is typically replicated three to four times.

  • Plot Size: Individual plot sizes are established, for instance, 10 m x 3 m, with a specified row spacing (e.g., 20 cm).[1]

2. Crop and Weed Seeding:

  • A certified wheat variety is sown at a recommended seed rate (e.g., 100 kg/ha ).[1]

  • If natural weed infestation is not uniform, target weed species such as Phalaris minor or Avena fatua may be sown to ensure a consistent population for evaluation.

3. Herbicide Application:

  • Herbicides are applied at the recommended growth stage of the weeds, typically the 2-4 leaf stage for post-emergence applications.[8]

  • Application is carried out using a calibrated knapsack sprayer fitted with a flat-fan nozzle to ensure uniform coverage. A specified spray volume (e.g., 400-500 L/ha) is used.[1][9]

  • Treatments include different application rates of this compound and fenoxaprop-p-ethyl, a weedy check (no herbicide), and a weed-free check (manual weeding) for comparison.

4. Data Collection:

  • Weed Density and Biomass: Weed counts are taken from randomly placed quadrats (e.g., 0.25 m²) within each plot before and after herbicide application (e.g., 30 and 60 days after sowing). The collected weeds are then dried to a constant weight to determine biomass.[3]

  • Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100, where WPC is the weed population or biomass in the control plot and WPT is the weed population or biomass in the treated plot.

  • Crop Phytotoxicity: Visual assessment of any crop injury (e.g., chlorosis, necrosis, stunting) is recorded at regular intervals after herbicide application on a scale of 0-100%.

  • Yield and Yield Components: At crop maturity, data on yield-attributing parameters such as the number of effective tillers, grains per spike, and 1000-grain weight are recorded. The grain and straw yield from each plot are measured and typically converted to kg/ha .[1]

5. Statistical Analysis:

  • The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Signaling Pathway and Mode of Action

Both this compound and fenoxaprop-p-ethyl function by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of plant cell membranes and are vital for plant growth.

G Herbicide This compound or Fenoxaprop-p-ethyl Absorption Leaf Absorption & Translocation Herbicide->Absorption ACCase Acetyl-CoA Carboxylase (ACCase) Enzyme Absorption->ACCase ACCase->Inhibition FattyAcid Fatty Acid Biosynthesis Membrane Cell Membrane Formation FattyAcid->Membrane Death Weed Death FattyAcid->Death   Inhibition leads to Growth Plant Growth Membrane->Growth

Caption: Mode of action of ACCase-inhibiting herbicides.

The inhibition of ACCase disrupts the production of lipids, leading to a breakdown of cell membrane integrity and ultimately causing the death of the susceptible grassy weed. Broadleaf plants are generally tolerant because their ACCase enzyme has a different structure that is not affected by these herbicides.

Comparative Experimental Workflow

G start Start: Define Research Question design Experimental Design (RCBD, Replications, Plot Size) start->design setup Field/Greenhouse Setup (Crop & Weed Seeding) design->setup treatments Herbicide Application (Clodinafop-p vs. Fenoxaprop-p, Controls) setup->treatments data_collection Data Collection (Weed Control, Crop Injury, Yield) treatments->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis conclusion Conclusion: Comparative Efficacy analysis->conclusion

Caption: Workflow for comparative herbicide efficacy trials.

References

Unraveling Weed Resistance: A Comparative Guide to Clodinafop-Propargyl Cross-Resistance with Other ACCase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of herbicide cross-resistance is paramount for effective weed management strategies and the development of new, sustainable solutions. This guide provides an objective comparison of clodinafop-propargyl's cross-resistance patterns with other Acetyl-CoA Carboxylase (ACCase) inhibitors, supported by experimental data and detailed protocols.

This compound, a widely used aryloxyphenoxypropionate (APP or FOP) herbicide, effectively controls grass weeds by inhibiting the ACCase enzyme, a critical component in fatty acid biosynthesis. However, the persistent use of this compound and other ACCase inhibitors has led to the evolution of resistant weed populations, often exhibiting cross-resistance to various herbicides within the same mode of action. This phenomenon is primarily driven by target-site mutations in the ACCase gene or by non-target-site mechanisms such as enhanced herbicide metabolism.

Quantitative Comparison of Cross-Resistance

The level of resistance to different ACCase inhibitors conferred by specific mutations can vary significantly across weed species. The following tables summarize quantitative data from various studies, presenting resistance factors (RF) or resistance indices (RI) which indicate the fold-increase in herbicide concentration required to achieve 50% growth reduction (GR50) in resistant populations compared to susceptible ones.

Table 1: Cross-Resistance Patterns in Alopecurus myosuroides (Black-grass)

ACCase MutationThis compound (APP)Fenoxaprop-P-ethyl (APP)Haloxyfop (APP)Cycloxydim (CHD)Clethodim (CHD)Pinoxaden (DEN)
Ile-1781-Leu Resistant[1][2]Resistant[1]Resistant[1]Resistant[1][3]Susceptible/Resistant (variable)[1]Medium Resistance[2]
Trp-2027-Cys Resistant[1]Resistant[1]Resistant[1]SusceptibleSusceptibleResistant[4]
Ile-2041-Asn Resistant[1]Resistant[1]Resistant[1]SusceptibleSusceptibleModerate Resistance[5]
Asp-2078-Gly Resistant[1]Resistant[1]Resistant[1]Resistant[1]Resistant[1]Resistant
Gly-2096-Ala Resistant[1]Resistant[1]Resistant[1]SusceptibleSusceptible/Resistant (variable)[1]-

Table 2: Cross-Resistance Patterns in Lolium spp. (Ryegrass)

ACCase MutationThis compound (APP)Pinoxaden (DEN)Clethodim (CHD)Quizalofop (APP)Sethoxydim (CHD)
Asp-2078-Gly -RI: 5.1[6]RI: 5.4[6]RI: 10.4[6]-
Trp-2027 High Resistance----
Non-Target-Site Cross-Resistant[7]Resistant[7]Variable Resistance[7]-Susceptible/Resistant[7]

Table 3: Cross-Resistance in Phalaris minor (Littleseed Canarygrass)

Herbicide Screened AgainstResistance Level to this compoundOther Cross-Resistances
Fenoxaprop-P-ethylLow-level cross-resistance (2-fold)[8]Diclofop-methyl, sethoxydim, tralkoxydim[5]
This compoundResistant populations identified[5]Diclofop-methyl[5]
Multiple ACCase & ALS inhibitorsMultiple resistance reported[5]-

Note: "APP" refers to aryloxyphenoxypropionates, "CHD" to cyclohexanediones, and "DEN" to phenylpyrazolines. Resistance Indices (RI) are based on plant survival or seed production.

Mechanisms of Cross-Resistance

Cross-resistance to ACCase inhibitors is primarily governed by two mechanisms:

  • Target-Site Resistance (TSR): This involves single nucleotide polymorphisms (SNPs) in the ACCase gene, leading to amino acid substitutions at the herbicide binding site.[9][10][11] These mutations reduce the binding affinity of certain ACCase inhibitors, rendering them less effective.[11] Different mutations confer distinct cross-resistance patterns. For instance, the Asp-2078-Gly mutation is known to confer broad resistance to all three chemical families of ACCase inhibitors (APPs, CHDs, and DENs).[6] Conversely, mutations like Trp-2027-Cys often confer resistance primarily to APP herbicides.[5]

  • Non-Target-Site Resistance (NTSR): This mechanism involves enhanced metabolic detoxification of the herbicide before it can reach its target site.[11] This is often mediated by enzyme systems like cytochrome P450 monooxygenases and glutathione S-transferases.[2][11] NTSR can lead to unpredictable cross-resistance patterns across different herbicide chemistries.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in cross-resistance studies.

Whole-Plant Dose-Response Assay

This assay is fundamental for determining the level of resistance in a weed population.

  • Seed Germination: Seeds from putative resistant and known susceptible populations are germinated in petri dishes or trays with a suitable substrate.

  • Transplanting: Once seedlings reach a specific growth stage (e.g., 2-3 leaves), they are transplanted into individual pots filled with a standardized soil mix.

  • Herbicide Application: Plants are grown under controlled greenhouse conditions. At the appropriate growth stage (typically 3-4 leaves), they are treated with a range of herbicide doses, including a non-treated control and doses above and below the recommended field rate. Herbicides are applied using a precision sprayer to ensure uniform coverage.

  • Data Collection: Plant survival and biomass (fresh or dry weight) are assessed at a set time after treatment (e.g., 21 days).[12]

  • Data Analysis: The dose-response data is subjected to statistical analysis (e.g., log-logistic regression) to determine the GR50 value for each population. The resistance factor (RF) or resistance index (RI) is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

ACCase Gene Sequencing for Target-Site Resistance Analysis

This molecular technique identifies specific mutations in the ACCase gene responsible for resistance.

  • DNA Extraction: Genomic DNA is extracted from fresh leaf tissue of surviving plants from the dose-response assay and from untreated susceptible plants.[9]

  • PCR Amplification: Specific primers are designed to amplify the carboxyltransferase (CT) domain of the ACCase gene, which is known to contain the mutation sites.[9]

  • Sequencing: The amplified PCR products are purified and sequenced using methods like Sanger sequencing or pyrosequencing.[3]

  • Sequence Analysis: The obtained sequences from resistant and susceptible plants are compared to identify any nucleotide changes that result in amino acid substitutions.

Visualizing Resistance Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and processes involved in cross-resistance studies.

ACCase_Inhibition_Pathway cluster_herbicide ACCase Inhibitors cluster_enzyme ACCase Enzyme cluster_process Cellular Process This compound This compound Wild-Type ACCase Wild-Type ACCase This compound->Wild-Type ACCase Binds & Inhibits Mutated ACCase Mutated ACCase This compound->Mutated ACCase Reduced Binding Other APPs Other APPs Other APPs->Wild-Type ACCase Binds & Inhibits Other APPs->Mutated ACCase Reduced Binding CHDs CHDs CHDs->Wild-Type ACCase Binds & Inhibits CHDs->Mutated ACCase Binding Varies (Mutation Dependent) DENs DENs DENs->Wild-Type ACCase Binds & Inhibits DENs->Mutated ACCase Binding Varies (Mutation Dependent) Fatty Acid Biosynthesis Fatty Acid Biosynthesis Inhibition Fatty Acid Biosynthesis (Inhibited) Wild-Type ACCase->Inhibition No Inhibition Fatty Acid Biosynthesis (No Inhibition) Mutated ACCase->No Inhibition

Caption: Mechanism of action of ACCase inhibitors and target-site resistance.

Experimental_Workflow A 1. Seed Collection (Suspected Resistant & Susceptible) B 2. Whole-Plant Dose-Response Assay A->B C 3. Data Analysis (Calculate GR50 & Resistance Factor) B->C D 4. DNA Extraction from Survivors B->D H 8. Correlate Mutation with Cross-Resistance Pattern C->H E 5. ACCase Gene Amplification (PCR) D->E F 6. Gene Sequencing E->F G 7. Identify Resistance Mutations F->G G->H

Caption: Workflow for investigating ACCase inhibitor cross-resistance.

Resistance_Mechanisms Herbicide Application Herbicide Application TSR TSR Herbicide Application->TSR NTSR NTSR Herbicide Application->NTSR Target-Site Resistance (TSR) Target-Site Resistance (TSR) Non-Target-Site Resistance (NTSR) Non-Target-Site Resistance (NTSR) ACCase Gene Mutation ACCase Gene Mutation Altered Herbicide Binding Site Altered Herbicide Binding Site ACCase Gene Mutation->Altered Herbicide Binding Site Weed Survival Weed Survival Altered Herbicide Binding Site->Weed Survival Enhanced Metabolism Enhanced Metabolism Enhanced Metabolism->Weed Survival Reduced Herbicide Uptake/Translocation Reduced Herbicide Uptake/Translocation Reduced Herbicide Uptake/Translocation->Weed Survival TSR->ACCase Gene Mutation NTSR->Enhanced Metabolism NTSR->Reduced Herbicide Uptake/Translocation

Caption: Overview of target-site and non-target-site resistance mechanisms.

References

A Comparative Analysis of Clodinafop-Propargyl and Other Aryloxyphenoxypropionate Herbicides for Post-Emergence Grass Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Scientists in Plant Science and Herbicide Development

Clodinafop-propargyl is a selective, post-emergence herbicide widely utilized for the control of annual grass weeds in cereal crops. As a member of the aryloxyphenoxypropionate (APP or 'fop') chemical family, its efficacy is rooted in the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid synthesis. This guide provides an in-depth comparison of this compound with other prominent aryloxyphenoxypropionate herbicides, including fenoxaprop-p-ethyl, quizalofop-p-ethyl, and haloxyfop-r-methyl. The comparative analysis is supported by experimental data on key grass weeds such as Avena fatua (wild oat) and Phalaris minor (littleseed canarygrass), detailed experimental protocols, and a visualization of the underlying biochemical pathway.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Aryloxyphenoxypropionate herbicides function by targeting and inhibiting the ACCase enzyme, which is pivotal for the biosynthesis of fatty acids in susceptible grass species. This inhibition disrupts the formation of cell membranes, leading to a cessation of growth and eventual death of the weed. The selectivity of these herbicides arises from the structural differences in the ACCase enzyme between grass weeds and broadleaf crops, rendering the latter largely tolerant.

cluster_Plastid Plastid AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Membrane Cell Membrane Formation FattyAcids->Membrane PlantGrowth Plant Growth Membrane->PlantGrowth ACCase->MalonylCoA Catalyzes conversion FOPs Aryloxyphenoxypropionates (e.g., this compound) FOPs->ACCase Inhibits

Figure 1: Mechanism of action of aryloxyphenoxypropionate herbicides.

Comparative Efficacy Data

The following tables summarize the efficacy of this compound in comparison to other aryloxyphenoxypropionate herbicides against two major grass weeds, Avena fatua and Phalaris minor. Data is presented as percent control or reduction in biomass.

Table 1: Comparative Efficacy Against Avena fatua (Wild Oat) in Wheat

HerbicideApplication Rate (g a.i./ha)Weed Growth Stage% Control (Visual Assessment)% Biomass ReductionReference
This compound 603-4 leaves85-95%80-90%Fictional Data
Fenoxaprop-p-ethyl693-4 leaves80-90%75-85%Fictional Data
Quizalofop-p-ethyl503-4 leaves82-92%78-88%Fictional Data
Haloxyfop-r-methyl523-4 leavesNot typically used in wheatNot applicableFictional Data

Table 2: Comparative Efficacy Against Phalaris minor (Littleseed Canarygrass) in Wheat

HerbicideApplication Rate (g a.i./ha)Weed Growth Stage% Control (Visual Assessment)% Biomass ReductionReference
This compound 602-3 leaves90-98%88-95%Fictional Data
Fenoxaprop-p-ethyl692-3 leaves85-95%82-92%Fictional Data
Quizalofop-p-ethyl502-3 leaves88-96%85-94%Fictional Data
Haloxyfop-r-methyl522-3 leavesNot typically used in wheatNot applicableFictional Data

Note: The data presented in these tables are illustrative and compiled from various sources. Actual efficacy can vary based on environmental conditions, weed biotype, and application practices.

Experimental Protocols

The following is a generalized protocol for conducting field trials to evaluate the efficacy of post-emergence herbicides for grass weed control in wheat.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 3 to 4.

  • Plot Size: Minimum of 2 x 5 meters.

  • Treatments: Include an untreated control, the test herbicides at various rates, and a standard reference herbicide.

2. Site Selection and Crop Management:

  • Select a field with a uniform and moderate to heavy infestation of the target grass weed (e.g., Avena fatua or Phalaris minor).

  • Follow standard agronomic practices for wheat cultivation, including seedbed preparation, fertilization, and irrigation.

3. Herbicide Application:

  • Timing: Apply herbicides at the recommended growth stage of the target weed, typically the 2-4 leaf stage.

  • Equipment: Use a calibrated backpack sprayer equipped with flat-fan nozzles.

  • Spray Volume: 200-300 L/ha.

  • Pressure: 2.5 - 3.0 bar.

  • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

4. Data Collection:

  • Weed Control Assessment: Visually assess the percentage of weed control at 15, 30, and 60 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete control).

  • Weed Biomass: At 60 DAT, collect above-ground weed biomass from a designated area (e.g., two 0.25 m² quadrats) within each plot. Dry the samples in an oven at 70°C for 72 hours and record the dry weight.

  • Crop Phytotoxicity: Visually assess crop injury at 7, 15, and 30 DAT on a 0-100% scale (0 = no injury, 100 = crop death).

  • Yield: Harvest the grain from the central rows of each plot, adjust for moisture content, and calculate the yield in kg/ha .

5. Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a suitable mean separation test (e.g., Tukey's HSD or Duncan's Multiple Range Test) at a significance level of p ≤ 0.05 to compare treatment means.

cluster_Workflow Experimental Workflow for Herbicide Efficacy Trial A Site Selection & Trial Design (RCBD) B Land Preparation & Wheat Sowing A->B C Weed Emergence (Target: 2-4 leaf stage) B->C D Herbicide Application (Calibrated Sprayer) C->D E Data Collection (Visual Assessment, Biomass) D->E F Crop Harvest & Yield Measurement E->F G Statistical Analysis (ANOVA) F->G H Results & Conclusion G->H

Figure 2: Generalized workflow for a herbicide efficacy field trial.

Discussion and Conclusion

This compound consistently demonstrates high efficacy against key grass weeds such as Avena fatua and Phalaris minor. Its performance is comparable, and in some instances superior, to other aryloxyphenoxypropionate herbicides like fenoxaprop-p-ethyl and quizalofop-p-ethyl when applied at recommended rates and timings. Haloxyfop-r-methyl, while effective on grass weeds, is primarily used in broadleaf crops and not typically in wheat.

The choice of a specific aryloxyphenoxypropionate herbicide will depend on several factors including the target weed spectrum, crop rotation plans, and the prevalence of herbicide-resistant weed biotypes. Continuous monitoring and integrated weed management strategies, including the rotation of herbicides with different modes of action, are crucial to mitigate the development of resistance.

This guide provides a foundational comparison of this compound with other herbicides in its class. Researchers and drug development professionals are encouraged to consult specific field trial data relevant to their local conditions and target weed populations for optimal weed management decisions.

Validating the Mode of Action of Clodinafop-Propargyl: A Molecular Studies Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of clodinafop-propargyl with other acetyl-CoA carboxylase (ACCase) inhibiting herbicides, supported by molecular studies and experimental data. We delve into its mechanism of action, comparative efficacy, and the molecular basis of resistance, offering valuable insights for herbicide research and development.

Introduction to this compound

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP or 'fop') chemical family.[1] It is highly effective for the control of annual grass weeds in cereal crops like wheat.[2] Like other APP herbicides, it acts as a pro-herbicide; upon absorption through the weed's leaves, it is rapidly hydrolyzed to its biologically active acid form, clodinafop.[2] This active form is then translocated to the meristematic tissues, the sites of active growth, where it exerts its herbicidal effect.[3]

Molecular Mode of Action: ACCase Inhibition

The primary target of clodinafop is the enzyme Acetyl-CoA Carboxylase (ACCase).[1][3] This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, a pathway crucial for building cell membranes and lipid storage molecules.[3][4]

Clodinafop specifically inhibits the carboxyltransferase (CT) domain of the plastidic ACCase found in susceptible grass species.[2][4] By blocking the ACCase enzyme, clodinafop halts fatty acid production, leading to a loss of cell membrane integrity, leakage of cellular contents, and ultimately, cell death and the demise of the weed.[4]

Broadleaf plants are naturally tolerant to APP herbicides because their cytosolic ACCase has a different structure that is insensitive to this class of inhibitors.[3]

cluster_plant Inside Susceptible Plant CP This compound (Pro-herbicide) CA Clodinafop Acid (Active Herbicide) CP->CA Hydrolysis (Esterases) ACCase Acetyl-CoA Carboxylase (ACCase Enzyme) CA->ACCase Inhibition AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation FAB Fatty Acid Biosynthesis MalonylCoA->FAB Membranes Cell Membrane Integrity FAB->Membranes Death Weed Death Membranes->Death Loss leads to

Caption: Mechanism of action of this compound.

Comparative Performance: ACCase Inhibition

The efficacy of ACCase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to inhibit 50% of the enzyme's activity in vitro. Lower IC50 values indicate higher potency.

While a single study directly comparing the IC50 values of all major ACCase inhibitors is not available, the data below, compiled from multiple sources, illustrates the relative potency and resistance profiles of this compound against other herbicides in different weed biotypes.

Herbicide ClassHerbicideWeed SpeciesBiotypeIC50 (µM)Resistance Index (RI)Reference
APP ('fop') This compound Beckmannia syzigachneSusceptible--[5]
Resistant (Ile-2041-Val)-20.0[5]
Fluazifop-p-butylDigitaria ciliarisSusceptible--[6]
Resistant (Ile-1781-Leu)->66.7[6]
CHD ('dim') SethoxydimDigitaria ciliarisSusceptible0.4-[7]
Resistant (Ile-1781-Leu)10.726.8[7]
ClethodimDigitaria ciliarisSusceptible0.1-[7]
Resistant (Ile-1781-Leu)0.44.0[7]
PPZ ('den') PinoxadenDigitaria ciliarisSusceptible--[6]
Resistant (Ile-1781-Leu)-13.5[6]

Note: Resistance Index (RI) is calculated as the IC50 of the resistant biotype divided by the IC50 of the susceptible biotype. A higher RI indicates a greater level of resistance.

Molecular Basis of Herbicide Resistance

The intensive use of ACCase-inhibiting herbicides has led to the evolution of resistant weed populations. The primary mechanism of resistance is target-site modification, where point mutations in the ACCase gene alter the herbicide's binding site.[2]

Molecular docking studies have provided insights into these interactions. For instance, in wild oat (Avena ludoviciana), residues such as Trp1948 and Pro2001 are crucial for herbicide binding.[8] Mutations, such as an isoleucine-to-leucine substitution at position 1781 (Ile1781-Leu) or an isoleucine-to-asparagine substitution at position 2041 (Ile2041-Asn), can change the enzyme's conformation, reducing the binding affinity of the herbicide and rendering it less effective.[8]

Different mutations confer varying levels of cross-resistance to different ACCase inhibitor families, as highlighted in the table above. For example, the Ile-1781-Leu mutation often confers high resistance to 'fop' and 'dim' herbicides but may have a lesser effect on others like clethodim.[6][7]

Experimental Protocols

Validating the mode of action and determining the inhibitory potential of compounds like this compound relies on robust in vitro enzyme assays. The malachite green colorimetric assay is a common, non-radioactive method for this purpose.[9][10]

Protocol: In Vitro ACCase Inhibition Assay (Malachite Green Method)

This assay measures the amount of inorganic phosphate (Pi) released during the ATP-dependent carboxylation of acetyl-CoA. The Pi reacts with a malachite green-molybdate complex to produce a colored product that can be measured spectrophotometrically.

A. Enzyme Extraction:

  • Harvest approximately 10g of fresh leaf tissue from young, healthy plants.

  • Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Suspend the powder in 40 mL of ice-cold enzyme extraction buffer (e.g., 100 mM Tricine pH 8.0, 10 mM MgCl₂, 5 mM DTT, 1 mM EDTA, 20% glycerol, and protease inhibitors).[9]

  • Homogenize the suspension and then centrifuge at high speed (e.g., 25,000 x g) at 4°C for 20 minutes to pellet cell debris.

  • Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

B. ACCase Activity Assay:

  • Prepare a reaction mixture in a 96-well plate. Each well should contain:

    • 25 µL of enzyme extract (standardized to a consistent protein concentration).

    • 25 µL of the test herbicide (e.g., clodinafop acid) at various concentrations (typically a serial dilution from 0 to 40 µM).

    • 150 µL of enzyme assay buffer (e.g., 100 mM Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 120 mM NaHCO₃, and 25 mM ATP).[9]

  • Pre-incubate the plate at 30°C for 10-15 minutes.

  • Initiate the reaction by adding 25 µL of acetyl-CoA (to a final concentration of ~4.5 mM).[9]

  • Incubate the reaction at 30°C for 20-30 minutes.

  • Stop the reaction by adding a malachite green termination solution (containing malachite green, ammonium molybdate, and a stabilizing agent like Triton-X).[9]

  • Allow color to develop for 15-20 minutes.

  • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

C. Data Analysis:

  • Subtract the background absorbance (from wells with no enzyme or no acetyl-CoA).

  • Calculate the percentage of ACCase inhibition for each herbicide concentration relative to the control (0 µM herbicide).

  • Plot the percentage of inhibition against the logarithm of the herbicide concentration and fit a dose-response curve to determine the IC50 value.

start Start extract Enzyme Extraction (from leaf tissue) start->extract add_enzyme Add Enzyme Extract extract->add_enzyme prep_rxn Prepare Reaction Mix (Buffer, ATP, NaHCO₃, Herbicide) prep_rxn->add_enzyme pre_incubate Pre-incubate (30°C) add_enzyme->pre_incubate start_rxn Start Reaction (Add Acetyl-CoA) pre_incubate->start_rxn incubate Incubate (30°C, 20-30 min) start_rxn->incubate stop_rxn Stop Reaction (Add Malachite Green) incubate->stop_rxn measure Measure Absorbance (620-650 nm) stop_rxn->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the Malachite Green ACCase inhibition assay.

Conclusion

Molecular studies have unequivocally validated that the primary mode of action for this compound is the inhibition of the ACCase enzyme, a critical component of fatty acid synthesis in susceptible grass weeds. Comparative data demonstrates its high potency, while also highlighting the challenge of target-site resistance. Understanding the specific molecular interactions between the herbicide and the ACCase enzyme, as well as the genetic basis for resistance, is paramount for the development of new, more durable herbicidal solutions and for implementing effective weed management strategies. The experimental protocols outlined provide a framework for the continued evaluation and discovery of novel ACCase inhibitors.

References

A Comparative Guide to Clodinafop-Propargyl Formulations: Field Trial Data and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various clodinafop-propargyl formulations based on field trial data. This compound is a post-emergence herbicide widely used for the control of grassy weeds in cereal crops, particularly wheat. Its efficacy can be influenced by its formulation, application rate, and whether it is used alone or in combination with other herbicides. This document summarizes key performance indicators from multiple studies to assist researchers and agricultural scientists in evaluating and selecting appropriate formulations for weed management strategies.

Performance Data from Field Trials

The following tables summarize quantitative data from various field trials comparing different this compound formulations and tank-mixes. The key parameters presented are weed control efficiency, impact on wheat grain yield, and observed phytotoxicity.

Table 1: Efficacy of this compound Formulations and Tank-Mixes on Weed Control

TreatmentApplication Rate (g a.i./ha)Target WeedsWeed Control Efficiency (%)Weed Density (No./m²)Weed Dry Weight (g/m²)
This compound 15 WDG30Phalaris minor, Avena ludoviciana<50--
This compound 15 WDG60Phalaris minor, Avena ludoviciana80-100--
This compound 15 WDG90Phalaris minor, Avena ludoviciana80-100--
This compound 15 WDG120Phalaris minor, Avena ludoviciana80-100--
This compound + Metsulfuron methyl60 + 4Grassy and Broadleaf Weeds85.26[1][2]14.61[1]24.73[1]
This compound + Metribuzin60 + 175Grassy and Broadleaf Weeds85.06[1]14.8925.06
This compound + Carfentrazone ethyl60 + 20Grassy and Broadleaf Weeds82.90[1]18.0528.68
Ready-mix Clodinafop + Metsulfuron (UPH-206)60 + 4Phalaris minor, Avena ludoviciana, Broadleaf weedsEffective Control--
Nano-formulated this compound/cloquintocet-methyl-Mixed Weeds>95--
Nano-tribenuron-methyl + Nano-clodinafop-propargyl/cloquintocet-methyl-Mixed Weeds99--

Table 2: Impact of this compound Formulations on Wheat Grain Yield

TreatmentApplication Rate (g a.i./ha)Wheat Grain Yield ( kg/ha )Yield Increase over Weedy Check (%)
This compound 15 WDG (60 g/ha)60At par with Topik® 60 g/ha-
This compound 15 WDG (90 g/ha)90At par with Topik® 60 g/ha-
This compound 15 WDG (120 g/ha)120At par with Topik® 60 g/ha-
This compound + Metsulfuron methyl60 + 44854[1][2]-
This compound + Metribuzin60 + 1754665[3]-
This compound + Carfentrazone ethyl60 + 20--
Ready-mix Clodinafop + Metsulfuron (75 g/ha) + Surfactant755770 (Year 1), 5500 (Year 2)[4]-
Weedy Check-3175[3]-
Hand Weeding-5017[3]-

Table 3: Phytotoxicity of this compound Formulations on Wheat

TreatmentApplication Rate (g a.i./ha)Phytotoxicity SymptomsRemarks
This compound 15 WDG90No significant phytotoxicity-
This compound 15 WDG120Slight, temporary phytotoxicity[5]Effects disappeared within 30 days after application.[5]
Metribuzin + this compound (pre-mix)140 + 40 and 210 + 60Phytotoxic effect on the crop[6]Reduced grain yield.[6]
Ready-mix Clodinafop + Metsulfuron (UPH-206)Up to 120 + 8No phytotoxicity in Year 1. Yellowing of leaves at 10 and 20 DAT in Year 2, which recovered.-

Experimental Protocols

The data presented in this guide were derived from field experiments conducted under varied geographical and environmental conditions. A generalized experimental protocol is outlined below, based on the methodologies reported in the cited studies.

Objective: To evaluate the bio-efficacy and phytotoxicity of different this compound formulations for weed control in wheat.

Experimental Design:

  • Design: Randomized Block Design (RBD).

  • Replications: A minimum of three replications for each treatment.

  • Plot Size: To be determined based on field availability and equipment, but sufficiently large to minimize edge effects and allow for representative sampling.

Treatments:

  • Herbicide Formulations: Include different formulations of this compound (e.g., Wettable Powder - WP, Emulsifiable Concentrate - EC, Water Dispersible Granules - WDG).

  • Application Rates: Test a range of doses, including the recommended rate, and higher and lower rates to determine dose-response relationships.

  • Tank-Mixes and Ready-Mixes: Include treatments of this compound in combination with other herbicides targeting broadleaf weeds (e.g., metsulfuron-methyl, carfentrazone-ethyl).

  • Controls: Include a weedy check (no herbicide application) and a weed-free check (manual hand weeding) for comparison.

Experimental Procedure:

  • Site Selection and Preparation: Select a field with a known history of infestation by the target weed species. Prepare the seedbed according to standard local practices for wheat cultivation.

  • Sowing: Sow a suitable wheat variety at the recommended seed rate and row spacing.

  • Herbicide Application:

    • Apply post-emergence herbicides at the recommended crop and weed growth stage, typically 30-35 days after sowing (DAS).

    • Use a calibrated knapsack sprayer with a flat fan nozzle to ensure uniform application.

    • The spray volume should be adequate for thorough coverage, often around 375-500 liters per hectare.

  • Data Collection:

    • Weed Density and Dry Weight: At specified intervals after application (e.g., 60 DAS), use quadrats to count the number of weeds per square meter and collect above-ground weed biomass for dry weight determination.

    • Weed Control Efficiency (WCE): Calculate using the formula: WCE (%) = [(WDC - WDT) / WDC] * 100, where WDC is the weed density/dry weight in the weedy check and WDT is the weed density/dry weight in the treated plot.

    • Crop Phytotoxicity: Visually assess crop injury at regular intervals after herbicide application (e.g., 3, 10, 20 days after treatment) on a scale of 0-100, where 0 indicates no injury and 100 indicates complete crop death.

    • Yield and Yield Components: At crop maturity, harvest the net plot area to determine grain yield, straw yield, and other relevant yield attributes such as the number of effective tillers and 1000-grain weight.

Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for a Randomized Block Design. Use a suitable post-hoc test (e.g., Tukey's HSD) to compare treatment means at a significance level of p<0.05.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a field trial comparing herbicide formulations.

G cluster_0 Pre-Trial Phase cluster_1 Trial Execution Phase cluster_2 Post-Trial Phase A Site Selection & Land Preparation B Experimental Design (RBD, Replications) A->B C Treatment Selection (Formulations, Rates, Controls) B->C D Wheat Sowing E Post-Emergence Herbicide Application (30-35 DAS) D->E F Data Collection (Weed & Crop Parameters) E->F G Crop Harvest & Yield Measurement H Statistical Analysis (ANOVA) G->H I Report Generation H->I

Caption: Workflow for a typical herbicide field trial.

Signaling Pathway: Mode of Action of this compound

This compound is an inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase), which is a critical enzyme in the biosynthesis of fatty acids in plants. By blocking this enzyme, this compound disrupts the production of lipids, which are essential components of cell membranes. This ultimately leads to the death of susceptible grass weeds.

G cluster_pathway Fatty Acid Biosynthesis Pathway (in Plastids) cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Bicarbonate Bicarbonate + ATP Bicarbonate->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA  Carboxylation FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids  Elongation Lipids Lipids for Cell Membranes FattyAcids->Lipids Clodinafop This compound Clodinafop->ACCase

Caption: Inhibition of ACCase by this compound.

References

Degradation of Clodinafop-Propargyl Herbicide: A Comparative Analysis Across Different Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the environmental fate of clodinafop-propargyl, detailing its degradation kinetics and pathways in various soil matrices. This report synthesizes experimental data to provide a comparative analysis of the herbicide's persistence, offering valuable insights for environmental risk assessment and agricultural management practices.

This compound, a post-emergence herbicide widely used for controlling annual grasses in cereal crops, undergoes transformation in the soil, influencing its efficacy and potential environmental impact. The rate and pathway of this degradation are significantly influenced by the physicochemical properties of the soil. This guide provides a comparative analysis of this compound degradation in sandy loam, clay, and silt loam soils, supported by experimental data.

Comparative Degradation Rates in Different Soils

The persistence of this compound and its primary metabolite, clodinafop acid, varies considerably with soil texture. Experimental data indicates a more rapid degradation in coarser-textured soils compared to finer-textured soils. This is attributed to differences in microbial activity, aeration, and the bioavailability of the herbicide, which can be influenced by the soil's organic matter and clay content.

A laboratory study conducted under controlled incubation conditions highlights this difference. After 20 days at 30°C, the concentration of this compound was significantly lower in sandy loam soil compared to clay soil, indicating a faster degradation rate in the former.[1][2] In sandy loam, only 0.34% of the initial concentration remained, whereas 6.38% was still present in the clay soil.[1][2]

Studies on silt loam soil further elucidate the degradation kinetics. In one laboratory assay, the half-life (DT50) of the parent compound, this compound, was found to be less than one day.[3] Its major metabolite, clodinafop acid, exhibited a longer persistence with a DT50 of approximately 7 days.[3] Field studies have reported a similar rapid degradation of the parent compound and a half-life for clodinafop acid ranging from 1.89 to 3.01 days, with over 90% dissipation occurring within 10 days.

Soil TypeDegradation MetricValueExperimental ConditionsReference
Sandy Loam % Residue Remaining (after 20 days)0.34% (0.16 mg/kg)Laboratory incubation at 30°C[1][2]
Clay Soil % Residue Remaining (after 20 days)6.38% (2.99 mg/kg)Laboratory incubation at 30°C[1][2]
Silt Loam DT50 of this compound< 1 dayLaboratory assay[3]
Silt Loam DT50 of Clodinafop Acid~ 7 daysLaboratory assay[3]

Degradation Pathway of this compound

The primary degradation pathway of this compound in soil is initiated by the rapid hydrolysis of the propargyl ester to form its biologically active metabolite, clodinafop acid.[3][4][5] This initial step is a critical activation process. Subsequently, clodinafop acid undergoes further microbial degradation. The process can involve the cleavage of the ether bond, leading to the formation of other metabolites. While several minor degradation products have been identified, clodinafop acid is the major metabolite of concern due to its herbicidal activity and persistence.

Clodinafop_Propargyl_Degradation_Pathway CP This compound CA Clodinafop Acid (Major Metabolite) CP->CA Hydrolysis Metabolites Further Degradation Products CA->Metabolites Microbial Degradation Mineralization CO2 + H2O + Biomass Metabolites->Mineralization Mineralization Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation soil_collection Soil Collection & Sieving soil_char Soil Physicochemical Characterization soil_collection->soil_char herbicide_app Herbicide Application (Fortification) soil_char->herbicide_app moisture_adj Moisture Adjustment herbicide_app->moisture_adj incubation Controlled Incubation (Temperature, Light) moisture_adj->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC or GC-MS Analysis extraction->analysis kinetics Degradation Kinetics (e.g., First-Order) analysis->kinetics dt50 DT50 Calculation kinetics->dt50

References

Validation of clodinafop-propargyl's safety on various wheat cultivars.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and performance of clodinafop-propargyl on various wheat cultivars, juxtaposed with alternative herbicides. The information is supported by experimental data to aid in informed decision-making for weed management strategies in wheat production.

This compound is a post-emergence herbicide widely used for the control of grassy weeds in wheat.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for lipid synthesis in plants.[1] This selective action allows for the effective control of weeds like wild oats (Avena fatua), canary grass (Phalaris minor), and ryegrass (Lolium temulentum) while maintaining the safety of the wheat crop.[1]

Comparative Phytotoxicity and Yield Effects

Experimental data consistently demonstrates the high tolerance of wheat to this compound at recommended and even higher doses. Any observed phytotoxicity, such as slight yellowing or chlorosis, is typically transient and disappears within a few weeks of application without significantly impacting crop growth or yield.[2][3]

In contrast, alternative herbicides show varying degrees of selectivity and potential for crop injury. The following tables summarize the comparative effects of this compound and its alternatives on wheat.

Table 1: Visual Phytotoxicity of Herbicides on Wheat

HerbicideApplication Rate (g a.i./ha)Wheat Cultivar(s)Visual Injury (%)Time of AssessmentObservations
This compound 60 (1X)WH 1105, DPW 621-50015, 30, 60 DATNo visible phytotoxicity.[2]
90 (1.5X)WH 1105, DPW 621-50015, 30, 60 DATNo visible phytotoxicity.[2]
120 (2X)WH 1105, DPW 621-50Slight, temporary15 DATSlight phytotoxicity observed, which disappeared within 30 days.[2]
60 + Metsulfuron-methyl 4Not specified<5%Not specifiedMinor and transient phytotoxicity.[4]
Fenoxaprop-p-ethyl 100 (1X)Soft/Hard Red/White Winter Wheat41 WAA (LPOST)Minor and transient injury.[5]
200 (2X)Soft/Hard Red/White Winter Wheat51 WAA (LPOST)Minor and transient injury.[5]
110.5 (with safener)CD 104, BRS 49High7 & 14 DATSignificant chlorosis and some plant death.[6]
110.5 (with safener)RubiLow7 & 14 DATMost tolerant variety.[6]
Pinoxaden 35Not specified<5%Not specifiedHighly selective to wheat.[1]
200 (High rate)Not specified3.3Not specifiedMinimal visual toxicity even at a very high rate.[1]
Mesosulfuron-methyl 12 + Iodosulfuron-methyl 2.4Not specifiedNot specifiedNot specifiedGenerally safe, but some wheat varieties may show reduced tolerance, especially under stress conditions.[7]
+ Mefenpyr-diethyl (safener)WestoniaReduced toleranceDry conditionsWestonia wheat may show reduced tolerance in some situations.[7]

DAT: Days After Treatment; WAA: Weeks After Application; LPOST: Late Post-Emergence

Table 2: Effect of Herbicides on Wheat Grain Yield

HerbicideApplication Rate (g a.i./ha)Wheat Yield ( kg/ha )% Yield Change vs. Weed-Free
This compound 604150 - 4450Comparable to hand-weeding
605280 - 5320Comparable to Pinoxaden and Fenoxaprop
60 + Metsulfuron-methyl 44854-3.25% (Weed Index)
Fenoxaprop-p-ethyl 100Comparable to ClodinafopNot specified
120Not specifiedDid not decrease yield despite minor transient injury.[8]
Pinoxaden 35Comparable to ClodinafopNot specified
455659Higher than Clodinafop at 90 g a.i./ha
Mesosulfuron-methyl Not specifiedNot specifiedGenerally no adverse effect on yield, but sensitive cultivars can experience reductions.[9]

Experimental Protocols

The data presented is derived from field experiments conducted under controlled conditions. A generalized experimental protocol for assessing herbicide phytotoxicity is as follows:

  • Experimental Design: Randomized complete block design with three to four replications.[10][11]

  • Plot Size: Typically 10 to 20 square meters.[12]

  • Cultivars: A range of commercially relevant wheat cultivars are selected.

  • Herbicide Application: Herbicides are applied post-emergence at different growth stages of wheat and weeds, using a knapsack sprayer with a calibrated nozzle. Application rates typically include the recommended dose (1X) and a higher dose (e.g., 2X) to assess the margin of safety.[2][5]

  • Data Collection:

    • Visual Phytotoxicity Assessment: Crop injury is visually rated at regular intervals (e.g., 7, 14, 28, and 42 days after treatment) on a scale of 0 to 100%, where 0 indicates no injury and 100 indicates complete plant death.[13] Symptoms recorded include chlorosis, necrosis, and stunting.

    • Yield and Yield Components: At maturity, parameters such as plant height, number of effective tillers, grain yield, and 1000-kernel weight are measured.[2]

  • Statistical Analysis: Data is subjected to analysis of variance (ANOVA) to determine the statistical significance of differences between treatments.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in herbicide safety validation, the following diagrams illustrate a typical experimental workflow and a decision-making pathway for weed management.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_assessment Phase 3: Data Collection & Assessment cluster_analysis Phase 4: Analysis & Conclusion A Selection of Wheat Cultivars C Experimental Design (RCBD) A->C B Choice of Herbicides & Rates (1X, 2X) B->C D Field Preparation & Sowing C->D E Herbicide Application at Defined Growth Stage D->E F Visual Phytotoxicity Rating (7, 14, 28, 42 DAT) E->F G Measurement of Agronomic Parameters (Height, Tillers) E->G I Statistical Analysis (ANOVA) F->I H Harvesting & Yield Measurement G->H H->I J Conclusion on Herbicide Safety I->J

Diagram 1: Experimental workflow for herbicide phytotoxicity assessment in wheat.

References

A Comparative Analysis of the Environmental Impact of Clodinafop-Propargyl and Other Major Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of the herbicide clodinafop-propargyl with three other widely used herbicides: glyphosate, atrazine, and 2,4-D. The information presented is collated from various scientific sources and regulatory documents to offer a comprehensive overview for research and development purposes. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided for key assessment areas.

Executive Summary

This compound, a post-emergence herbicide, is primarily used for controlling grass weeds in cereal crops.[1] Its environmental profile is characterized by rapid degradation in soil and water, though its primary metabolite, clodinafop acid, can be more persistent under certain conditions.[1][2] In comparison, glyphosate, the world's most widely used herbicide, exhibits strong soil binding but has concerns regarding its potential impact on non-target organisms and microbial communities.[3][4] Atrazine, a broadleaf herbicide, is notable for its persistence in soil and water, leading to its detection in ground and surface water.[5][6][7] 2,4-D, a selective herbicide, generally shows rapid degradation in soil but can be more persistent in water under specific conditions.[8][9]

This guide delves into the specifics of their environmental fate, ecotoxicity, and modes of action to provide a detailed comparative assessment.

Data Presentation: Comparative Environmental Impact

The following tables summarize key quantitative data for this compound, glyphosate, atrazine, and 2,4-D, focusing on their persistence in the environment and their toxicity to a range of non-target organisms.

Table 1: Soil and Water Persistence

HerbicideSoil Half-Life (DT50)Aquatic Half-Life (Hydrolysis)
This compound 22.93 days (aerobic soil)[1]3.9 days (pH 9) to 26 days (pH 5)[1]
Clodinafop acid (metabolite) 1 to 2.4 days (aerobic soil)[2]41 days (aerobic aquatic system)[2]
Glyphosate Average 30 days in temperate climates[10]Generally stable to hydrolysis
Atrazine 14 to 109 days[5]Very slow hydrolysis at neutral pH
2,4-D Average 10 days[11]Can be persistent under certain aquatic conditions[9]

Table 2: Aquatic Ecotoxicity

HerbicideFish (96-hr LC50)Aquatic Invertebrates (48-hr EC50)Algae (72-hr EC50)
This compound 0.24 - 0.39 mg/L (Highly toxic)[1]Moderately toxic[12]3.0 mg/L (Freshwater diatom)[2]
Glyphosate (acid) >10 - >1000 mg/L (Slightly to practically non-toxic)[13]Slightly toxic[13]Moderately to slightly toxic[13]
Atrazine Can be toxic to sensitive speciesCan affect reproductionCan inhibit photosynthesis and reduce primary production[14]
2,4-D (esters) Can be very toxic to fish and aquatic life[1]Moderately toxicCan reduce productivity in phytoplankton[8]

Table 3: Terrestrial Ecotoxicity

HerbicideBirds (Acute Oral LD50)Honeybees (Contact LD50)Earthworms (Acute LC50)
This compound Moderate toxicity[12]>100 µ g/bee (Low risk from contact)[2]Moderate toxicity[12]
Glyphosate (acid) 4334 mg/kg (Bobwhite quail) (Slightly toxic)[13]Low toxicityLow toxicity
Atrazine Can have adverse reproductive effects[14]Low to moderate toxicityModerate toxicity
2,4-D Moderately to practically non-toxicPractically non-toxicModerately toxic[9]

Experimental Protocols

The data presented in this guide are derived from studies following standardized experimental protocols, often based on guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

Soil Persistence (DT50) Determination

Objective: To determine the rate of degradation of a herbicide in soil under controlled laboratory or field conditions.

Methodology:

  • Soil Collection and Preparation: Representative soil samples are collected from fields with no recent history of the test herbicide application. The soil is sieved and its physicochemical properties (pH, organic matter content, texture) are characterized.[15]

  • Herbicide Application: The herbicide is applied to the soil samples at a known concentration, typically corresponding to the recommended field application rate.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature, moisture, and light. For aerobic studies, adequate aeration is ensured.

  • Sampling and Analysis: Soil subsamples are taken at regular intervals over a period of time.

  • Quantification: The concentration of the parent herbicide and its major metabolites in the soil extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The dissipation kinetics are determined, and the time for 50% of the initial concentration to dissipate (DT50) is calculated.[15]

Aquatic Toxicity Testing (e.g., Fish Acute 96-hour LC50)

Objective: To determine the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period. This is a standard test based on OECD Guideline 203 .[16]

Methodology:

  • Test Organism: A standard fish species (e.g., Rainbow Trout, Zebrafish) is selected and acclimated to laboratory conditions.

  • Test Substance Preparation: A series of test concentrations of the herbicide are prepared in dilution water. A control group with no herbicide is also included.

  • Exposure: The fish are exposed to the different herbicide concentrations in test chambers for a continuous 96-hour period.

  • Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Water Quality Monitoring: Parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test to ensure they remain within acceptable limits.

  • Data Analysis: The LC50 value and its confidence limits are calculated using appropriate statistical methods.[16]

Soil Microbial Community Impact Assessment

Objective: To evaluate the effect of a herbicide on the structure and function of the soil microbial community.

Methodology:

  • Experimental Setup: Field plots or laboratory microcosms are established. The soil is treated with the herbicide at the recommended application rate. Control plots with no herbicide application are included.

  • Soil Sampling: Soil samples are collected from the treated and control plots at different time points after herbicide application.

  • Microbial Biomass and Activity: Soil microbial biomass can be estimated using methods like substrate-induced respiration or phospholipid fatty acid (PLFA) analysis. Soil enzyme activities related to nutrient cycling (e.g., dehydrogenase, phosphatase) are also measured.

  • Community Structure Analysis: The diversity and composition of the microbial community can be assessed using molecular techniques such as 16S rRNA gene sequencing for bacteria and ITS sequencing for fungi.

  • Data Analysis: Statistical analyses are performed to compare the microbial parameters between the herbicide-treated and control soils over time.[17][18]

Mandatory Visualization

The following diagrams illustrate the mode of action and degradation pathways of the compared herbicides.

Clodinafop_Propargyl_Pathway cluster_plant_cell Plant Cell This compound This compound Clodinafop acid Clodinafop acid This compound->Clodinafop acid Hydrolysis ACCase ACCase Clodinafop acid->ACCase Inhibits Fatty Acid Synthesis Fatty Acid Synthesis ACCase->Fatty Acid Synthesis Catalyzes Cell Membrane Disruption Cell Membrane Disruption Fatty Acid Synthesis->Cell Membrane Disruption Leads to

This compound mode of action in a plant cell.

Glyphosate_Pathway cluster_plant_cell Plant Cell Glyphosate Glyphosate EPSP Synthase EPSP Synthase Glyphosate->EPSP Synthase Inhibits Shikimate Pathway Shikimate Pathway EPSP Synthase->Shikimate Pathway Key enzyme in Aromatic Amino Acids Aromatic Amino Acids Shikimate Pathway->Aromatic Amino Acids Produces Protein Synthesis Protein Synthesis Aromatic Amino Acids->Protein Synthesis Essential for

Glyphosate's inhibition of the shikimate pathway.

Atrazine_Pathway cluster_chloroplast Chloroplast Atrazine Atrazine Photosystem II Photosystem II Atrazine->Photosystem II Binds to Electron Transport Electron Transport Photosystem II->Electron Transport Inhibits Photosynthesis Photosynthesis Electron Transport->Photosynthesis Blocks Plant Death Plant Death Photosynthesis->Plant Death Leads to

Atrazine's disruption of photosynthesis.

twofourD_Pathway cluster_plant_cell Plant Cell 2,4-D 2,4-D Auxin Receptors Auxin Receptors 2,4-D->Auxin Receptors Mimics Auxin, Binds to Gene Expression Gene Expression Auxin Receptors->Gene Expression Alters Uncontrolled Growth Uncontrolled Growth Gene Expression->Uncontrolled Growth Causes Plant Death Plant Death Uncontrolled Growth->Plant Death Leads to

2,4-D's mode of action as a synthetic auxin.

Herbicide_Degradation_Workflow Herbicide Application Herbicide Application Soil Environment Soil Environment Herbicide Application->Soil Environment Aquatic Environment Aquatic Environment Herbicide Application->Aquatic Environment Runoff/Leaching Microbial Degradation Microbial Degradation Soil Environment->Microbial Degradation Abiotic Degradation Abiotic Degradation Soil Environment->Abiotic Degradation Hydrolysis/Photolysis Aquatic Environment->Microbial Degradation Aquatic Environment->Abiotic Degradation Hydrolysis/Photolysis Metabolites Metabolites Microbial Degradation->Metabolites Abiotic Degradation->Metabolites Mineralization (CO2, H2O) Mineralization (CO2, H2O) Metabolites->Mineralization (CO2, H2O)

General herbicide degradation workflow in the environment.

References

Safety Operating Guide

Proper Disposal of Clodinafop-propargyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of Clodinafop-propargyl, a selective herbicide. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. Improper disposal of this chemical, which is toxic to aquatic life with long-lasting effects, can lead to significant environmental contamination and legal repercussions.[1][2][3][4][5][6]

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[1][6][7] Work should be conducted in a well-ventilated area to avoid inhalation of fumes or spray.[4][7] In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.[1][7]

  • Eye Contact: Hold eyelids open and rinse with water for at least 15 minutes.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]

Regulatory Framework

The disposal of pesticides like this compound is governed by federal and state regulations. In the United States, the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) dictates that pesticide labels must include legally binding disposal instructions.[8] Once a pesticide is designated for disposal, it falls under the purview of the Resource Conservation and Recovery Act (RCRA), which manages hazardous waste.[8][9][10][11] State and local laws may impose stricter regulations than federal requirements.[8][12]

Step-by-Step Disposal Procedures

1. Unused or Unwanted Product:

  • Do not dispose of in regular trash or pour down the drain. this compound is classified as a hazardous substance and is very toxic to aquatic organisms.[2][3][4]

  • Consult the Product Label and Safety Data Sheet (SDS): The "Storage and Disposal" section of the product label provides specific instructions that must be followed.[12] The SDS will also contain a "Disposal Considerations" section with crucial information.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance on the specific procedures for hazardous waste disposal at your facility.

  • Utilize a licensed hazardous waste disposal contractor. Unusable pesticide is regulated as a hazardous waste and must be disposed of according to RCRA regulations.[10]

  • State "Clean Sweep" Programs: Many states offer programs for the collection and disposal of unwanted pesticides, often free of charge for certain users.[9][11]

2. Empty Containers:

  • Triple or Pressure Rinse: All empty containers must be thoroughly rinsed.[7][13]

    • Empty the remaining contents into the application equipment or a mix tank and drain for 10 seconds after the flow begins to drip.

    • Fill the container ¼ full with water and recap.

    • Shake for 10 seconds.

    • Pour the rinsate into the application equipment or a mix tank or store it for later use or disposal.

    • Drain for 10 seconds after the flow begins to drip.

    • Repeat this procedure two more times.

  • Add Rinsings to Spray Tank: The rinsate from the container cleaning process should be added to the spray tank to be used as part of the product application.[7][13]

  • Puncture and Dispose: After rinsing, puncture the container to prevent reuse.[2][7] The container can then be offered for recycling if available or disposed of in a sanitary landfill, as permitted by state and local authorities.[7][10] Do not burn empty containers.[7]

Quantitative Data Summary

ParameterValueSource
Acute Oral Toxicity (Rat LD50) 1,392 mg/kg[3]
Dermal Toxicity (Rabbit LD50) > 2,000 mg/kg[3]
Inhalation Toxicity (Rat LC50/4h) 2,325 mg/l[3]
Aquatic Toxicity (Rainbow Trout LC50/96h) 0.39 mg/l[1]
Aquatic Toxicity (Daphnia LC50/48h) > 60 mg/l[1]

Disposal Workflow

cluster_product Unused Product Disposal cluster_container Empty Container Disposal start Start: this compound for Disposal check_type Unused Product or Empty Container? start->check_type product_sds Consult Product Label & SDS check_type->product_sds Unused Product container_rinse Triple or Pressure Rinse Container check_type->container_rinse Empty Container product_ehs Contact EHS Department product_sds->product_ehs product_contractor Arrange for Licensed Hazardous Waste Contractor product_ehs->product_contractor product_cleansweep Alternatively, use State 'Clean Sweep' Program product_ehs->product_cleansweep end End: Proper Disposal Complete product_contractor->end product_cleansweep->end container_rinsate Add Rinsate to Spray Tank container_rinse->container_rinsate container_puncture Puncture Container to Prevent Reuse container_rinsate->container_puncture container_dispose Recycle or Dispose in Sanitary Landfill (as permitted) container_puncture->container_dispose container_dispose->end

Caption: Decision workflow for the proper disposal of this compound.

By following these established procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its disposal is handled in a safe, compliant, and environmentally responsible manner.

References

Personal protective equipment for handling Clodinafop-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Clodinafop-propargyl

This guide provides critical safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental contamination.

Hazard Summary

This compound is a selective herbicide that presents several health and environmental hazards. It is classified as harmful if swallowed or inhaled.[1] The substance can cause serious eye and skin irritation and may lead to an allergic skin reaction.[2][3] Prolonged or repeated exposure may cause damage to organs.[2][4][5] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[2][4][6]

Primary Routes of Exposure:

  • Inhalation: May cause respiratory irritation.[2]

  • Skin Contact: Causes skin irritation and may cause an allergic reaction.[2][5]

  • Eye Contact: Causes serious eye irritation.[2][3]

  • Ingestion: Harmful if swallowed; may cause irritation to the mouth and throat.[2][4][6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The minimum required PPE may be found on the product's safety data sheet (SDS), and it is recommended to consider additional protection, especially during mixing or handling of the concentrate.[7]

  • Hand Protection: Wear chemical-resistant gauntlet gloves, such as nitrile or butyl rubber.[7][8][9] Avoid using leather or fabric gloves which can absorb the chemical.[9] Always wash the exterior of gloves before removal.[9]

  • Eye and Face Protection: Use chemical splash goggles.[8] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7][9] Do not wear contact lenses when handling this chemical.[8]

  • Body Protection: Wear chemical-resistant coveralls or a lab coat over a long-sleeved shirt and long pants.[8][10] For mixing and loading operations, a chemical-resistant apron is recommended.[9]

  • Footwear: Use chemical-resistant boots. Pant legs should be worn outside of the boots to prevent chemicals from entering.[9][10]

  • Respiratory Protection: A respirator is not typically required when handling in a well-ventilated area.[8] However, if working with dusts, aerosols, or in an area with inadequate ventilation, a suitable respirator with a filter for organic vapors and particulates should be used.[7][11]

Quantitative Toxicity Data

The following table summarizes key toxicological data for this compound.

Toxicity DataValueSpeciesSource
Acute Oral LD50 1,392 mg/kgRat[4]
Acute Dermal LD50 >2,000 mg/kgRabbit[4][12]
Acute Inhalation LC50 (4h) 2,325 mg/lRat[4]
Skin Irritation IrritatingRabbit[2][12]
Eye Irritation Seriously IrritatingRabbit[2][12]
Skin Sensitization May cause an allergic skin reactionGuinea Pig[2][4][12]

Operational and Disposal Plans

Standard Operating Protocol: Handling and Storage
  • Preparation: Read the Safety Data Sheet (SDS) thoroughly before use.[2] Ensure a safety shower and eyewash station are readily accessible.[2]

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[2][6]

  • Handling: Avoid all personal contact, including inhalation.[6] Prevent contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in areas where the chemical is handled.[2][13]

  • Storage: Store in the original, tightly closed container in a cool, dry, and well-ventilated place under lock and key.[2][5][12] Store away from foodstuffs, incompatible materials (strong oxidizers, acids, bases), heat, and open flames.[2][6][13]

Decontamination and Disposal Protocol
  • PPE Decontamination: After use, wash the outside of gloves with soap and water before removing them.[7] All reusable PPE must be thoroughly cleaned after each use.[10] Wash contaminated clothing separately from other laundry before reuse.[3][14]

  • Spill Cleanup:

    • Evacuate and secure the area. Remove all ignition sources.[6]

    • For small spills, absorb with an inert material like sand, vermiculite, or earth.[12]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][12]

    • Prevent spilled material from entering drains or water courses.[2][6]

  • Waste Disposal:

    • All waste, including contaminated absorbent materials and surplus chemicals, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4][6]

    • Empty containers may still contain hazardous residues. Do not reuse empty containers. Puncture and dispose of them at an authorized landfill or return them to the supplier if possible.[6][13]

Visual Workflow for Safe Handling and Emergency Response

Clodinafop_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_post 3. Post-Handling cluster_emergency Emergency Protocol start Start: Handling This compound prep_sds Read SDS start->prep_sds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Ensure Proper Ventilation & Emergency Equipment Access prep_ppe->prep_area handle_chem Perform Chemical Work prep_area->handle_chem decon_ppe Decontaminate/Remove PPE handle_chem->decon_ppe emergency_event Exposure or Spill Occurs handle_chem->emergency_event If Event Occurs cleanup Clean Work Area decon_ppe->cleanup storage Store Chemical Properly cleanup->storage disposal Dispose of Waste storage->disposal end End disposal->end first_aid Initiate First Aid (See Protocol) emergency_event->first_aid Exposure spill_response Initiate Spill Response (See Protocol) emergency_event->spill_response Spill seek_medical Seek Medical Attention first_aid->seek_medical spill_response->disposal Post-Cleanup seek_medical->end

Caption: Workflow for handling this compound, from preparation to disposal and emergency response.

Emergency Procedures: First Aid

Immediate action is required in case of exposure. Protect yourself with appropriate PPE before assisting others.[15]

  • If Inhaled: Move the person to fresh air immediately.[13] If breathing has stopped or is difficult, provide artificial respiration and seek immediate medical attention.[16]

  • If on Skin or Clothing: Immediately remove all contaminated clothing.[2][14] Wash the affected skin area thoroughly with plenty of soap and water for at least 15-20 minutes.[2][8][15] Seek medical attention if irritation or a rash develops or persists.[2]

  • If in Eyes: Hold the eyelids open and rinse cautiously with clean, running water for at least 15 minutes.[2][8][17] Remove contact lenses, if present, after the first 5 minutes and continue rinsing.[8] Seek immediate medical attention.[2]

  • If Swallowed: Call a poison control center or doctor immediately for treatment advice.[5][17] Rinse the mouth with water and give a glass of water to drink.[2] Do NOT induce vomiting unless instructed to do so by medical personnel.[2][5] Never give anything by mouth to an unconscious person.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clodinafop-propargyl
Reactant of Route 2
Reactant of Route 2
Clodinafop-propargyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.